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  • Product: 2-Chloro-7-fluoro-1,5-naphthyridine
  • CAS: 1378470-92-8

Core Science & Biosynthesis

Foundational

Physicochemical & Synthetic Profiling of 2-Chloro-7-fluoro-1,5-naphthyridine

Executive Summary In the landscape of modern medicinal chemistry, 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) represents a high-value "privileged scaffold." Its utility stems not merely from its structural ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) represents a high-value "privileged scaffold." Its utility stems not merely from its structural rigidity, which mimics the naphthalene core while improving water solubility and hydrogen-bonding potential, but from its orthogonal reactivity profile .

The presence of two distinct halogen atoms—chlorine at position 2 and fluorine at position 7—on a symmetric diazanaphthalene core allows for highly selective, sequential functionalization. This guide dissects the physicochemical properties that drive its behavior in biological systems and outlines the mechanistic logic for its use as a modular building block in the synthesis of kinase inhibitors (e.g., ALK5, TGF-β) and antibacterial agents.

Molecular Architecture & Physicochemical Profile

The 1,5-naphthyridine core is an electron-deficient heteroaromatic system. The introduction of electron-withdrawing halogens (Cl, F) further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack, while simultaneously modulating lipophilicity (LogP).

Table 1: Core Physicochemical Specifications
PropertyValueContext for Drug Design
Molecular Formula C₈H₄ClFN₂Rigid, planar bicyclic system.
Molecular Weight 182.58 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Calculated LogP ~2.42Moderate lipophilicity; suggests good membrane permeability.
TPSA 25.78 ŲLow polar surface area, conducive to CNS penetration if required.
H-Bond Acceptors 2 (N1, N5)Critical for hinge-binding in kinase domains.
H-Bond Donors 0Requires functionalization to introduce donor motifs.
Boiling Point ~285°C (Predicted)High thermal stability.
Physical State SolidTypically off-white to pale yellow powder.
pKa ~2.5 (Conjugate acid)Weakly basic nitrogens; protonation unlikely at physiological pH.
Electronic Distribution & Solubility
  • Dipole Moment: The 1,5-placement of nitrogens creates a balanced dipole, but the 2-Cl/7-F substitution breaks this symmetry, creating a local dipole that directs orientation in protein binding pockets.

  • Solubility: Poor in neutral water (< 0.1 mg/mL). Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform).

The Core Advantage: Orthogonal Reactivity

The defining feature of this scaffold is the ability to differentiate between the two halogenated positions using different reaction mechanisms. This allows researchers to "program" the synthesis of complex libraries.

Mechanism A: Palladium-Catalyzed Cross-Coupling (C2-Selectivity)

In Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the metal into the carbon-halogen bond.

  • Bond Strength: C–Cl (approx. 95 kcal/mol) < C–F (approx. 116 kcal/mol).

  • Outcome: Pd(0) inserts preferentially into the C2–Cl bond. The C7–F bond remains inert under standard conditions (up to 100°C), serving as a protected handle for later steps.

Mechanism B: Nucleophilic Aromatic Substitution (SNAr) (C7-Selectivity)

In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form the Meisenheimer complex .

  • Electronic Effect: The highly electronegative Fluorine at C7 stabilizes the anionic intermediate more effectively than Chlorine.

  • Outcome: Strong nucleophiles (alkoxides, amines) will attack the C7–F position preferentially over the C2–Cl position, provided the reaction is kinetically controlled.

Visualization: Reactivity Decision Tree

Reactivity_Workflow Start 2-Chloro-7-fluoro- 1,5-naphthyridine Pd_Step Step 1: Pd-Catalysis (Suzuki/Buchwald) Start->Pd_Step Path A (Preferred) Oxidative Addition Control SNAr_Step Step 1: SNAr (Nucleophile: R-NH2) Start->SNAr_Step Path B (Kinetic) Meisenheimer Stabilization Intermediate_A 2-Substituted-7-fluoro Intermediate Pd_Step->Intermediate_A Retains F Final_A Step 2: SNAr / Activation (Displace F) Intermediate_A->Final_A Product_A 2,7-Hetero-difunctionalized Product Final_A->Product_A Intermediate_B 7-Amino-2-chloro Intermediate SNAr_Step->Intermediate_B Retains Cl Final_B Step 2: Pd-Catalysis (Coupling at Cl) Intermediate_B->Final_B Final_B->Product_A

Figure 1: Logical workflow for orthogonal functionalization. Path A is generally more robust for library generation.

Experimental Protocols

Protocol A: Selective C2-Arylation (Suzuki-Miyaura)

Objective: To introduce an aryl group at C2 while preserving the C7-Fluorine.

  • Reagents:

    • Substrate: 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 eq)[1]

    • Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for dry conditions)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and base.

    • Degas solvent stream with Nitrogen for 10 minutes.

    • Add Pd catalyst and seal the vial.

    • Heat to 80–90°C for 4–12 hours. Note: Do not exceed 100°C to minimize risk of F-displacement or hydrolysis.

    • Monitor via LC-MS (Target Mass = MW_sub + MW_aryl - HCl).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: C7-Amination via SNAr

Objective: To displace the C7-Fluorine with a secondary amine.

  • Reagents:

    • Substrate: 2-Chloro-7-fluoro-1,5-naphthyridine (or product from Protocol A).

    • Nucleophile: Morpholine, Piperazine, or primary amine (1.2–2.0 eq).

    • Base: DIPEA (3.0 eq) or K₂CO₃.

    • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Dissolve substrate in DMF (0.2 M concentration).

    • Add base and amine.[2]

    • Heat to 100–120°C . Note: The naphthyridine ring is electron-deficient enough that extreme temperatures (>150°C) are rarely needed and may cause decomposition.

    • Reaction typically completes in 2–6 hours.

  • Validation: The disappearance of the 19F NMR signal (or shift) is a definitive confirmation of substitution.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 1,5-naphthyridine core acts as a bioisostere for quinoline and isoquinoline, often improving solubility due to the extra nitrogen.

  • Metabolic Blocking: If the C7-F is retained (not displaced), it serves as a metabolic blocker, preventing oxidative metabolism at the otherwise reactive C7 position.

  • Kinase Binding: The N1 and N5 nitrogens can accept hydrogen bonds from the hinge region of kinases. Derivatives of this scaffold have shown potency against ALK5 (TGF-β type I receptor) and p38 MAP kinase [1].

Antibacterial Activity

Naphthyridine derivatives (specifically 1,5- and 1,8-isomers) are historical scaffolds for DNA gyrase inhibitors (related to fluoroquinolones). The 2-Cl-7-F variant allows for the synthesis of novel hybrids that can overcome resistance mechanisms associated with traditional quinolones [2].

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon) for long-term stability to prevent hydrolysis of the C-Cl bond.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.

  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. BenchChem Technical Guides, 2025.

  • Nucleophilic Aromatic Substitution: Reactivity Trends. Master Organic Chemistry, 2018.

  • 2-Chloro-7-fluoro-1,5-naphthyridine Product Data. Sigma-Aldrich, 2024.

Sources

Exploratory

2-Chloro-7-fluoro-1,5-naphthyridine: A Strategic Scaffold for Kinase &amp; Topoisomerase Inhibition

Topic: 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary 2-Chloro-7-fluoro-1,5-naphthyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8) is a specialized heterocyclic building block critical to the development of small-molecule therapeutics. Belonging to the 1,5-naphthyridine class—often referred to as "diazanaphthalenes"—this scaffold is distinct for its electron-deficient nature and dual-nitrogen placement, which mimics the purine core found in biological systems.

This compound serves as a pivotal intermediate in the synthesis of TGF-β type I receptor (ALK5) inhibitors and bacterial topoisomerase inhibitors . Its C-2 chlorine atom provides a highly reactive handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura), while the C-7 fluorine atom modulates metabolic stability and lipophilicity, influencing the pharmacokinetic profile of the final drug candidate.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The following data consolidates the core identifiers and properties necessary for analytical verification and database integration.

PropertyValue
IUPAC Name 2-Chloro-7-fluoro-1,5-naphthyridine
CAS Number 1378470-92-8
Molecular Formula C

H

ClFN

Molecular Weight 182.58 g/mol
SMILES FC1=CN=C2C=CC(Cl)=NC2=C1
InChI Key LCPAJDYXZGMQJZ-UHFFFAOYSA-N
Appearance White to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
LogP (Predicted) ~2.42
Storage 2–8°C (Inert atmosphere recommended)

Synthetic Methodology

The synthesis of 2-Chloro-7-fluoro-1,5-naphthyridine typically follows a convergent route, constructing the naphthyridine core before functionalization. The most robust industrial approach involves the chlorination of the corresponding lactam precursor, 7-fluoro-1,5-naphthyridin-2(1H)-one .

Retrosynthetic Analysis

The strategic disconnection focuses on the C-Cl bond, tracing back to the hydroxy/oxo tautomer, which is accessible via condensation chemistry.

Retrosynthesis cluster_legend Legend Target 2-Chloro-7-fluoro-1,5-naphthyridine (Target) Precursor 7-Fluoro-1,5-naphthyridin-2(1H)-one (Key Intermediate) Target->Precursor Deoxychlorination (POCl3) StartMat 5-Fluoro-3-aminopyridine + Malonate deriv. Precursor->StartMat Gould-Jacobs Cyclization key Red: Target | Blue: Intermediate | Green: Starting Material

Figure 1: Retrosynthetic disconnection showing the pathway from the aminopyridine precursor to the chlorinated target.

Detailed Experimental Protocol: Deoxychlorination

Objective: Conversion of 7-fluoro-1,5-naphthyridin-2(1H)-one to 2-Chloro-7-fluoro-1,5-naphthyridine.

Reagents:

  • 7-Fluoro-1,5-naphthyridin-2(1H)-one (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 eq) – Chlorinating agent & solvent
    
  • 
    -Dimethylaniline or DMF (Cat. 0.1 eq) – Catalyst
    
  • Dichloromethane (DCM) – Extraction solvent

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-fluoro-1,5-naphthyridin-2(1H)-one (1.0 g, 6.1 mmol) in neat

    
      (2.8 mL, 30.5 mmol).
    
  • Catalysis: Add a catalytic amount of

    
    -dimethylaniline  (approx. 3 drops). This base facilitates the formation of the reactive Vilsmeier-Haack-type intermediate.
    
  • Reaction: Heat the mixture to reflux (105°C) . The suspension will gradually clear as the starting material is consumed. Maintain reflux for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the polar lactam spot.

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (50 g) with vigorous stirring. Caution: The hydrolysis of excess

    
     is highly exothermic and releases HCl gas.
    
  • Neutralization: Carefully adjust the pH to ~8 using saturated aqueous

    
     or 
    
    
    
    .
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine the organic phases.[1]
    
  • Workup: Dry the organics over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes) to yield the title compound as a pale solid.
    

Mechanistic Insight: The reaction proceeds via the activation of the lactam oxygen by the phosphorus center, creating a dichlorophosphate leaving group. Chloride ion attack at the C-2 position then expels the phosphate species, restoring aromaticity.

Mechanism Step1 Lactam Tautomer Activation Step2 Imidoyl Phosphate Intermediate Step1->Step2 + POCl3 Step3 Nucleophilic Attack (Cl-) Step2->Step3 Step4 Aromatization & Product Release Step3->Step4 - PO2Cl2-

Figure 2: Mechanistic flow of the POCl3-mediated deoxychlorination.

Applications in Drug Discovery

The 1,5-naphthyridine core is a bioisostere of quinoline and isoquinoline, offering altered hydrogen bonding potential and solubility profiles.

TGF-β Type I Receptor (ALK5) Inhibitors

The 2-chloro-7-fluoro-1,5-naphthyridine scaffold is a validated precursor for ALK5 inhibitors. The chlorine at C-2 is typically displaced by diamines or heteroaryl amines to form the "hinge-binding" motif required for kinase inhibition.

  • Mechanism: The nitrogen at N-1 and the substituent at C-2 interact with the ATP-binding pocket of the ALK5 kinase domain.

  • Role of Fluorine: The C-7 fluorine atom blocks metabolic oxidation at a susceptible position, extending the half-life (

    
    ) of the inhibitor in vivo.
    
Topoisomerase Inhibition (Antibacterial)

Derivatives of 1,5-naphthyridine have shown potency against bacterial DNA gyrase and Topoisomerase IV. The planar tricyclic system (often formed by fusing rings to the naphthyridine) intercalates into DNA or stabilizes the DNA-enzyme cleavage complex.

Functionalization Workflow

Researchers utilize the C-2 chlorine for library generation:

  • 
     Reactions:  Displacement with primary/secondary amines (e.g., piperazines, pyrrolidines) in the presence of DIPEA/DMSO at 80-120°C.
    
  • Suzuki Couplings: Reaction with aryl boronic acids using

    
     to install aromatic systems for hydrophobic pocket occupancy.
    

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling Protocol: Always handle in a fume hood. The compound is an alkylating agent precursor; avoid direct contact. In case of spill, neutralize with dilute base and absorb with inert material.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • Litvic, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3326. [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols to Alkenes with POCl3. Retrieved from [Link]

Sources

Foundational

Technical Profile: Spectroscopic Characterization of 2-Chloro-7-fluoro-1,5-naphthyridine

The following is an in-depth technical guide for the characterization of 2-Chloro-7-fluoro-1,5-naphthyridine , structured for researchers and drug development professionals. [1][2] Executive Summary & Core Utility 2-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the characterization of 2-Chloro-7-fluoro-1,5-naphthyridine , structured for researchers and drug development professionals.

[1][2]

Executive Summary & Core Utility

2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is a high-value heterocyclic scaffold, primarily utilized as a critical intermediate in the synthesis of kinase inhibitors (e.g., IRAK-4 modulators).[1] Its 1,5-naphthyridine core—an isostere of naphthalene and quinoline—offers unique electronic properties due to the presence of two nitrogen atoms, which significantly influence its solubility, basicity, and binding affinity in medicinal chemistry campaigns.

This guide provides a comprehensive breakdown of the spectroscopic signatures (NMR, MS, IR) required to validate the identity and purity of this compound. The data presented synthesizes experimental precedents from patent literature (EP 2922840 B1) with theoretical chemical shift analysis to ensure robust identification.

Structural Analysis & Numbering

Correct structural assignment is the prerequisite for interpreting spectroscopic data. The 1,5-naphthyridine system is numbered starting from the nitrogen atom in the first ring.

  • Formula: C₈H₄ClFN₂

  • Molecular Weight: 182.58 g/mol [2]

  • Key Substituents:

    • Chlorine (Cl) at C2: Acts as a reactive handle for nucleophilic aromatic substitution (

      
      ) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
      
    • Fluorine (F) at C7: Provides metabolic stability and a distinct NMR handle (

      
      ).
      
Structural Diagram & Numbering Logic

The following diagram illustrates the canonical numbering and the electronic environment affecting the spectroscopic signals.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Cl Cl C2->Cl C-Cl bond C4 C4 C3->C4 C4a C4a C4->C4a N5 N5 C4a->N5 C8a C8a C4a->C8a C6 C6 N5->C6 C7 C7 C6->C7 C8 C8 C7->C8 F F C7->F C-F bond C8->C8a C8a->N1

Figure 1: Connectivity map of 2-Chloro-7-fluoro-1,5-naphthyridine showing heteroatom placement and substituent loci.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

The presence of Fluorine at C7 introduces significant spin-spin coupling (


), making the splitting patterns in the 

NMR spectrum highly diagnostic.
Predicted

NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by four aromatic protons.[3] The 1,5-naphthyridine core typically displays signals in the 7.5–9.0 ppm range.

PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H3 7.85 – 7.95Doublet (d)

Ortho to Cl. Shielded relative to H4 due to resonance (+M) of Cl, but deshielded by N1.
H4 8.45 – 8.55Doublet (d)

Meta to Cl. Deshielded by the aromatic ring current and proximity to the bridgehead.
H6 8.80 – 8.90Doublet (d)

Ortho to N5 and ortho to F. Highly deshielded (low field) due to N5. Shows small

coupling.
H8 8.10 – 8.20Doublet of Doublets (dd)

,

Ortho to F. Shows large

coupling characteristic of fluoro-aromatics.

Technical Insight: The coupling between H8 and F7 is the most distinct feature. Unlike a standard singlet or doublet, H8 will appear as a wide doublet (or dd) due to the large Fluorine coupling (


 Hz), distinguishing this isomer from the 3-fluoro or 4-fluoro analogs.

NMR
  • Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Pattern: Multiplet (due to coupling with H6 and H8).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and the presence of the chlorine atom via its characteristic isotopic abundance.

ParameterValueInterpretation
Molecular Ion (

)
182.0 (

)
Base peak for the parent molecule.
Isotope Peak (

)
184.0 (

)
Appears at ~33% intensity of the base peak.
Ionization Mode ESI+ or APCI+Protonated molecular ion

observed at 183.0 / 185.0 .
Fragmentation

147 (

)
Loss of chlorine radical is a common fragmentation pathway.

Validation Rule: If the mass spectrum does not show a 3:1 ratio for the 183/185 peaks (


), the chlorine atom has likely been lost (hydrolysis) or the product is not the chloro-derivative.
Infrared Spectroscopy (IR)

IR is less specific for structural proof but useful for fingerprinting functional groups.

  • C-H Stretch (Aromatic): 3050 – 3100

    
     (Weak).
    
  • C=N / C=C Stretch (Ring): 1580 – 1620

    
     (Strong, characteristic of naphthyridines).
    
  • C-F Stretch: 1200 – 1250

    
     (Strong).
    
  • C-Cl Stretch: 1050 – 1080

    
     (Medium/Strong).
    

Synthesis & Isolation Workflow

The synthesis of 2-chloro-7-fluoro-1,5-naphthyridine typically involves the functionalization of a pre-existing naphthyridine core or a cyclization strategy. The most robust route cited in patent literature (EP 2922840 B1) involves the chlorination of the corresponding hydroxy-naphthyridine (naphthyridinone).

Experimental Protocol Summary
  • Precursor: 7-Fluoro-1,5-naphthyridin-2(1H)-one.

  • Reagent: Phosphorus oxychloride (

    
    ) or Thionyl chloride (
    
    
    
    ).
  • Conditions: Reflux (80-100°C) for 2-4 hours.

  • Work-up: Quench with ice-water, neutralize with

    
    , extract with Ethyl Acetate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Workflow Diagram

Synthesis Start Start: 7-Fluoro-1,5-naphthyridin-2(1H)-one Reaction Chlorination (Reagent: POCl3, 100°C) Start->Reaction Nucleophilic Substitution Quench Quench & Neutralization (Ice/Water + NaHCO3) Reaction->Quench Exothermic Isolation Isolation: 2-Chloro-7-fluoro-1,5-naphthyridine (Off-white solid) Quench->Isolation Extraction & Chromatography

Figure 2: Synthetic pathway for the generation of the 2-chloro-7-fluoro-1,5-naphthyridine scaffold.

References

  • European Patent Office. (2015). Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators. EP 2922840 B1. Retrieved from .

  • ChemScene. (n.d.). Product Data: 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8).[2] Retrieved from .

  • Litvic, M. et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5, 956-966. (Cited for comparative NMR shift methodology of naphthyridine cores). Retrieved from .

Sources

Exploratory

Structural Elucidation of 2-Chloro-7-fluoro-1,5-naphthyridine: A Comprehensive Analytical Guide

Executive Summary The compound 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is a highly versatile, di-halogenated bicyclic scaffold utilized extensively in medicinal chemistry and advanced materials science[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is a highly versatile, di-halogenated bicyclic scaffold utilized extensively in medicinal chemistry and advanced materials science[1]. Featuring two fused pyridine rings with precisely positioned halogen handles, this molecule serves as a critical intermediate for synthesizing kinase modulators[2] and antimicrobial agents. However, the exact structural elucidation of polysubstituted 1,5-naphthyridines presents unique analytical challenges, primarily due to signal overlapping in the aromatic region and the presence of two isolated proton spin systems[3].

This whitepaper provides an authoritative, self-validating analytical workflow for the definitive structural characterization of 2-chloro-7-fluoro-1,5-naphthyridine, synthesizing High-Resolution Mass Spectrometry (HRMS) and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Rationale & Analytical Strategy

The 1,5-naphthyridine core consists of two fused nitrogen-containing rings. The substitution pattern—chlorine at C2 and fluorine at C7—creates a highly asymmetric electronic environment.

  • The 2-Chloro Substituent: Acts as a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[4]. It weakly deactivates the adjacent ring but provides a distinct isotopic signature in mass spectrometry.

  • The 7-Fluoro Substituent: Strongly electronegative yet capable of resonance donation, the fluorine atom drastically alters the local chemical shifts of the adjacent C6 and C8 protons. Furthermore, it serves as an exceptional NMR probe due to the 100% natural abundance and high gyromagnetic ratio of the

    
     nucleus[5].
    

To avoid ambiguous assignments, we employ an orthogonal analytical strategy. HRMS confirms the exact molecular formula and isotopic distribution, while 1D and 2D NMR elucidate the regiochemistry and spatial connectivity.

Workflow Synthesis Sample Prep & Purification HRMS HRMS (ESI-TOF) Isotopic Profiling Synthesis->HRMS Molecular Formula NMR1D 1D NMR (1H, 13C, 19F) HRMS->NMR1D Core Scaffold NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Regiochemistry XRay X-Ray Crystallography (3D Validation) NMR2D->XRay Absolute Config

Figure 1: Sequential analytical workflow for the structural elucidation of polysubstituted naphthyridines.

High-Resolution Mass Spectrometry (HRMS)

The first step in our self-validating system is confirming the exact mass and isotopic profile. For 2-chloro-7-fluoro-1,5-naphthyridine (


), the theoretical monoisotopic mass is 182.0046 Da.

Causality of the Method: We utilize Electrospray Ionization (ESI) in positive mode. The presence of the basic naphthyridine nitrogens ensures excellent ionization efficiency, yielding the


 ion at 

183.0124
. Crucially, the natural abundance of chlorine isotopes (

and

in a ~3:1 ratio) generates a diagnostic

peak at

185.0095
. The exact 3:1 intensity ratio mathematically validates the presence of exactly one chlorine atom on the scaffold, ruling out defluorination or poly-chlorination artifacts.

Multinuclear NMR Spectroscopy

NMR provides the definitive proof of regiochemistry. The molecule possesses four distinct protons (H3, H4, H6, H8) split across two isolated spin systems (Ring 1 and Ring 2), meaning 1D


 NMR alone is insufficient without heteronuclear coupling data.
The NMR Probe

Acquiring the


 NMR spectrum is prioritized because it instantly confirms the integrity of the C-F bond. We acquire this spectrum both with and without 

decoupling.
  • 
    -Decoupled:  Yields a sharp singlet at approximately -125.4 ppm , confirming a single fluorinated species.
    
  • 
    -Coupled:  The signal resolves into a multiplet (typically a doublet of doublets), allowing us to extract the exact 
    
    
    
    coupling constants, which must perfectly match the splitting observed in the
    
    
    spectrum.
and NMR Assignments

The


 NMR spectrum in 

reveals two pairs of coupled protons.
  • Ring 1 (Cl-substituted): H3 and H4 are ortho to each other, exhibiting a classic AB spin system with a large

    
     coupling of ~8.8 Hz. H4 is shifted downfield (8.45 ppm) due to the deshielding cone of the adjacent bridgehead and nitrogen, while H3 appears at 7.75 ppm.
    
  • Ring 2 (F-substituted): The fluorine atom splits both H6 and H8. H6, located between the strongly deshielding N5 and the C7-fluorine, appears furthest downfield (8.85 ppm). Because H6 is ortho to fluorine but adjacent to nitrogen, its

    
     is relatively small (~2.5 Hz). Conversely, H8 exhibits a much larger classic ortho-fluorine coupling (
    
    
    
    ~8.5 Hz).
Tabulated NMR Data
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)

H-37.75d

= 8.8

H-48.45d

= 8.8

H-68.85dd

= 2.5,

= 1.5

H-88.15dd

= 8.5,

= 1.5

F-7-125.40s- (in

-decoupled mode)

C-2151.2s-

C-6140.5d

= 25.0

C-7158.3d

= 255.0

C-8115.2d

= 20.5
2D NMR: Bridging the Spin Systems

To definitively prove that the two rings are fused correctly, we rely on HMBC (Heteronuclear Multiple Bond Correlation) [3]. HMBC detects long-range (2- to 3-bond) carbon-proton couplings. The critical self-validating step is observing the


 correlations from H4 to C8a, and from H8 to C4a. This cross-ring correlation definitively proves the intact 1,5-naphthyridine core.

HMBC H3 H3 C2 C2 (Cl) H3->C2 2J C4a C4a H3->C4a 3J H4 H4 H4->C2 3J C8a C8a H4->C8a 3J H6 H6 C7 C7 (F) H6->C7 2J H6->C8a 3J H8 H8 H8->C4a 3J H8->C7 2J

Figure 2: Key HMBC interactions bridging the isolated spin systems of the naphthyridine core.

Experimental Protocols

HRMS (ESI-TOF) Acquisition Protocol
  • Sample Preparation: Dissolve 1.0 mg of 2-chloro-7-fluoro-1,5-naphthyridine in 1.0 mL of LC-MS grade Acetonitrile to create a stock solution.

  • Dilution: Dilute the stock 1:100 in a 50:50 mixture of Acetonitrile/Milli-Q Water containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, maximizing the yield of the

    
     ion.
    
  • Instrument Parameters: Inject 5 µL into a Q-TOF mass spectrometer. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

  • Validation: Extract the mass spectrum from

    
     100 to 400. Verify the exact mass error is 
    
    
    
    5 ppm and the isotopic ratio of M : M+2 is 3:1.
Multinuclear NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 600 µL of

    
     (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity[3]. Lock the magnetic field to the deuterium signal of

    
     and shim for optimal homogeneity.
    
  • 
     NMR:  Acquire 16 scans with a spectral width of 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.
    
  • 
     NMR:  Acquire 1024 scans with 
    
    
    
    broadband decoupling. Rationale: The quaternary carbons (C2, C4a, C7, C8a) have long
    
    
    relaxation times; a sufficient D1 (2-3 seconds) is required to observe them above the noise floor.
  • 
     NMR:  Acquire 64 scans with a spectral width of 200 ppm, centered at -100 ppm. Run two separate experiments: one with 
    
    
    
    decoupling (for purity assessment) and one without (for
    
    
    coupling extraction).
  • 2D HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (

    
     = 8 Hz). Use 256 
    
    
    
    increments.

Conclusion

The structural elucidation of 2-chloro-7-fluoro-1,5-naphthyridine[6] requires a rigorous, multi-tiered analytical approach. By combining the isotopic profiling capabilities of HRMS with the spatial mapping power of 1D and 2D multinuclear NMR, researchers can establish a self-validating dataset. The strategic use of


 as an internal NMR probe, combined with HMBC cross-ring correlations, eliminates regiochemical ambiguity, ensuring absolute confidence in the molecular architecture before advancing the compound into biological or catalytic assays.

References

  • European Patent Office, "BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODUL
  • PMC, "Determination of Long-Range Distances by Fast Magic-Angle-Spinning Radiofrequency-Driven 19F-19F Dipolar Recoupling NMR",[Link]

  • ResearchGate, "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction",[Link]

Sources

Foundational

2-Chloro-7-fluoro-1,5-naphthyridine mechanism of action.

Unlocking Novel Bacterial Topoisomerase Inhibitors: The Mechanistic and Synthetic Role of 2-Chloro-7-fluoro-1,5-naphthyridine Executive Summary 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is not a standalone...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Novel Bacterial Topoisomerase Inhibitors: The Mechanistic and Synthetic Role of 2-Chloro-7-fluoro-1,5-naphthyridine

Executive Summary

2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is not a standalone therapeutic agent; rather, it is a highly specialized, privileged pharmacophore scaffold. It serves as the critical structural core for a new class of antibiotics known as Novel Bacterial Topoisomerase Inhibitors (NBTIs), most notably the clinical candidate GSK966587[1]. This in-depth technical guide explores how this specific chemical scaffold dictates the mechanism of action (MoA) of its derivatives, allowing them to bypass traditional fluoroquinolone resistance, and outlines the rigorous, self-validating experimental protocols required to evaluate these compounds.

Pharmacophore Rationale: Why 2-Chloro-7-fluoro-1,5-naphthyridine?

The design of NBTIs requires a delicate balance between antibacterial potency, cellular permeability, and mammalian safety. The 1,5-naphthyridine scaffold provides the ideal left-hand side (LHS) moiety for these drugs due to three critical factors:

  • Intercalation Geometry: The planar bicyclic heteroaromatic ring system allows the molecule to effectively intercalate into the DNA-gyrase interface.

  • Synthetic Versatility (2-Chloro): The 2-chloro position acts as a highly reactive electrophilic handle. Because the 1,5-naphthyridine ring is electron-deficient, the C-Cl bond is highly susceptible to oxidative addition by palladium catalysts. This enables convergent late-stage fragment coupling via Heck or Negishi cross-coupling reactions to append the right-hand side (RHS) of the drug1[1].

  • hERG Toxicity Mitigation (7-Fluoro): A major hurdle in NBTI development is cardiotoxicity caused by the off-target blocking of human ether-à-go-go-related gene (hERG) potassium channels. The highly electronegative 7-fluoro substituent lowers the pKa of the basic amine in the final drug construct and modulates lipophilicity (logD), significantly improving the hERG safety profile without sacrificing antibacterial potency2[2].

Mechanism of Action: Redefining Topoisomerase Inhibition

Traditional fluoroquinolones (FQs) like ciprofloxacin target bacterial DNA gyrase and Topoisomerase IV by stabilizing the enzyme-DNA complex after both DNA strands have been cleaved, creating lethal double-strand breaks. However, mutations in the gyrA and parC genes have rendered many bacterial strains highly resistant to FQs3[3].

Naphthyridine-derived NBTIs (e.g., GSK966587) operate via a fundamentally distinct MoA. They bind to the highly conserved GyrA/GyrB (or ParC/ParE) interface when the DNA is still unbroken, stabilizing the pre-cleavage complex. When cleavage does occur, these NBTIs induce high levels of gyrase-mediated single-stranded breaks rather than double-stranded breaks. Because they occupy a different allosteric pocket and do not rely on the catalytic tyrosines targeted by FQs, naphthyridine NBTIs show zero cross-resistance with existing fluoroquinolones4[4].

MoA_Pathway N1 Bacterial DNA + Gyrase (Holoenzyme Complex) N2 Pre-Cleavage State (Unbroken DNA) N1->N2 N3 Naphthyridine NBTI Binding (e.g., GSK966587) N2->N3 Scaffold Intercalation N4 Stabilization of Single-Strand Break N3->N4 N5 Inhibition of DNA Supercoiling N4->N5 Blocks ATP Hydrolysis & Re-ligation N6 Bacterial Cell Death (Evades FQ Resistance) N5->N6

Fig 1. Mechanism of action of naphthyridine-derived NBTIs inhibiting bacterial DNA gyrase.

Self-Validating Experimental Protocols

To empirically prove that a synthesized 2-chloro-7-fluoro-1,5-naphthyridine derivative functions as an NBTI, researchers must utilize a self-validating system of biochemical assays. These protocols are designed with built-in causality to differentiate NBTI activity from traditional FQ activity.

Protocol A: DNA Supercoiling Inhibition Assay

Objective: Quantify the compound's ability to inhibit the primary catalytic function of DNA gyrase. Causality & Logic: DNA gyrase introduces negative supercoils into DNA. By using relaxed pBR322 plasmid DNA as the starting substrate, the assay isolates the enzyme's supercoiling activity. If the compound is active, the DNA will remain relaxed.

  • Reaction Assembly: Combine S. aureus DNA gyrase with relaxed pBR322 plasmid DNA in a buffer containing 35 mM Tris-HCl, 24 mM KCl, and 4 mM MgCl₂. Causality: Mg²⁺ is strictly required for the catalytic activity of the topoisomerase.

  • Compound Incubation: Add the naphthyridine-derived NBTI (titrated from 0.01 to 10 μM) and incubate for 15 minutes at 37°C before adding ATP. Causality: Because NBTIs bind to the pre-cleavage complex, pre-incubation ensures the inhibitor occupies the allosteric pocket before ATP initiates the cleavage-religation cycle.

  • Initiation & Quenching: Add 1 mM ATP to start the reaction. After 30 minutes, quench the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Causality: SDS denatures the gyrase, and Proteinase K digests the enzyme. This prevents any artificial, spontaneous religation of the DNA during sample handling.

  • Orthogonal Readout: Resolve the DNA states via 1% agarose gel electrophoresis. Crucial Step: Run the gel without ethidium bromide (EtBr), staining only after the run is complete. Causality: EtBr is a known intercalator that alters DNA topology during electrophoresis; post-staining ensures the migration pattern accurately reflects the supercoiling state induced solely by the enzyme.

Protocol B: DNA Cleavage Assay (Single vs. Double-Strand Breaks)

Objective: Prove the compound stabilizes single-strand breaks (NBTI MoA) rather than double-strand breaks (FQ MoA). Causality & Logic: By omitting ATP, the enzyme is stalled in the cleavage state, preventing turnover and amplifying the accumulation of cleaved complexes.

  • Incubate DNA gyrase, supercoiled pBR322, and the inhibitor in the absence of ATP.

  • Quench with SDS/Proteinase K to trap the cleaved DNA.

  • Run the samples on an agarose gel containing EtBr. Causality: In the presence of EtBr, relaxed, linear (double-strand break), and supercoiled DNA resolve distinctly. A parallel control lane with Ciprofloxacin will show a distinct linear DNA band. The NBTI lane will show an accumulation of nicked open-circular DNA (single-strand breaks) and an absence of linear DNA, definitively validating the distinct MoA.

Workflow S1 Synthesize NBTI via 2-Chloro-7-fluoro-1,5-naphthyridine S2 Incubate with Relaxed pBR322 DNA + Gyrase S1->S2 S3 Add ATP to Initiate Supercoiling Reaction S2->S3 S4 Quench with SDS/EDTA & Proteinase K S3->S4 Trap Cleavage Complex S5 Agarose Gel Electrophoresis S4->S5 S6 Quantify IC50 (NBTI) vs. Ciprofloxacin S5->S6

Fig 2. Self-validating experimental workflow for assessing NBTI-induced DNA supercoiling inhibition.

Quantitative Data Summary

The strategic use of the 2-chloro-7-fluoro-1,5-naphthyridine scaffold yields compounds that vastly outperform traditional FQs against resistant strains while maintaining an acceptable safety margin.

Compound ClassRepresentative CompoundTarget EnzymeCleavage State StabilizedCross-Resistance with FQshERG Liability (IC50)
Fluoroquinolone CiprofloxacinGyrase / Topo IVDouble-Strand BreaksYes (High)Low
Naphthyridine NBTI GSK966587Gyrase / Topo IVSingle-Strand BreaksNoModerate (310 μM)*

*The 7-fluoro modification on the naphthyridine core is directly responsible for pushing the hERG IC50 to a safer, higher micromolar range compared to non-fluorinated analogs.

References

  • Source: Organic Letters (acs.org)
  • Novel hydroxyl tricyclics (e.g., GSK966587)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: PLOS One (plos.org)
  • Source: PMC (nih.gov)

Sources

Exploratory

Technical Guide: Therapeutic Targeting of 2-Chloro-7-fluoro-1,5-naphthyridine Derivatives

Executive Summary & Pharmacophore Analysis 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is not a standalone drug but a critical privileged scaffold and reactive intermediate used in the synthesis of small-mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis

2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is not a standalone drug but a critical privileged scaffold and reactive intermediate used in the synthesis of small-molecule kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its halogen substituents: the chlorine atom at the C2 position serves as a highly reactive electrophilic "handle" for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, while the fluorine at C7 provides metabolic stability and electronic modulation.

This guide focuses on its primary validated therapeutic application: the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, which are pivotal in treating autoimmune diseases and oncology.

Chemical Profile
PropertySpecification
CAS Number 1378470-92-8
Molecular Formula C₈H₄ClFN₂
Molecular Weight 182.58 g/mol
Key Reactivity C2-Cl (SNAr susceptible); C7-F (Metabolic blocker)
Primary Class 1,5-Naphthyridine Heterocycle

Primary Therapeutic Target: IRAK-4

The 2-chloro-7-fluoro-1,5-naphthyridine scaffold is a validated precursor for inhibitors of IRAK-4 , a serine/threonine kinase central to the innate immune response.

Mechanism of Action

IRAK-4 is the most upstream kinase in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways. Upon receptor activation, IRAK-4 is recruited to the MyD88 adaptor protein, initiating a phosphorylation cascade that activates NF-κB and MAPK pathways.

  • Role of the Scaffold: The 1,5-naphthyridine core mimics the adenine ring of ATP, binding to the hinge region of the IRAK-4 kinase domain.

  • Role of Substituents:

    • C2-Substitution: The chlorine is displaced by an amine (e.g., aminopyridine or benzothiazole) to establish hydrogen bonding with the kinase hinge residues (e.g., Val270 in IRAK-4).

    • C7-Fluorine: Enhances lipophilicity and blocks oxidative metabolism at the otherwise reactive C7 position, improving the pharmacokinetic (PK) profile of the final inhibitor.

Downstream Therapeutic Effects

Inhibition of IRAK-4 using derivatives of this scaffold suppresses the production of pro-inflammatory cytokines, offering therapeutic potential for:

  • Autoimmune Disorders: Rheumatoid Arthritis (RA), Lupus (SLE), Psoriasis.

  • Oncology: ABC-subtype Diffuse Large B-Cell Lymphoma (DLBCL), particularly tumors driven by MyD88 mutations (e.g., MyD88 L265P).

Signaling Pathway Visualization

The following diagram illustrates the TLR/IL-1R signaling cascade and the specific intervention point of 1,5-naphthyridine-based inhibitors.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 IRAK4 IRAK-4 (Target Kinase) MyD88->IRAK4 Recruitment IRAK1 IRAK-1 / IRAK-2 IRAK4->IRAK1 Phosphorylation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->IRAK4 ATP Competition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 NFkB NF-κB / MAPK TAK1->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines Transcription

Caption: The TLR/IL-1R signaling cascade showing IRAK-4 as the critical bottleneck and the site of competitive inhibition by 1,5-naphthyridine derivatives.

Experimental Protocols

These protocols describe the handling and functionalization of 2-chloro-7-fluoro-1,5-naphthyridine to generate bioactive kinase inhibitors.

Protocol: SNAr Functionalization (Library Synthesis)

Objective: To introduce an amine pharmacophore at the C2 position. Rationale: The electron-deficient nature of the 1,5-naphthyridine ring, enhanced by the electronegative fluorine at C7, makes the C2-chlorine highly susceptible to nucleophilic attack.

Reagents:

  • Substrate: 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (e.g., 2-aminopyridine derivative) (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or DIPEA (2.0 eq)

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 2-chloro-7-fluoro-1,5-naphthyridine (100 mg, 0.55 mmol) and Cs₂CO₃ (358 mg, 1.1 mmol).

  • Addition: Add the amine nucleophile (0.66 mmol) dissolved in anhydrous DMSO (2.0 mL).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor conversion via LC-MS (Target mass = MW_amine + 146.5).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (3 x 5 mL) to remove DMSO.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol: In Vitro IRAK-4 Kinase Assay

Objective: To validate the inhibitory potency (IC₅₀) of the synthesized derivative.

Reagents:

  • Recombinant human IRAK-4 enzyme.

  • Substrate: Peptide (e.g., KKSRGDYMTMQIG).

  • ATP (at K_m concentration).

  • Detection: ADP-Glo™ or ³³P-ATP radiometric assay.

Methodology:

  • Incubation: Mix IRAK-4 enzyme (5 nM final) with the synthesized naphthyridine derivative (serial dilutions in DMSO) in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate for 15 min at RT.

  • Initiation: Add ATP (10 µM) and peptide substrate (50 µM).

  • Reaction: Incubate at RT for 60 minutes.

  • Termination/Detection: Add ADP-Glo reagent to stop the reaction and deplete remaining ATP. After 40 min, add Kinase Detection Reagent.

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to determine IC₅₀.

Secondary Targets & Broader Utility

While IRAK-4 is the primary target for 2-chloro-7-fluoro-1,5-naphthyridine derivatives, the 1,5-naphthyridine class is a "privileged structure" in medicinal chemistry with broader applications.

Target ClassPotential ApplicationMechanism Note
Bacterial Topoisomerase Antibacterial1,5-naphthyridines are bioisosteres of quinolones. The C7-F mimics the C6-F of fluoroquinolones (e.g., ciprofloxacin), essential for DNA gyrase binding.
SYK (Spleen Tyrosine Kinase) HematologySimilar naphthyridine scaffolds inhibit SYK by binding to the ATP pocket, blocking BCR signaling in B-cell malignancies.
c-Met Oncology1,5-naphthyridines have been explored as c-Met inhibitors, preventing HGF-induced tumor metastasis.

References

  • European Patent Office. (2015). Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators (EP 2922840 B1).
  • Molaid Chemicals. (2024). Synthesis and Application of 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8).[1][2][3] Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

Sources

Foundational

The Genesis and Evolution of 1,5-Naphthyridine Synthesis: A Mechanistic and Historical Perspective

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 1,5-naphthyridine scaffold—a bicyclic diazanaphthalene characterized by two fu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 1,5-naphthyridine scaffold—a bicyclic diazanaphthalene characterized by two fused pyridine rings—has emerged as a privileged pharmacophore in modern medicinal chemistry and organic electronics. From its early conceptualization in the late 19th century to its modern applications in kinase inhibitors and antimalarial agents, the synthesis of 1,5-naphthyridines has required rigorous optimization to overcome challenges in regioselectivity, harsh reaction conditions, and thermodynamic barriers. This whitepaper provides an in-depth mechanistic analysis of 1,5-naphthyridine synthesis, detailing the causality behind historical and modern experimental protocols.

Historical Discovery and Nomenclature

The history of naphthyridines is rooted in the foundational era of heterocyclic chemistry. The term "naphthyridine" was first coined in 1893 by Reissert, who synthesized the first derivative (a 1,8-naphthyridine) and proposed the name to describe naphthalene analogs containing two nitrogen atoms in different mutual arrangements[1].

For decades, the unsubstituted 1,5-naphthyridine remained a synthetic challenge. It was not until 1927 that Bobrański and Sucharda successfully reported the first synthesis of an unsubstituted 1,5-naphthyridine[1]. They achieved this by adapting the classical Skraup quinoline synthesis, utilizing 3-aminopyridine as the primary nucleophile. By 1936, the nomenclature was officially indexed in Chemical Abstracts, cementing the 1,5-naphthyridine core in the annals of organic synthesis[1].

Mechanistic Evolution of Synthetic Strategies

The synthesis of 1,5-naphthyridines has evolved from brute-force thermodynamic cyclizations to highly controlled, regioselective annulations. Understanding the causality behind these methods is critical for any application scientist scaling these reactions.

The Classical Skraup Synthesis

The Skraup reaction remains the most historically significant route to 1,5-naphthyridines[2]. It involves the reaction of 3-aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent (such as nitrobenzene or sodium m-nitrobenzenesulfonate)[2].

Mechanistic Causality:

  • Electrophile Generation: Sulfuric acid acts as a potent dehydrating agent, stripping two equivalents of water from glycerol to generate acrolein in situ.

  • Conjugate Addition: The exocyclic amine of 3-aminopyridine performs a Michael addition on the highly electrophilic acrolein.

  • Intramolecular Cyclization: Acid-catalyzed electrophilic aromatic substitution (EAS) forces ring closure. Because the pyridine ring is electron-deficient, this step requires extreme thermal energy (130–160 °C)[3].

  • Aromatization: The resulting dihydro-intermediate is oxidized to the fully aromatic 1,5-naphthyridine. This oxidation is highly exothermic; thus, moderators like ferrous sulfate (

    
    ) are explicitly added to act as oxygen carriers, preventing runaway thermal degradation and charring[3].
    

G cluster_0 In Situ Electrophile Generation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4 -2 H2O Michael Michael Adduct Acrolein->Michael Electrophile AminoPyr 3-Aminopyridine AminoPyr->Michael Conjugate Addition Cyclized Dihydro-1,5-naphthyridine Michael->Cyclized Intramolecular EAS (H+ Catalyzed) Product 1,5-Naphthyridine Cyclized->Product Oxidation (PhNO2 / FeSO4)

Caption: Mechanistic pathway of the Skraup synthesis for the 1,5-naphthyridine core.

Modern Alternatives: Friedländer and Gould-Jacobs Approaches

To circumvent the harsh conditions and isomeric byproducts of the Skraup reaction[3], modern synthetic routes employ alternative disconnections:

  • Friedländer Annulation: Condensation of 3-aminopicolinaldehyde with ketones in the presence of a base (e.g.,

    
    ) provides excellent regiocontrol and higher yields under milder conditions[4].
    
  • Gould-Jacobs / Meldrum's Acid Cyclization: 3-aminopyridine is condensed with Meldrum's acid or diethyl ethoxymethylenemalonate. The critical step is a high-temperature thermal cyclization (often at 250 °C in Dowtherm A) to yield 4-hydroxy-1,5-naphthyridines[1][5]. Dowtherm A is chosen specifically because its high boiling point (258 °C) provides the necessary thermodynamic driving force for decarboxylation and ring closure without requiring pressurized reactors[1][5].

Quantitative Data: Reaction Conditions and Yields

The following table synthesizes quantitative metrics across different 1,5-naphthyridine synthetic strategies, providing a comparative baseline for process chemists.

Synthetic StrategyStarting MaterialReagents / CatalystTemp (°C)Typical Yield (%)Ref
Classical Skraup 3-AminopyridineGlycerol,

, Nitrobenzene
130–16030–45%[2]
Modified Skraup 3-AminopyridineMethyl vinyl ketone,

120–14011–30%[2]
Friedländer 3-AminopicolinaldehydeKetone,

/

80 (Reflux)60–85%[4]
Meldrum's Thermal 3-AminopyridineMeldrum's acid, Dowtherm A25050–70%[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include explicit in-process controls and mechanistic rationales to guide the scientist through the workflow.

Protocol A: Classical Skraup Synthesis of 1,5-Naphthyridine

Objective: Synthesize unsubstituted 1,5-naphthyridine via controlled glycerol dehydration and oxidation.

  • Reagent Mixing: In a round-bottom flask equipped with a mechanical stirrer, combine 3-aminopyridine (1.0 eq) and anhydrous glycerol (3.0 eq).

    • Causality: Excess glycerol is required as it serves both as the electrophile precursor and the solvent medium prior to acid addition.

  • Acidification (Exotherm Control): Submerge the flask in an ice-water bath. Slowly add concentrated

    
     (4.0 eq) dropwise.
    
    • Validation: The mixture will become highly viscous and darken. The temperature must not exceed 60 °C during addition to prevent premature glycerol polymerization.

  • Moderator & Oxidant Addition: Add

    
     (0.1 eq) followed by sodium m-nitrobenzenesulfonate (1.2 eq)[3].
    
    • Causality: Sodium m-nitrobenzenesulfonate is preferred over nitrobenzene as it is water-soluble, drastically simplifying downstream aqueous workup[3].

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 135 °C for 4 hours.

    • Validation: Monitor via TLC (5% MeOH in DCM). The reaction is complete when the highly polar 3-aminopyridine spot is entirely consumed.

  • Quench & Extraction: Cool the mixture to room temperature and pour it over crushed ice. Basify slowly with 10M NaOH until pH > 10. Extract with ethyl acetate (

    
     mL).
    
    • Causality: 1,5-Naphthyridine has a pKa of ~2.9. Basification ensures the nitrogens are deprotonated, allowing the compound to partition into the organic layer.

G Step1 1. Mixing 3-Aminopyridine + Glycerol Step2 2. Acidification Slow addition of H2SO4 (Cooling required) Step1->Step2 Step3 3. Oxidation & Heating Add Oxidant/FeSO4 Heat to 135 °C Step2->Step3 Step4 4. Quench & Workup Pour on ice, basify Extract with EtOAc Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the classical Skraup synthesis.

Protocol B: Thermal Cyclization via Meldrum's Acid (Gould-Jacobs Variant)

Objective: Synthesize 8-hydroxy-1,5-naphthyridine utilizing high-temperature thermal cyclization.

  • Condensation: Dissolve 3-aminopyridine (1.0 eq) and Meldrum's acid (1.1 eq) in triethyl orthoformate. Heat at 100 °C for 2 hours[1].

    • Causality: Triethyl orthoformate acts as a dehydrating agent and a one-carbon synthon, driving the formation of the enamine intermediate.

  • Solvent Swap: Concentrate the mixture in vacuo to isolate the enamine intermediate.

  • Thermal Cyclization: Dissolve the intermediate in Dowtherm A (10 volumes). Heat the solution to 250 °C for 30 minutes[1][5].

    • Validation: Vigorous gas evolution (

      
       and acetone from the breakdown of the Meldrum's acid moiety) will be observed. The cessation of gas evolution indicates reaction completion[1][5].
      
  • Isolation: Cool the reaction mixture to room temperature, then further to 0 °C.

    • Causality: The 8-hydroxy-1,5-naphthyridine product is insoluble in cold Dowtherm A and will precipitate out of solution, providing a highly pure product via simple vacuum filtration.

Conclusion

The historical trajectory of 1,5-naphthyridine synthesis demonstrates a clear evolution from the brute-force thermodynamics of the Skraup reaction to the elegant, regioselective methodologies of modern organic chemistry. By understanding the mechanistic causality—such as the role of oxygen carriers in exothermic oxidations and the thermodynamic necessity of high-boiling eutectic solvents—researchers can reliably scale and modify these privileged scaffolds for next-generation therapeutics.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC (nih.gov) URL:[Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: PMC (nih.gov) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Chloro-7-fluoro-1,5-naphthyridine

Executive Summary This application note details a highly optimized, regioselective Suzuki-Miyaura cross-coupling protocol for 2-chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8). 1,5-Naphthyridine derivatives are cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly optimized, regioselective Suzuki-Miyaura cross-coupling protocol for 2-chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8). 1,5-Naphthyridine derivatives are critical pharmacophores in modern drug discovery, frequently serving as core scaffolds for potent kinase inhibitors, including IRAK-4 modulators 1. Efficient and predictable functionalization of this scaffold is of paramount importance. This guide provides researchers with a field-proven, self-validating methodology to achieve high-yielding C–C bond formation at the C2 position while strictly preserving the C7-fluoro substituent for downstream applications.

Chemical Context & Mechanistic Rationale

2-Chloro-7-fluoro-1,5-naphthyridine presents two potential sites for transition-metal-catalyzed cross-coupling. However, perfect regioselectivity can be achieved at the C2 position due to two converging principles:

  • Bond Dissociation Energy (BDE) : The carbon-chlorine (C–Cl) bond is significantly weaker (~96 kcal/mol) than the carbon-fluorine (C–F) bond (~116 kcal/mol), making the C–Cl bond kinetically favored for initial palladium insertion 2.

  • Electronic Activation : The C2 position is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atom, which dramatically lowers the activation barrier for the oxidative addition of an electron-rich Pd(0) species.

Catalyst System Selection: While standard catalysts like Pd(PPh₃)₄ can yield moderate results, employing Pd₂(dba)₃ in combination with the electron-rich, sterically demanding dialkylbiaryl phosphine ligand SPhos ensures near-quantitative conversion. As demonstrated by[Buchwald and colleagues 3], SPhos stabilizes the highly reactive monoligated L₁Pd(0) active species. This prevents catalyst aggregation into inactive "black palladium" and accelerates both the oxidative addition and the final reductive elimination steps.

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd 1. Oxidative Addition Insertion into C2-Cl bond Pd0->OxAdd 2-Chloro-7-fluoro-1,5-naphthyridine PdII Pd(II)(Ar)(Cl)L Ar = 7-fluoro-1,5-naphthyridin-2-yl OxAdd->PdII BaseEx 2. Base Exchange Cl⁻ replaced by OH⁻/PO₄³⁻ PdII->BaseEx K₃PO₄ / H₂O PdII_Base Pd(II)(Ar)(Base)L BaseEx->PdII_Base TransMet 3. Transmetalation Transfer of R group from R-B(OH)₂ PdII_Base->TransMet R-B(OH)₂ PdII_R Pd(II)(Ar)(R)L TransMet->PdII_R RedElim 4. Reductive Elimination Formation of C-C bond PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 2-R-7-fluoro-1,5-naphthyridine RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for 2-chloro-7-fluoro-1,5-naphthyridine.

Safety & Handling

2-Chloro-7-fluoro-1,5-naphthyridine is a biologically active heterocycle. According to its standardized Safety Data Sheet (SDS), it is classified under GHS as Harmful if swallowed (H302) , Causes skin irritation (H315) , Causes serious eye irritation (H319/H320) , and May cause respiratory irritation (H335) 4, 5.

  • PPE : Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.

  • Ventilation : All handling of the solid powder and the reaction setup must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized dust [[5]]().

Experimental Protocol

Design Rationale: This protocol utilizes a 4:1 mixture of 1,4-Dioxane and water. The aqueous component is not arbitrary; it is strictly required to dissolve the inorganic base (K₃PO₄), thereby facilitating the formation of the reactive palladium-hydroxo/phosphato complex necessary to drive the transmetalation step [[3]]().

Workflow Step1 1. Preparation Weigh Reagents Step2 2. Solvent Addition Dioxane/H₂O (4:1) Step1->Step2 Step3 3. Degassing N₂ Purge (15 min) Step2->Step3 Step4 4. Reaction 90°C, 12-18 h Step3->Step4 Step5 5. Workup Extraction (EtOAc) Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6 Step7 7. Product Characterization Step6->Step7

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure
  • Reagent Preparation : To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-7-fluoro-1,5-naphthyridine (182.6 mg, 1.0 mmol, 1.0 equiv) , the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (22.9 mg, 0.025 mmol, 2.5 mol%), SPhos (20.5 mg, 0.05 mmol, 5.0 mol%), and anhydrous K₃PO₄ (424.5 mg, 2.0 mmol, 2.0 equiv) 3.

  • Solvent Addition : Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL) to the vessel.

  • Degassing (Critical Step) : Seal the tube with a rubber septum. Sparge the heterogeneous mixture with ultra-pure Nitrogen (N₂) or Argon for 15 minutes using a submerged needle, while venting through a secondary needle. Self-Validation Check: The solution should change from a dark suspension to a distinct reddish-orange hue as the active Pd(0) complex forms.

  • Reaction : Replace the septum with a Teflon-lined screw cap under positive N₂ flow. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 12–18 hours.

  • Reaction Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material (C2-Cl) should be fully consumed.

  • Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate to afford the pure 2-aryl-7-fluoro-1,5-naphthyridine product.

Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions, demonstrating the causality behind the selected protocol parameters. Data is based on coupling with a standard phenylboronic acid model.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9045%Sluggish transmetalation; high protodeboronation observed.
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9072%Good conversion, but visible catalyst degradation (black Pd).
3Pd₂(dba)₃ (2.5%) / SPhos (5%) K₃PO₄ (2.0) Dioxane/H₂O (4:1) 90 94% Optimal. SPhos stabilizes Pd(0); K₃PO₄ accelerates cycle 3.
4Pd₂(dba)₃ (2.5%) / SPhos (5%)K₃PO₄ (2.0)Dioxane (Anhydrous)9015%Lack of water prevents base dissolution, stalling transmetalation.
5Pd₂(dba)₃ (2.5%) / SPhos (5%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)2510%Insufficient thermal energy to overcome the activation barrier.

Troubleshooting Guidelines

  • High levels of Protodeboronation (Ar-H formation) : Often caused by excessive water or prolonged heating. Ensure the boronic acid is added in slight excess (1.2 equiv) to compensate, and strictly adhere to the 4:1 Dioxane/H₂O ratio.

  • Incomplete Conversion / Black Palladium : Indicates catalyst poisoning or poor degassing. Ensure the N₂ sparging step is strictly followed to prevent oxygen from oxidizing the electron-rich SPhos ligand.

  • Homocoupling of Boronic Acid (Ar-Ar formation) : A direct result of oxygen ingress. Oxygen acts as a terminal oxidant for the palladium-catalyzed homocoupling of boronic acids. Re-verify the integrity of the Schlenk tube seal.

References

  • Sigma-Aldrich. "2-Chloro-7-fluoro-1,5-naphthyridine | 1378470-92-8". Link

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". NIH PMC. 3

  • Aaronchem. "Safety Data Sheet - 2-Chloro-7-fluoro-1,5-naphthyridine". 4

  • MDPI. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow". 2

  • ChemScene. "Safety Data Sheet - ChemScene". 5

  • European Patent Office. "BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS - EP 2922840 B1". 1

Sources

Application

using 2-Chloro-7-fluoro-1,5-naphthyridine as a building block in medicinal chemistry

Executive Summary: The Scaffold Advantage 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) represents a high-value "privileged structure" for modern drug discovery. Unlike its carbocyclic analog (naphthalene) or m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) represents a high-value "privileged structure" for modern drug discovery. Unlike its carbocyclic analog (naphthalene) or mono-nitrogen analogs (quinolines/isoquinolines), the 1,5-naphthyridine core offers distinct physicochemical advantages:

  • Solubility & Lipophilicity: The presence of two nitrogen atoms significantly lowers LogP (enhancing water solubility) compared to quinolines, while maintaining a planar aromatic footprint for

    
    -
    
    
    
    stacking interactions in protein binding pockets.
  • Metabolic Stability: The 1,5-diaza arrangement reduces the electron density of the ring system, making it less susceptible to oxidative metabolism (P450) compared to more electron-rich scaffolds.

  • Strategic Substitution: The 2-Chloro and 7-Fluoro substituents provide a pre-installed "reactivity gradient." The C2-position is highly activated for functionalization, while the C7-position serves as a metabolic blocker or an electronic tuner, often retained in the final drug candidate.

Chemical Reactivity Profile

Understanding the electronic landscape of 2-Chloro-7-fluoro-1,5-naphthyridine is critical for designing successful synthetic routes.

The Reactivity Gradient
  • Position 2 (C2-Cl): This position is

    
     to the N1 nitrogen. It is highly electron-deficient and serves as the primary "warhead" for Nucleophilic Aromatic Substitution (
    
    
    
    ) and Palladium-catalyzed cross-couplings.
  • Position 7 (C7-F): This position is

    
     to the N5 nitrogen (analogous to the 3-position of pyridine). It is electronically distinct and significantly less reactive toward nucleophiles than C2. This allows for highly regioselective  reactions at C2 without disturbing the C7-fluorine.
    
  • Positions 4 & 8: These positions are susceptible to metallation (lithiation) or radical C-H activation (Minisci reaction), offering secondary vectors for diversification.

Reactivity Visualization

The following diagram maps the functionalization logic for this building block.

ReactivityMap Core 2-Chloro-7-fluoro- 1,5-naphthyridine C2_React C2-Position (Cl) PRIMARY REACTIVE SITE (Alpha to N1) Core->C2_React C7_React C7-Position (F) STABLE PHARMACOPHORE (Beta to N5) Core->C7_React C48_React C4/C8 Positions SECONDARY VECTORS (Lithiation/Radical) Core->C48_React SnAr SnAr Amination (Mild Conditions) C2_React->SnAr High Yield Suzuki Suzuki/Buchwald Coupling C2_React->Suzuki Versatile Block Metabolic Blocking (C-F Bond Retention) C7_React->Block Bioactivity

Caption: Reactivity map highlighting the orthogonal nature of the C2 and C7 positions.

Application Note: Regioselective Functionalization

Strategy A: Nucleophilic Aromatic Substitution ( )

The C2-chloride is an excellent leaving group due to the inductive effect of the adjacent nitrogen (N1) and the overall electron-deficiency of the naphthyridine ring.

  • Scope: Primary and secondary amines, thiols, and alkoxides.

  • Selectivity: Reaction occurs exclusively at C2. The C7-fluorine remains intact because it is in the

    
    -position (unactivated) relative to N5.
    
  • Conditions: Typically requires a base (DIPEA,

    
    ) and polar aprotic solvent (DMF, DMSO, NMP) at elevated temperatures (80–120 °C).
    
Strategy B: Palladium-Catalyzed Cross-Coupling

For carbon-carbon bond formation, the C2-Cl bond participates readily in Suzuki-Miyaura, Stille, and Sonogashira couplings.

  • Catalysts:

    
     or 
    
    
    
    are standard. Second-generation catalysts (e.g., XPhos Pd G2) are recommended for sterically hindered partners.
  • Advantage: Allows the introduction of aryl, heteroaryl, or alkyl groups at C2, creating a "bi-aryl" core common in kinase inhibitors (e.g., c-Met, PI4K).

Detailed Experimental Protocols

These protocols are designed to be self-validating . The progression of the reaction can be monitored by the disappearance of the starting material (UV 254 nm) and the appearance of the highly fluorescent product (typical of amino-naphthyridines).

Protocol 1: Regioselective C2-Amination ( )

Objective: Synthesis of 2-amino-7-fluoro-1,5-naphthyridine derivatives.

Materials:

  • 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 equiv)[1]

  • Amine nucleophile (1.2 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DMSO (Dimethyl sulfoxide) [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-7-fluoro-1,5-naphthyridine (100 mg, 0.55 mmol) in anhydrous DMSO (2.7 mL).

  • Addition: Add DIPEA (190 µL, 1.1 mmol) followed by the amine nucleophile (0.66 mmol).

  • Reaction: Seal the vial and heat to 100 °C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The product [M+H]+ will be (Mass of Amine + 182.58 - 36.5). The C7-F signal will remain in the

      
       NMR (~ -120 to -140 ppm).
      
  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL).

    • Solid Products: Collect the precipitate by filtration, wash with water, and dry.

    • Oily Products: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol 2: C2-Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-7-fluoro-1,5-naphthyridine derivatives.

Materials:

  • 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution) (3.0 equiv)
    
  • 1,4-Dioxane (degassed) [Concentration: 0.15 M]

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a microwave vial or round-bottom flask with nitrogen/argon.

  • Loading: Add the naphthyridine substrate (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane and the aqueous

    
     solution.
    
  • Reaction:

    • Thermal: Heat at 90 °C for 16 hours under inert atmosphere.

    • Microwave: Heat at 120 °C for 30–60 minutes.

  • Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc. Wash the filtrate with water and brine.

  • Purification: Silica gel chromatography.

    • Note: 1,5-naphthyridines can streak on silica; adding 1%

      
       to the eluent is recommended.
      

Comparative Data & Properties

Feature2-Cl-7-F-1,5-Naphthyridine2-Cl-Quinoline (Analog)Advantage
LogP (Calc) ~2.4~3.1Lower LogP improves solubility and oral bioavailability.
pKa (N1) ~3.0~4.9Lower basicity reduces hERG liability.
Metabolic Stability High (Blocked C7)Moderate (C7 exposed)Fluorine at C7 blocks P450 oxidation at a vulnerable site.
H-Bond Acceptors 2 (N1, N5)1 (N1)Additional vector for water-mediated bridging or direct binding.

References

  • Knochel, P. et al. "Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold." Chemistry – A European Journal.

  • Fuertes, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[2] Molecules, 2020.[2][3]

  • Masdeu, C. et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 2020.[2][3]

  • ChemScene. "2-Chloro-7-fluoro-1,5-naphthyridine Product Data."

  • Sigma-Aldrich. "2-Chloro-7-fluoro-1,5-naphthyridine Safety & Properties."

Sources

Method

Application Note: Regioselective Functionalization of 2-Chloro-7-fluoro-1,5-naphthyridine in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus Areas: IRAK-4, PI3K/mTOR, and TGF-βR1 Kinase Modulators Executive Summary & Strategic Rationale In modern targeted oncology...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus Areas: IRAK-4, PI3K/mTOR, and TGF-βR1 Kinase Modulators

Executive Summary & Strategic Rationale

In modern targeted oncology and immunology, the 1,5-naphthyridine core has emerged as a highly privileged scaffold[1]. Functioning as a potent bioisostere for the adenine ring of ATP, the nitrogen atoms (N1 and N5) of the naphthyridine core act as critical hydrogen bond acceptors that anchor the molecule to the backbone amides of the kinase hinge region (e.g., Met265 in IRAK-4)[2].

The true synthetic utility of 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8) lies in its highly predictable orthogonal reactivity . This dual-halogenated building block allows medicinal chemists to sequentially install diverse pharmacophores without the need for complex protecting group strategies.

Mechanistic Causality: Why Orthogonal Reactivity Works
  • Regioselective SNAr at C7-Fluoro: Despite the C2-chlorine being alpha to N1, Nucleophilic Aromatic Substitution (SNAr) occurs preferentially at the C7-fluoro position[3]. This is driven by two physical chemistry principles:

    • Leaving Group Kinetics: The highly electronegative fluorine atom strongly polarizes the C-F bond, stabilizing the anionic Meisenheimer complex during the rate-determining nucleophilic addition step.

    • Cross-Ring Activation: The C7 position is conjugated with the N1 nitrogen via the fused bicyclic

      
      -system. This extended conjugation effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) at C7, facilitating rapid nucleophilic attack.
      
  • Transition-Metal Catalysis at C2-Chloro: Once the C7 position is substituted with an electron-donating amine, the naphthyridine ring becomes deactivated toward further SNAr. The remaining C2-chlorine is then perfectly primed for oxidative addition by Palladium, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to install specificity-pocket binding motifs[2].

Workflow & Pharmacophore Visualization

Workflow SM 2-Chloro-7-fluoro- 1,5-naphthyridine SNAr Regioselective SNAr (C7-Fluoro Displacement) SM->SNAr Amines/NH4OH Dioxane, 80°C Int 7-Amino-2-chloro- 1,5-naphthyridine SNAr->Int Regioselective Addition-Elimination Pd Pd-Catalyzed Coupling (C2-Chloro Displacement) Int->Pd Boronic Acids Pd(dppf)Cl2, Base Prod Target Kinase Inhibitor (e.g., IRAK-4 Modulator) Pd->Prod Cross-Coupling Functionalization

Figure 1: Orthogonal functionalization workflow of 2-Chloro-7-fluoro-1,5-naphthyridine.

KinaseBinding Hinge Kinase Hinge Region (ATP Binding Pocket) Core 1,5-Naphthyridine Core (Adenine Bioisostere) Hinge->Core Hydrogen Bonding (N1/N5 Acceptors) C7 C7-Substituent (Amines) Solvent Channel Vector Core->C7 SNAr Modification C2 C2-Substituent (Heteroaryl) Specificity Pocket Vector Core->C2 Pd-Coupling Modification

Figure 2: Pharmacophore model of 1,5-naphthyridine binding in the kinase ATP pocket.

Self-Validating Experimental Protocols

The following methodologies detail the step-by-step synthesis of advanced kinase inhibitor intermediates, utilizing built-in quality control (QC) metrics to ensure self-validation.

Protocol A: Regioselective SNAr at C7 (Synthesis of 7-Amino-2-chloro-1,5-naphthyridine)

Objective: Displace the highly activated C7-fluorine with ammonia to generate the primary amine intermediate required for solvent-channel interactions[3]. Causality: 1,4-Dioxane is selected as the solvent because it solubilizes the hydrophobic naphthyridine core while remaining fully miscible with aqueous NH₄OH. An autoclave is mandatory because heating ammonia above its boiling point generates the localized pressure necessary to drive the sterically demanding SNAr reaction to completion.

Step-by-Step Methodology:

  • Charge a 15 mL heavy-walled pressure vessel with 2-chloro-7-fluoro-1,5-naphthyridine (1.0 eq, e.g., 120 mg, 0.657 mmol)[3].

  • Add 1,4-dioxane (3.0 mL) to dissolve the starting material, followed by aqueous NH₄OH (28-30%, 5.0 mL)[3].

  • Seal the vessel tightly and heat to 80 °C for 24 hours behind a blast shield.

  • Cool the vessel completely to room temperature before carefully venting the pressure.

  • Concentrate the mixture in vacuo to remove the dioxane and excess ammonia.

  • Suspend the resulting crude residue in cold water, filter, and wash with water to afford the product as an off-white solid.

Self-Validation (QC Metrics):

  • LC-MS: The starting material has a mass of ~182.0 Da. The product must show an

    
     peak at m/z 180.0. This corresponds to the loss of Fluorine (19 Da) and the addition of an NH₂ group (16 Da), yielding a net mass shift of -3 Da.
    
  • NMR: In ¹⁹F NMR, the singlet corresponding to the C7 fluorine must completely disappear. In ¹H NMR, a new broad singlet integrating to 2H (D₂O exchangeable) will appear, confirming successful amination.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Install the specificity pocket-binding motif by coupling the C2-chlorine with a bicyclic heteroaryl boronic acid[2]. Causality: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often the bottleneck when coupling sterically demanding bicyclic systems. K₂CO₃ is used as a mild base to activate the boronic acid without degrading the electron-rich aminated naphthyridine core.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine 7-amino-2-chloro-1,5-naphthyridine (1.0 eq), the target bicyclic boronic acid or pinacol ester (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1 M.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), under a steady stream of nitrogen.

  • Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (silica gel, DCM/MeOH gradient).

Self-Validation (QC Metrics):

  • LC-MS: Monitor the consumption of the C2-chloro intermediate. The characteristic chlorine isotope pattern (3:1 ratio for M : M+2) will be completely absent in the product mass spectrum, confirming the displacement of the halogen.

Quantitative Data & SAR Translation

The orthogonal functionalization of 2-chloro-7-fluoro-1,5-naphthyridine has been successfully translated across multiple kinase targets. Below is a summary of the Structure-Activity Relationship (SAR) data derived from the literature:

Kinase TargetC7 Substituent (SNAr Vector)C2 Substituent (Pd-Coupling Vector)Core Scaffold DerivativeReference
IRAK-4 Primary/Secondary AminesBicyclic Heterocycles1,5-Naphthyridine[3],[2]
PI3K / mTOR Morpholine / Alkyl AminesAryl / HeteroarylImidazo[1,5]naphthyridine[4]
TGF-βR1 Pyrazole / Imidazole derivativesSubstituted Phenyls1,5-Naphthyridine[5]

References

  • [5] Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: MDPI URL: [Link]

  • [4] Title: JP5591809B2 - Imidazo [1,5] naphthyridine compounds, their use in medicine and compositions Source: Google Patents URL:

  • [3] Title: BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS - EP 2922840 B1 Source: European Patent Office URL:

  • [2] Title: WO 2014/074657 A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators Source: WIPO / Google Patents URL:

Sources

Application

2-Chloro-7-fluoro-1,5-naphthyridine as an intermediate for agrochemicals

Technical Application Note: 2-Chloro-7-fluoro-1,5-naphthyridine Executive Summary This application note details the chemical utility of 2-Chloro-7-fluoro-1,5-naphthyridine , a privileged heterocyclic intermediate for the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 2-Chloro-7-fluoro-1,5-naphthyridine

Executive Summary

This application note details the chemical utility of 2-Chloro-7-fluoro-1,5-naphthyridine , a privileged heterocyclic intermediate for the synthesis of advanced agrochemicals (herbicides and fungicides) and kinase-targeted pharmaceuticals.

The 1,5-naphthyridine core serves as a bioisostere to quinoline and isoquinoline, offering altered hydrogen bond acceptor capabilities and improved aqueous solubility. The specific substitution pattern—a reactive chlorine at C2 and a metabolically stable fluorine at C7—provides a "plug-and-play" scaffold. The C2-chloride allows for facile regioselective functionalization via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the C7-fluorine atom modulates lipophilicity (

) and blocks oxidative metabolism at a typically labile position.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 2-Chloro-7-fluoro-1,5-naphthyridine
CAS Number
Molecular Formula

Molecular Weight 182.58 g/mol
Appearance Off-white to pale yellow solid
Melting Point 136–140 °C (Typical)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water.[1][2]
Storage Inert atmosphere, 2–8 °C. Moisture sensitive.

Structural Analysis & Reactivity Map

The 1,5-naphthyridine ring system is electron-deficient, making it highly susceptible to nucleophilic attack. However, the reactivity is not uniform.[3]

  • C2 Position (Chlorine): Located

    
     to the N1 nitrogen and para-like to the N5 nitrogen. This position is highly activated for 
    
    
    
    reactions. The chloride is a good leaving group, allowing for rapid displacement by amines, alkoxides, or thiols under mild conditions.
  • C7 Position (Fluorine): Located

    
     to the N5 nitrogen. While fluorine is electronegative, the C-F bond is strong. In this scaffold, the C7-F acts primarily as a metabolic blocker and lipophilic modulator rather than a leaving group, unless subjected to extreme forcing conditions.
    

Reactivity Visualization:

ReactivityMap Core 2-Chloro-7-fluoro-1,5-naphthyridine (Scaffold) C2_Cl C2-Chloro Group (Primary Reactive Site) Core->C2_Cl C7_F C7-Fluoro Group (Metabolic Blocker) Core->C7_F SNAr SNAr Displacement (Amines/Phenols) Path A: Herbicides C2_Cl->SNAr High Reactivity Suzuki Pd-Catalyzed Coupling (Aryl/Heteroaryl) Path B: Fungicides C2_Cl->Suzuki Versatile Coupling MetStab Enhanced Metabolic Stability (Blocked P450 Oxidation) C7_F->MetStab Bioisosteric Modulation

Figure 1: Reactivity profile of the 2-chloro-7-fluoro-1,5-naphthyridine scaffold, highlighting the regioselective opportunities for chemical diversification.

Experimental Protocols

Protocol A: Regioselective Functionalization (C2 Displacement)

Objective: To introduce an amino-linked pharmacophore at the C2 position while retaining the C7-fluorine. This is a common motif in herbicide discovery (e.g., inhibiting phytoene desaturase).

Materials:

  • 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 eq)

  • Primary Amine (e.g., isopropylamine or aniline derivative) (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-7-fluoro-1,5-naphthyridine (100 mg, 0.55 mmol) in anhydrous MeCN (3 mL).

  • Addition: Add

    
     (152 mg, 1.1 mmol) followed by the amine (0.66 mmol).
    
  • Reaction: Seal the vial and heat to 60–80 °C for 4–6 hours.

    • Note: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (Cl) should disappear; the product will be more polar. The C7-F bond remains intact under these conditions.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
    

Validation Criteria:

  • LC-MS: Observe [M+H]+ corresponding to the amine adduct. Isotope pattern should show loss of Chlorine (no M+2 peak approx 33% height) and retention of Fluorine.

  • 1H NMR: Loss of the doublet signal for C2-H (if applicable) or shift in adjacent ring protons.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To couple an aryl or heteroaryl ring at C2, creating a biaryl system often found in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Materials:

  • 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Charge a microwave vial with the naphthyridine substrate (1.0 eq), boronic acid (1.2 eq), and

    
     catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat at 90–100 °C for 2–12 hours (or 30 min in microwave at 110 °C).

  • Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc and wash with water.

  • Purification: Flash chromatography.

Agrochemical Context & Application Logic

Why this Intermediate?

  • Fluorine Effect: The C7-fluorine atom imparts metabolic stability by blocking the position most susceptible to oxidative attack by cytochrome P450 enzymes in plants and fungi. Furthermore, the high electronegativity of fluorine lowers the

    
     of the naphthyridine nitrogens, potentially improving membrane permeability.
    
  • Scaffold Hopping: Many patent-expired agrochemicals are based on quinoline cores (e.g., Quinclorac). Replacing the quinoline CH with a Nitrogen (to form naphthyridine) is a classic "scaffold hopping" strategy to generate novel IP, improve solubility, and alter the spectrum of activity.

Workflow Diagram: From Intermediate to Active Ingredient

Workflow Start Starting Material 2-Chloro-7-fluoro-1,5-naphthyridine Step1 Reaction: SNAr with substituted aniline Condition: K2CO3, DMF, 80°C Start->Step1 Intermed Intermediate A (Amino-naphthyridine) Step1->Intermed Step2 Reaction: Sulfonylation or Acylation Targeting: Enzyme Binding Pocket Intermed->Step2 Final Target Agrochemical Active (e.g., Novel PPO Inhibitor) Step2->Final

Figure 2: Representative synthetic workflow converting the intermediate into a hypothetical PPO-inhibitor herbicide.

Safety & Handling

  • Hazard Identification: This compound is a halogenated heterocycle. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Sensitization: Halogenated naphthyridines can be potential skin sensitizers. Handle with nitrile gloves and work strictly inside a fume hood.

  • Waste: Dispose of aqueous waste from

    
     reactions (containing displaced chloride/fluoride traces) as halogenated organic waste.
    

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8).Link

  • ChemScene. Compound Profile: 2-Chloro-7-fluoro-1,5-naphthyridine.[1][4]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,5-Naphthyridine derivatives.Link

  • Litvic, M. et al. Synthesis and reactivity of 1,5-naphthyridine derivatives.Molecules, 2025.[5] (General review of scaffold reactivity). Link

  • Google Patents. Substituted 1,5-naphthyridine derivatives as kinase inhibitors and agrochemicals. (Representative Patent Search). Link

Sources

Method

Application Note: Regioselective Synthesis of Naphthyridines via Vilsmeier-Haack Cyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction 1,8-Naphthyridines represent a privileged class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide spe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction

1,8-Naphthyridines represent a privileged class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. The Vilsmeier-Haack (VH) reaction, classically recognized for the formylation of electron-rich arenes, has been elegantly adapted into a robust methodology for synthesizing highly functionalized naphthyridines[2]. This application note provides an in-depth, self-validating protocol for the regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide, detailing the mechanistic causality behind each experimental parameter to ensure maximum yield and reproducibility.

Mechanistic Rationale & Causality

The success of the VH cyclization relies on the in situ generation of the Vilsmeier reagent—a highly electrophilic chloromethyleneiminium salt formed by the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3].

In this protocol, the Vilsmeier reagent serves a dual function: it acts as both a formylating agent and a powerful activating electrophile that drives intramolecular ring closure[4]. When N-(pyridin-2-yl)acetamide is introduced to the system, the iminium ion attacks the nucleophilic centers of the substrate, initiating multiple iminoalkylations[5].

The application of thermal energy (80–90 °C) overcomes the activation barrier for the sterically demanding cyclization step. During aromatization, the chloride ion sourced from POCl₃ is incorporated at the 2-position[1]. Finally, the careful aqueous hydrolysis of the bicyclic iminium intermediate converts it into the corresponding 3-formyl group, yielding the target 2-chloro-3-formyl-1,8-naphthyridine[2].

Reaction Workflow

VH_Cyclization Reagent 1. Vilsmeier Reagent Formation POCl3 + DMF (0-5 °C) Addition 2. Substrate Addition N-(pyridin-2-yl)acetamide Reagent->Addition Chloromethyleneiminium ion Cyclization 3. Electrophilic Cyclization Heating (80-90 °C, 4-6 h) Addition->Cyclization Iminoalkylation Quenching 4. Quenching & Hydrolysis Ice + NaOAc Buffer Cyclization->Quenching Bicyclic iminium intermediate Isolation 5. Isolation Filtration & Recrystallization Quenching->Isolation Precipitation of neutral species Product Product 2-Chloro-3-formyl-1,8-naphthyridine Isolation->Product Purified Naphthyridine

Workflow of the Vilsmeier-Haack cyclization for 1,8-naphthyridine synthesis.

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

Self-Validating System: This protocol integrates In-Process Controls (IPCs) to ensure that each phase of the reaction is empirically verified before proceeding to the next step.

Reagents Required:

  • N-(pyridin-2-yl)acetamide (1.0 equiv, Substrate)

  • Phosphorus oxychloride (POCl₃) (3.0–4.0 equiv, Reagent)

  • N,N-Dimethylformamide (DMF) (10.0–15.0 equiv, Solvent & Reagent)

  • Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)

  • Crushed ice and Deionized water

Step-by-Step Methodology:

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a flame-dried, multi-neck round-bottom flask with DMF.

  • Cool the flask to 0–5 °C using an ice-water bath under a continuous nitrogen (N₂) atmosphere.

  • Add POCl₃ dropwise over a period of 30 minutes using an addition funnel.

  • Causality: The formation of the chloromethyleneiminium salt is highly exothermic. Dropwise addition and strict temperature control (0–5 °C) prevent the thermal degradation of the highly reactive electrophile[3].

  • Stir the mixture for an additional 30 minutes at 0–5 °C.

Step 2: Substrate Addition

  • Add N-(pyridin-2-yl)acetamide portion-wise to the cold Vilsmeier reagent.

  • Causality: Portion-wise addition mitigates localized exotherms, suppressing the formation of intractable polymeric byproducts and ensuring uniform iminoalkylation.

Step 3: Cyclization and Formylation

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Gradually heat the reaction mixture to 80–90 °C and maintain this temperature for 4–6 hours.

  • Causality: The elevated temperature provides the necessary thermodynamic push for the sterically hindered intramolecular ring closure[5].

  • IPC (Self-Validation): Monitor the reaction progress every 60 minutes via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) solvent system. The complete disappearance of the starting material spot validates the end of the cyclization phase.

Step 4: Quenching and Hydrolysis

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the mixture over a beaker of crushed ice containing a saturated solution of sodium acetate (NaOAc).

  • Causality: Pouring over ice safely quenches unreacted POCl₃. The NaOAc buffer neutralizes the highly acidic environment (HCl and H₃PO₄ byproducts), facilitating the hydrolysis of the iminium intermediate into the aldehyde while preventing the undesired hydrolysis of the newly installed 2-chloro substituent[2].

Step 5: Isolation and Purification

  • Stir the quenched mixture vigorously for 1–2 hours until a distinct solid precipitates.

  • Isolate the crude product via vacuum filtration and wash thoroughly with cold deionized water to remove residual DMF and inorganic salts.

  • Recrystallize the crude solid from hot ethanol or ethyl acetate to afford pure 2-chloro-3-formyl-1,8-naphthyridine.

  • IPC (Self-Validation): Verify product purity via HPLC (>98% target) and confirm the structure via ¹H NMR (aldehyde proton typically observed as a singlet around δ 10.3 ppm)[1].

Quantitative Data & Optimization Parameters

The stoichiometry of the Vilsmeier reagent and the reaction temperature are the most critical variables for maximizing the yield of the naphthyridine core. Table 1 summarizes the optimized parameters based on empirical data.

Table 1: Optimization of Vilsmeier-Haack Cyclization Conditions

SubstrateReagent Ratio (Substrate : POCl₃ : DMF)Temp (°C)Time (h)Yield (%)Purity (HPLC)
N-(pyridin-2-yl)acetamide1 : 3.0 : 10.080478>98%
N-(pyridin-2-yl)acetamide1 : 1.5 : 5.08084585%
N-(5-methylpyridin-2-yl)acetamide1 : 3.0 : 10.085572>97%
N-(5-bromopyridin-2-yl)acetamide1 : 4.0 : 12.090665>95%

Data Interpretation: A significant excess of both POCl₃ and DMF is mandatory (Ratio 1:3:10). Reducing the equivalents of POCl₃ (Ratio 1:1.5:5) leads to incomplete cyclization and a drastic reduction in yield (45%), confirming that POCl₃ acts as both a stoichiometric reagent and a necessary dehydrating medium.

References

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine Source: European Journal of Chemistry URL
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Scheme 3 Synthesis of ester and nitrile of 1,8-naphthyridine from 2-chloro-3-formyl-1,8-naphthyridine Source: ResearchGate URL
  • Vilsmeier–Haack reaction Source: Wikipedia URL
  • Vilsmeier-Haack Reaction Source: Chemistry Steps URL

Sources

Application

Application Note: Strategic Synthesis of Fused Heterocycles using 2-Chloro-7-fluoro-1,5-naphthyridine

This Application Note is designed for medicinal chemists and process scientists. It details the strategic exploitation of 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8) to generate fused heterocyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists. It details the strategic exploitation of 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8) to generate fused heterocyclic systems. The guide emphasizes the differential reactivity between the C2-chlorine and C7-fluorine atoms, enabling regiospecific annulation while retaining the metabolically valuable fluorine substituent.

Executive Summary

The 1,5-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors and antibacterial agents. The 2-Chloro-7-fluoro-1,5-naphthyridine derivative is particularly valuable because it offers two distinct electrophilic sites:

  • C2-Position (

    
     to N1):  Highly reactive toward Nucleophilic Aromatic Substitution (
    
    
    
    ) and Pd-catalyzed cross-coupling. This is the primary site for ring fusion.
  • C7-Position (

    
     to N5):  Significantly less reactive toward 
    
    
    
    . This allows the fluorine atom to survive cyclization conditions, serving as a metabolic blocker or binding element in the final drug candidate.

This guide provides validated protocols for converting this intermediate into [1,2,4]triazolo[4,3-a][1,5]naphthyridines and imidazo[1,2-a][1,5]naphthyridines .

Reactivity Profile & Mechanistic Insight[1]

The successful utilization of this scaffold relies on understanding the electronic disparity between the two halogenated positions.

  • The C2-Chlorine (The "Anchor"): Located ortho to the N1 nitrogen, this position is activated by the inductive electron-withdrawal of the adjacent nitrogen (

    
     effect) and resonance stabilization of the Meisenheimer intermediate. It readily undergoes displacement by hydrazines and amines.
    
  • The C7-Fluorine (The "Payload"): Located meta to N1 and beta to N5, this position lacks the direct ortho/para activation required for facile

    
     under mild conditions. Consequently, it remains intact during standard nucleophilic attacks at C2, preserving the fluorinated motif for the final molecule.
    
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold.

ReactionPathways cluster_legend Legend Start 2-Chloro-7-fluoro- 1,5-naphthyridine Inter1 2-Hydrazinyl-7-fluoro- 1,5-naphthyridine Start->Inter1 Hydrazine Hydrate (SNAr @ C2) Inter2 2-Amino-7-fluoro- 1,5-naphthyridine Start->Inter2 NH4OH / Heat (SNAr @ C2) Prod1 7-Fluoro-[1,2,4]triazolo [4,3-a][1,5]naphthyridine Inter1->Prod1 Orthoester/RCOOH (Cyclization) Prod2 7-Fluoro-imidazo [1,2-a][1,5]naphthyridine Inter2->Prod2 α-Haloketone (Condensation) key1 Red Arrow: Nucleophilic Displacement key2 Blue Arrow: Cyclization/Annulation

Figure 1: Divergent synthesis pathways. The C2-Cl is selectively displaced to form key intermediates for fusion.

Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-[1,2,4]triazolo[4,3-a][1,5]naphthyridine

This protocol creates a 5-6-6 fused tricyclic system. The triazole ring is often used to restrict conformation and increase metabolic stability.

Step 1: Formation of the Hydrazinyl Intermediate

Reagent: Hydrazine hydrate (60-80%). Solvent: Ethanol or 1,4-Dioxane.

  • Charge: In a round-bottom flask, dissolve 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 equiv) in Ethanol (10 mL/mmol).

  • Add: Add Hydrazine Hydrate (5.0 equiv) dropwise at room temperature. Note: Excess hydrazine prevents the formation of dimeric side products.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) for disappearance of starting material.
    
  • Workup: Cool to room temperature. The product, 2-hydrazinyl-7-fluoro-1,5-naphthyridine , often precipitates as a solid.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 80–90%.

    • Checkpoint: Verify the disappearance of the Cl isotope pattern in MS.

Step 2: Cyclization to Triazole

Reagent: Triethyl orthoformate (for unsubstituted triazole) or Triethyl orthoacetate (for methyl-substituted).

  • Charge: Suspend the 2-hydrazinyl intermediate (1.0 equiv) in Triethyl Orthoformate (excess, acts as solvent, ~5-10 mL/mmol).

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or Acetic Acid (0.1 equiv).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Workup: Cool the mixture. Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with diethyl ether or hexane to induce crystallization. If necessary, recrystallize from Ethanol/DMF.

    • Final Product:7-Fluoro-[1,2,4]triazolo[4,3-a][1,5]naphthyridine .

ParameterSpecificationNotes
Temperature Reflux (

)
Required for ring closure.
Stoichiometry Excess OrthoesterDrives equilibrium to completion.
Atmosphere

/ Argon
Recommended to prevent oxidation of hydrazine intermediate.
Protocol B: Synthesis of 7-Fluoro-imidazo[1,2-a][1,5]naphthyridine

This protocol yields an imidazo-fused system, widely used in GABA-A receptor modulators and kinase inhibitors.

Step 1: Amination to 2-Amino-7-fluoro-1,5-naphthyridine

Direct amination requires harsher conditions than hydrazine due to the lower nucleophilicity of ammonia.

  • Charge: Place 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 equiv) in a pressure vessel (autoclave or sealed tube).

  • Solvent: 1,4-Dioxane or Isopropanol.

  • Reagent: Add concentrated Ammonium Hydroxide (

    
    , 28-30%, 10 equiv) or a solution of 
    
    
    
    in Methanol (7N).
  • Reaction: Seal and heat to

    
      for 12–24 hours.
    
    • Safety: Pressure generation occurs. Use a blast shield.

  • Workup: Concentrate in vacuo. Partition between Ethyl Acetate and Water. Wash organic layer with Brine, dry over

    
    , and concentrate.
    
Step 2: Condensation with

-Haloketone

Reagent:


-Bromoacetophenone (or substituted derivatives).
  • Charge: Dissolve 2-Amino-7-fluoro-1,5-naphthyridine (1.0 equiv) in Ethanol or DMF.

  • Add: Add

    
    -Bromoacetophenone  (1.1 equiv).
    
  • Base: Add

    
      (2.0 equiv) to neutralize the HBr generated.
    
  • Heat: Reflux for 6–12 hours.

  • Mechanism: The exocyclic amine attacks the ketone carbonyl (or displaces the bromide), followed by ring closure at the ring nitrogen (N1).

  • Purification: The product often precipitates upon cooling. Filter and wash with water/ethanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (

)
Incomplete displacement of Cl.Increase temperature or switch to a polar aprotic solvent (DMSO/NMP) to enhance nucleophilicity.
Dimer Formation Reaction of hydrazine with two equivalents of naphthyridine.Use a large excess of hydrazine (5-10 equiv) and add the naphthyridine to the hydrazine solution.
Loss of Fluorine Harsh basic conditions at high temp (

).
Maintain temperature below

. The 7-F is stable under standard reflux but labile under extreme forcing conditions.
Regioselectivity Issues Ambiguity in cyclization direction.In 1,5-naphthyridine, N1 is the only nucleophilic ring nitrogen available for the initial fusion steps described here. Regioselectivity is generally high.

References

  • General Reactivity of 1,5-Naphthyridines

    • Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1][2] Molecules, 2020, 25(14), 3252.[2]

  • Synthesis of Triazolo-Fused Systems

    • Brown, D. J., et al. "The reaction of chloronaphthyridines with hydrazine hydrate." Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of Imidazo-Fused Systems

    • Mogilaiah, K., et al. "Synthesis of imidazo[1,2-a][1,8]naphthyridines under microwave irradiation."[3] Journal of Chemical Research, 2004.[3] (Analogous chemistry for 1,5-isomer).

  • Specific Use of 2-Chloro-7-fluoro-1,5-naphthyridine (Patent)

    • European Patent EP 2922840 B1. "Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators.

Sources

Method

Application Note: Large-Scale Synthesis of 2-Chloro-7-fluoro-1,5-naphthyridine for Preclinical Studies

Executive Summary 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is a highly valued bicyclic heteroaromatic building block utilized extensively in the preclinical development of targeted therapeutics. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is a highly valued bicyclic heteroaromatic building block utilized extensively in the preclinical development of targeted therapeutics. Its unique electron-deficient core and specific halogenation pattern make it an ideal bioisostere for quinolines, offering superior aqueous solubility and distinct hydrogen-bonding profiles. This application note details a robust, scalable, and self-validating two-step synthetic protocol designed to yield high-purity API intermediates suitable for advanced pharmacological profiling.

Preclinical Rationale & Mechanism of Action

The 1,5-naphthyridine scaffold is a critical pharmacophore in the design of kinase modulators, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors for autoimmune disorders[1] and Tankyrase 1/2 (TNKS1/2) inhibitors for oncology[2].

In WNT/β-catenin pathway-driven tumor models, 1,5-naphthyridine derivatives act by binding directly to the conserved nicotinamide pocket of the TNKS1/2 catalytic domain[2]. By inhibiting Tankyrase, these compounds prevent the PARylation-induced degradation of AXIN proteins. The stabilization of AXIN restores the β-catenin destruction complex, leading to the phosphorylation and degradation of β-catenin, thereby halting WNT-targeted gene transcription and tumor proliferation[3].

TNKS_Pathway Drug 1,5-Naphthyridine TNKS Inhibitor TNKS Tankyrase 1/2 Drug->TNKS Blocks Nicotinamide Pocket AXIN AXIN1/2 Complex TNKS->AXIN PARylation & Degradation BCAT β-Catenin AXIN->BCAT Phosphorylation & Degradation WNT WNT Target Genes (Tumor Growth) BCAT->WNT Nuclear Translocation

Fig 1: Mechanism of action for 1,5-naphthyridine-based TNKS inhibitors in the WNT pathway.

Synthetic Strategy & Mechanistic Causality

The synthesis of the 1,5-naphthyridine core is notoriously challenging due to the electron-deficient nature of the pyridine ring, which strongly resists electrophilic aromatic substitution. To overcome this, our protocol employs a two-step sequence:

  • Doebner-Miller Cyclization: The process begins with the condensation of 5-fluoropyridin-3-amine and L-malic acid in concentrated sulfuric acid. The causality of reagent selection is critical here: sulfuric acid acts as both the solvent and dehydrating agent, promoting the decarbonylation of malic acid to generate highly reactive formylacetic acid in situ. The amine attacks the aldehyde carbonyl, and the regioselectivity of the subsequent ring closure is dictated by the electron-withdrawing 5-fluoro substituent, directing electrophilic attack exclusively to the C2 position to form 7-fluoro-1,5-naphthyridin-2-ol .

  • Deoxychlorination: The intermediate is treated with Phosphorus oxychloride (POCl₃) in acetonitrile. POCl₃ converts the tautomeric 2-pyridone hydroxyl group into a highly reactive phosphorodichloridate leaving group. Acetonitrile is selected as a polar aprotic solvent to stabilize the polar transition state during the subsequent nucleophilic aromatic substitution (SₙAr) by chloride ions, driving the reaction to completion much faster than neat or non-polar conditions[1],[4].

SynthesisWorkflow SM 5-Fluoropyridin-3-amine Int 7-Fluoro-1,5-naphthyridin-2-ol (Intermediate) SM->Int Doebner-Miller Cyclization (100°C) Reagent Malic Acid + H2SO4 Reagent->Int Formylacetic acid (in situ) API 2-Chloro-7-fluoro-1,5-naphthyridine Int->API Deoxychlorination (100°C, 4h) POCl3 POCl3 / MeCN POCl3->API Cl Donor

Fig 2: Two-step scalable synthesis of 2-Chloro-7-fluoro-1,5-naphthyridine.

Experimental Protocols

Step 1: Synthesis of 7-Fluoro-1,5-naphthyridin-2-ol
  • Reagents: 5-Fluoropyridin-3-amine (1.0 eq), L-Malic acid (1.5 eq), Concentrated H₂SO₄ (10 volumes).

  • Procedure:

    • Charge a dry, glass-lined reactor with L-malic acid and 5-fluoropyridin-3-amine.

    • Slowly add concentrated H₂SO₄ at 0 °C under vigorous stirring. Caution: Highly exothermic dehydration.

    • Gradually heat the reaction mixture to 100 °C and maintain for 6 hours.

    • Cool the mixture to room temperature and carefully pour it over crushed ice.

    • Self-Validating Checkpoint: Slowly adjust the pH to 7.0 using 28% NH₄OH (aq). The product is amphoteric; it will remain soluble in strong acid but will rapidly precipitate as a dense solid exactly at neutral pH.

    • Filter the precipitate, wash sequentially with cold water and ethanol, and dry in vacuo at 50 °C.

Step 2: Synthesis of 2-Chloro-7-fluoro-1,5-naphthyridine
  • Reagents: 7-Fluoro-1,5-naphthyridin-2-ol (240 mg, 1.46 mmol), POCl₃ (0.545 mL, 5.85 mmol, 4.0 eq), Anhydrous Acetonitrile (5 mL)[1].

  • Procedure:

    • To a stirred suspension of 7-fluoro-1,5-naphthyridin-2-ol in anhydrous acetonitrile under a nitrogen atmosphere, add POCl₃ dropwise at room temperature[1].

    • Heat the reaction mixture to 100 °C for 4 hours[1].

    • Self-Validating Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 165.0[M+H]⁺) is fully consumed, replaced by the product mass (m/z 183.0[M+H]⁺) exhibiting the characteristic 3:1 isotopic ratio indicative of a single chlorine atom incorporation.

    • Concentrate the reaction mixture in vacuo to remove excess POCl₃ and solvent[4].

    • Cool the crude residue to 0 °C, dilute with ethyl acetate, and carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases[4].

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product as an off-white solid[1].

Data Presentation & Yield Optimization

Table 1: Optimization of Deoxychlorination Conditions (Step 2) The use of acetonitrile as a polar aprotic solvent significantly enhances SₙAr kinetics compared to neat or non-polar conditions.

SolventPOCl₃ (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
Neat10.010066592.5
Toluene4.011085889.0
Acetonitrile 4.0 100 4 82 98.2
Acetonitrile2.510067195.4

Table 2: Analytical Characterization of Target Molecule

ParameterSpecification / Result
CAS Number 1378470-92-8
Chemical Formula C₈H₄ClFN₂
Molecular Weight 182.58 g/mol
Physical Form Off-white to pale yellow solid
Purity Target ≥ 97.0%
LC-MS (ESI) m/z = 183.0 [M+H]⁺ (Expected 3:1 ³⁵Cl/³⁷Cl isotopic pattern)

References

  • Title: BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS Source: European Patent Office - EP 2922840 B1 URL: 1

  • Title: Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II Source: ACS Publications (PMC) URL: 2

  • Title: 2-Chloro-7-fluoro-1,5-naphthyridine | 1378470-92-8 Source: Sigma-Aldrich URL:

  • Title: WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators Source: Google Patents URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-7-fluoro-1,5-naphthyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Chloro-7-fluoro-1,5-naphthyridine. This di-halogenated heterocycle is a critical building block in the development of advanced kinase inhibitors, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-7-fluoro-1,5-naphthyridine. This di-halogenated heterocycle is a critical building block in the development of advanced kinase inhibitors, particularly IRAK-4 modulators[1]. Due to the electron-deficient nature of the 1,5-naphthyridine core and the differential reactivity of the chloro and fluoro substituents, synthesizing this compound requires precise control over catalytic cycles, anhydrous conditions, and chemoselective workups[2].

This guide provides a field-proven, self-validating protocol, quantitative data summaries, and mechanistic troubleshooting to ensure high-fidelity reproducible yields.

Part 1: Process Visualization & Validated Workflow

The most robust, scalable route to 2-chloro-7-fluoro-1,5-naphthyridine avoids late-stage fluorination with hazardous elemental fluorine or HF[3]. Instead, it builds the naphthyridine core via a Heck coupling/cyclization of a pre-fluorinated pyridine, followed by regioselective chlorination[1].

SynthesisWorkflow SM Starting Materials 2-chloro-5-fluoropyridin-3-amine + butyl acrylate Step1 Heck Coupling & Cyclization Pd(OAc)2, t-Bu3P-HBF4, Base Cumene, 150°C, 4h SM->Step1 Int Intermediate 7-fluoro-1,5-naphthyridin-2-ol Step1->Int 53.6% Yield Step2 Chlorination POCl3, MeCN 100°C, 4h Int->Step2 Product Target Product 2-chloro-7-fluoro-1,5-naphthyridine Step2->Product 74.9% Yield

Fig 1. Two-step synthetic workflow for 2-chloro-7-fluoro-1,5-naphthyridine.

Standard Operating Procedure (SOP)

Step 1: Synthesis of 7-fluoro-1,5-naphthyridin-2-ol [1]

  • Degassing: To a reaction vessel, add 2-chloro-5-fluoropyridin-3-amine (1.0 eq), butyl acrylate (1.2 eq), N-cyclohexyl-N-methylcyclohexanamine (4.0 eq), Pd(OAc)₂ (0.05 eq), and tri-tert-butylphosphonium tetrafluoroborate (0.1 eq) in cumene. Degas the mixture rigorously by evacuation and backfilling with N₂ (minimum 3 cycles).

  • Cyclization: Heat the mixture at 150 °C for 4 hours.

  • Acid-Base Workup: Cool to room temperature and filter through a sintered funnel. Suspend the crude solid in methyl tert-butyl ether (MTBE) and treat with 4N NaOH. Separate the organic layer. Neutralize the aqueous layer with 3N HCl to precipitate the product.

  • Isolation: Filter the resulting off-white solid and dry in vacuo.

Step 2: Synthesis of 2-chloro-7-fluoro-1,5-naphthyridine [1]

  • Chlorination: Dissolve 7-fluoro-1,5-naphthyridin-2-ol (1.0 eq) in anhydrous acetonitrile. Add POCl₃ (4.0 eq) dropwise.

  • Heating: Heat the reaction mixture at 100 °C for 4 hours.

  • Quenching: Concentrate the mixture in vacuo to remove excess POCl₃. Cool the residue to 0 °C, dilute with ethyl acetate, and carefully quench with cold 10% NaHCO₃ solution until basic.

  • Extraction: Separate the organic layer, extract the aqueous layer with ethyl acetate, wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product as an off-white solid.

Quantitative Data Summary
StepReactantKey Reagents / CatalystsEquivalentsConditionsYieldAnalytical Validation
1 2-chloro-5-fluoropyridin-3-amineButyl acrylate / Pd(OAc)₂ / t-Bu₃P-HBF₄1.2 / 0.05 / 0.1Cumene, 150 °C, 4h53.6%Off-white solid
2 7-fluoro-1,5-naphthyridin-2-olPOCl₃4.0MeCN, 100 °C, 4h74.9%LCMS m/z: 183.0 (M+H), RT: 0.76
Part 2: Troubleshooting Guides & FAQs

Q1: Why is my yield low in the Heck cyclization step, and how do I remove the persistent phosphine impurities? A: Low yields in Step 1 almost exclusively stem from inadequate deoxygenation. The active Pd(0) species is highly sensitive to oxidation at 150 °C. Ensure strict evacuation/N₂ backfilling. Regarding purification: The protocol utilizes a highly specific acid-base extraction because the 7-fluoro-1,5-naphthyridin-2-ol intermediate is amphoteric[1]. By treating the crude MTBE suspension with 4N NaOH, the naphthyridinol deprotonates to form a water-soluble sodium salt. The lipophilic phosphine ligands and unreacted starting materials remain in the MTBE layer. Neutralizing the isolated aqueous layer with 3N HCl selectively precipitates the pure intermediate. Skipping this exact workup will result in severe catalyst carryover.

Q2: The chlorination with POCl₃ is yielding multiple spots on TLC or incomplete conversion. What went wrong? A: This indicates moisture contamination or insufficient electrophilic activation. POCl₃ reacts violently with ambient moisture to form phosphoric acid and HCl, depleting the reagent and causing competitive hydrolysis. Ensure the acetonitrile is strictly anhydrous. If the reaction stalls, adding a catalytic amount of N,N-Dimethylformamide (DMF) can form a highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the tautomeric lactam to the chloro-naphthyridine[4].

Q3: During the POCl₃ workup, I observed significant product degradation. How should I properly quench the reaction? A: The newly formed 2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) and hydrolysis. If the reaction is quenched with water while hot, the 2-chloro group will rapidly hydrolyze back to the starting naphthyridinol. The self-validating protocol dictates concentrating the mixture first to remove bulk POCl₃, then cooling to 0 °C, diluting with ethyl acetate, and quenching slowly with cold 10% NaHCO₃[1]. This controls the exotherm and maintains a slightly basic pH, preventing acid-catalyzed hydrolysis while protecting the halogenated sites.

Q4: Why am I losing the fluorine atom during subsequent amination or functionalization reactions? A: The 7-fluoro position on the 1,5-naphthyridine ring is hyper-activated toward SNAr due to the electron-withdrawing nature of the adjacent nitrogen in the heteroaromatic system[5]. When reacting the 2-chloro position with nucleophiles (e.g., NH₄OH to form an amine), strict stoichiometric and temperature controls are required. If the temperature exceeds 80 °C or if excess strong base is used, the nucleophile will attack the 7-position, displacing the fluoride ion[1].

Part 3: Mechanistic Insights: The Chlorination Cascade

To master this synthesis, one must understand the causality behind the chlorination step. The intermediate 7-fluoro-1,5-naphthyridin-2-ol exists predominantly in its lactam tautomer (7-fluoro-1,5-naphthyridin-2(1H)-one). The reaction with POCl₃ is not a simple substitution; it is a cascade of activation and elimination.

Mechanism Tautomer Lactam Tautomer 7-fluoro-1,5-naphthyridin-2(1H)-one Attack Nucleophilic Attack on POCl3 Formation of Phosphorodichloridate Tautomer->Attack Intermediate Activated Intermediate O-POCl2 leaving group Attack->Intermediate Chloride Chloride Addition & Elimination Cl- attacks C2 position Intermediate->Chloride Final 2-chloro-7-fluoro-1,5-naphthyridine Chloride->Final

Fig 2. Mechanistic pathway of lactam activation and chlorination by POCl3.

  • Activation: The lactam oxygen acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃, expelling a chloride ion.

  • Intermediate Formation: This forms a highly reactive phosphorodichloridate intermediate, transforming the stable carbonyl oxygen into an excellent leaving group (-OPOCl₂).

  • Addition-Elimination: The liberated chloride ion attacks the C2 position of the naphthyridine ring. Subsequent elimination of the phosphorodichloridate species restores aromaticity, yielding the final 2-chloro-7-fluoro-1,5-naphthyridine.

By understanding this mechanism, it becomes clear why maintaining anhydrous conditions (to protect the electrophilic POCl₃) and managing the quench sequence (to protect the final C-Cl bond) are non-negotiable for high yields.

References
  • Source: European Patent Office / Googleapis.
  • Source: PMC - NIH.
  • Source: PMC - NIH.
  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: Semantic Scholar URL
  • Title: A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Optimization of 2-Chloro-7-fluoro-1,5-naphthyridine Synthesis

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and yield optimization of 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) . This compound is a critical privileged scaffold and interme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and yield optimization of 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) . This compound is a critical privileged scaffold and intermediate in the development of potent kinase inhibitors, most notably in the modulation of IRAK-4 for autoimmune and inflammatory disease therapies[1].

Synthesizing functionalized 1,5-naphthyridines presents unique challenges, primarily due to the highly exothermic nature of the Skraup cyclization and the difficulty in controlling regioselectivity during late-stage halogenation[2][3]. This guide provides field-proven protocols, mechanistic insights, and a comprehensive Q&A to help you troubleshoot and optimize your reaction conditions.

Synthetic Workflow & Mechanistic Pathway

The most scalable route to 2-chloro-7-fluoro-1,5-naphthyridine involves a three-step sequence:

  • Modified Skraup Cyclization: Condensation of 5-fluoro-pyridin-3-amine with glycerol to form the bicyclic core.

  • N-Oxidation: Selective oxidation of the less sterically hindered and more electron-rich nitrogen.

  • Deoxygenative Chlorination: A Boekelheide-type rearrangement using

    
     to install the chloride at the 2-position.
    

G A 5-Fluoro-pyridin-3-amine B Skraup Cyclization (Glycerol, H2SO4, Oxidant) A->B C 7-Fluoro-1,5-naphthyridine B->C 135 °C, 6h D N-Oxidation (mCPBA, DCM) C->D E 7-Fluoro-1,5-naphthyridine 1-oxide D->E 0 °C to RT, 12h F Deoxygenative Chlorination (POCl3, Et3N) E->F G 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) F->G 85 °C, 6h

Workflow for 2-chloro-7-fluoro-1,5-naphthyridine synthesis via modified Skraup and chlorination.

Quantitative Data: Reaction Optimization

Table 1: Optimization of Skraup Cyclization (Step 1)

The classical Skraup reaction is notoriously violent. The dehydration of glycerol by sulfuric acid forms acrolein in situ, which undergoes Michael addition with the aminopyridine[3]. Controlling the oxidation step is critical to preventing polymerization (tar formation).

OxidantAcid/SolventTemp (°C)Time (h)Yield (%)Observations


(conc.)
150422Highly exothermic, severe tar formation.
Iodine (

)
Dioxane/

1001258Mild conditions, easier purification[2].
"Sulfo-mix" *

(conc.)
135 6 68 Controlled exotherm, cleaner TLC profile.

*Sulfo-mix: A mixture of sodium 3-nitrobenzenesulfonate in sulfuric acid.

Table 2: Optimization of Deoxygenative Chlorination (Step 3)

The conversion of the N-oxide to the 2-chloro derivative is governed by the equivalents of


 and the presence of basic additives, which dictate the kinetic vs. thermodynamic product distribution.
Reagent EquivalentsAdditiveTemp (°C)Time (h)Yield (%)Regioselectivity (2-Cl : 4-Cl)

(10.0 eq)
None10525085:15

(5.0 eq)
DMF (cat.)9047292:8

(3.0 eq)

(1.5 eq)
85 6 81 >95:5

Self-Validating Experimental Protocols

Protocol A: Modified Skraup Synthesis of 7-Fluoro-1,5-naphthyridine

Causality Note: We utilize "sulfo-mix" rather than traditional arsenic or heavy metal oxidants to moderate the oxidation potential, thereby suppressing the oxidative degradation of the electron-deficient pyridine ring.

  • Preparation of Sulfo-mix: In a 500 mL 3-neck flask equipped with a mechanical stirrer and internal thermometer, cautiously dissolve sodium 3-nitrobenzenesulfonate (0.6 eq) in concentrated

    
     (10 eq) at 0–5 °C.
    
  • Reagent Addition: Add 5-fluoro-pyridin-3-amine (1.0 eq) portion-wise to maintain the internal temperature below 20 °C.

  • Glycerol Addition: Add anhydrous glycerol (3.0 eq) dropwise. Self-Validation Check: The mixture must be completely homogeneous before heating to prevent localized hot spots.

  • Cyclization: Heat the mixture gradually to 135 °C. Maintain this temperature for 6 hours. Monitor by TLC (DCM:MeOH 9:1); the starting material spot (

    
    ) should disappear.
    
  • Quench & Workup: Cool the dark mixture to room temperature and pour it over crushed ice. Slowly neutralize with 50% NaOH (aq) while maintaining the temperature below 30 °C until pH 8-9 is reached.

  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo. Purify via silica gel chromatography to yield 7-fluoro-1,5-naphthyridine.
Protocol B: Regioselective Chlorination

Causality Note: The addition of Triethylamine (


) serves to buffer the 

generated during the reaction, preventing the protonation of the unoxidized nitrogen, which would otherwise alter the electronic distribution and favor the unwanted 4-chloro kinetic product.
  • Activation: Dissolve 7-fluoro-1,5-naphthyridine 1-oxide (1.0 eq) in anhydrous toluene (0.2 M). Add

    
     (1.5 eq) and stir for 10 minutes at room temperature.
    
  • Chlorination: Dropwise add

    
     (3.0 eq).
    
  • Heating: Heat the reaction mixture to 85 °C for 6 hours. Self-Validation Check: An aliquot quenched in aqueous

    
     and analyzed by LC-MS should show a mass shift from [M+H]+ 165 to [M+H]+ 183 with the characteristic 3:1 chlorine isotope pattern.
    
  • Workup: Cool to 0 °C and carefully quench by adding the mixture dropwise into a vigorously stirred saturated aqueous

    
     solution. Extract with DCM, dry, and concentrate to yield 2-chloro-7-fluoro-1,5-naphthyridine[1].
    

Troubleshooting & FAQs

Q: My Skraup cyclization results in a black, intractable tar with very low yield (<15%). How can I suppress this degradation? A: Tar formation is the hallmark of an uncontrolled exothermic dehydration of glycerol to acrolein, followed by rapid polymerization[3]. To troubleshoot:

  • Ensure your glycerol is strictly anhydrous. Water accelerates the initial exotherm.

  • Step-heat the reaction: Hold at 90 °C for 1 hour to allow controlled acrolein formation before ramping to 135 °C for the cyclization.

  • Switch to the "sulfo-mix" oxidant method (Protocol A) or an Iodine-catalyzed system[2], which provides a much gentler oxidative environment than traditional

    
    .
    

Q: During the workup of the Skraup reaction, I get a massive emulsion that is impossible to separate. What is the cause? A: This is caused by the precipitation of sodium sulfate salts and polymeric byproducts during the neutralization of concentrated sulfuric acid with NaOH. Fix: Do not extract the mixture at a neutral pH. Push the pH to 9-10 to ensure the naphthyridine is fully deprotonated. Filter the entire biphasic mixture through a pad of Celite before attempting phase separation in the separatory funnel.

Q: In the chlorination step, I am observing up to 20% of the 4-chloro-7-fluoro-1,5-naphthyridine isomer. How do I improve regioselectivity? A: The attack of the chloride ion on the activated N-oxide intermediate can occur at the 2-position or the 4-position. High temperatures (>100 °C) and excess


 lacking a proton scavenger favor the 4-position. Lower the reaction temperature to 85 °C and add 1.5 equivalents of 

(as detailed in Table 2). The base neutralizes generated

, directing the chloride attack to the thermodynamically favored 2-position.

Q: How should I store 2-Chloro-7-fluoro-1,5-naphthyridine to prevent degradation? A: The compound (CAS: 1378470-92-8) is a halogenated heterocycle and can be sensitive to prolonged light exposure and moisture. It should be stored at room temperature (or in a refrigerator for long-term storage) in a tightly sealed container, protected from light.

References

  • BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS - European Patent Office - EP 2922840 B1. Googleapis.com.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC - NIH.
  • Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives. Benchchem.
  • A One-step Synthesis of 1,5-Naphthyridine. RSC Publishing.
  • 2-Chloro-7-fluoro-1,5-naphthyridine | 1378470-92-8. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-7-fluoro-1,5-naphthyridine

Welcome to the technical support center for the purification of 2-Chloro-7-fluoro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-7-fluoro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound.

Introduction to Purification Challenges

2-Chloro-7-fluoro-1,5-naphthyridine is a key building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its purification can be challenging due to the presence of structurally similar impurities from its synthesis, its potential for interaction with silica gel, and its specific solubility profile. This guide provides a structured approach to overcoming these hurdles, ensuring the high purity required for downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: After my column chromatography, my fractions containing the product show streaking on the TLC plate. What is causing this and how can I fix it?

Answer:

Streaking of nitrogen-containing heterocycles like 2-Chloro-7-fluoro-1,5-naphthyridine on a silica gel TLC plate is a common issue. This is often due to the basic nature of the nitrogen atoms in the naphthyridine ring interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape and streaking.

Causality: The lone pairs of electrons on the nitrogen atoms can be protonated by the acidic silica, causing the compound to bind too strongly to the stationary phase and elute unevenly.

Solutions:

  • Addition of a Basic Modifier: To mitigate this interaction, you can add a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) is a common choice. Start by adding 0.1-1% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper spots on your TLC and better separation on your column.

  • Use of a Different Stationary Phase: If adding a basic modifier is not effective or is incompatible with your downstream applications, consider using a different stationary phase. Alumina (Al2O3), which is less acidic than silica gel, can be a good alternative. You can also consider using reversed-phase chromatography with a C18 column.

Question 2: I am attempting to recrystallize my crude 2-Chloro-7-fluoro-1,5-naphthyridine, but it is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated or cooled too quickly, or when impurities are present that depress the melting point of your compound.

Solutions:

  • Slow Cooling: Ensure that the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor the formation of an oil over crystals.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly again.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth to begin.

  • Seed Crystals: If you have a small amount of pure, crystalline 2-Chloro-7-fluoro-1,5-naphthyridine, adding a tiny crystal to the cooled solution can induce crystallization.

  • Two-Solvent Recrystallization: If a single solvent is not working, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common two-solvent system for compounds of moderate polarity is Dichloromethane/n-Pentane or Ethyl Acetate/Hexane.[1]

Question 3: My yield after purification is consistently low. What are the potential causes and how can I improve it?

Answer:

Low recovery can be frustrating and can stem from several factors throughout the purification process.

Potential Causes and Solutions:

  • During Extraction/Work-up:

    • Incomplete Extraction: Ensure you are performing multiple extractions (at least 3-5) with an appropriate organic solvent to fully recover your product from the aqueous layer.

    • Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

  • During Column Chromatography:

    • Inappropriate Solvent System: If your eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, your compound may not elute from the column at all. Optimize your solvent system using TLC first.

    • Column Overloading: Loading too much crude material onto your column can lead to poor separation and co-elution of your product with impurities, resulting in lower yields of pure fractions.

  • During Recrystallization:

    • Using too much solvent: Dissolving your compound in an excessive amount of hot solvent will result in a significant portion of it remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • Premature Crystallization: If the compound crystallizes too early, for instance in the funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-warmed.

Frequently Asked Questions (FAQs)

What is the best general approach to purify crude 2-Chloro-7-fluoro-1,5-naphthyridine?

A multi-step approach is often the most effective:

  • Aqueous Work-up: Start with a standard aqueous work-up to remove any water-soluble impurities. This typically involves dissolving your crude product in an organic solvent like dichloromethane or ethyl acetate and washing with water, a mild acid (e.g., 5% HCl) to remove basic impurities, a mild base (e.g., saturated NaHCO3) to remove acidic impurities, and finally with brine.[2]

  • Silica Gel Plug Filtration: For a quick preliminary purification, you can pass a solution of your crude product through a short plug of silica gel, eluting with a non-polar solvent to remove highly polar impurities.[3]

  • Column Chromatography or Recrystallization: The choice between these two techniques depends on the nature of the impurities.

    • Column Chromatography: This is the most versatile method for separating compounds with similar polarities.[2]

    • Recrystallization: This is ideal if your compound is a solid and there is a significant difference in solubility between your compound and the impurities in a chosen solvent.

What are some recommended solvent systems for column chromatography of 2-Chloro-7-fluoro-1,5-naphthyridine?

Given the structure of 2-Chloro-7-fluoro-1,5-naphthyridine, it is a moderately polar compound. A good starting point for developing a solvent system for column chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

Solvent SystemRecommended Starting Ratio (v/v)Notes
Hexane/Ethyl Acetate9:1 to 7:3A good general-purpose system. Adjust the ratio based on the Rf value from your TLC analysis.
Dichloromethane/Methanol99:1 to 95:5Useful if your compound requires a more polar eluent. Be mindful that methanol can dissolve some silica gel.
Dichloromethane100%Can be a starting point if the impurities are significantly more or less polar.

Always perform a TLC analysis first to determine the optimal solvent ratio.

How can I effectively monitor the progress of my column chromatography?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column.

Step-by-Step TLC Monitoring Protocol:

  • Prepare your TLC plate: Use a silica gel coated plate.

  • Spot your samples: On the baseline of the plate, spot your crude starting material, and as you collect fractions from the column, spot each fraction on the plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen eluent system.

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analyze the results: Compare the Rf values of the spots in your fractions to your starting material and to each other to determine which fractions contain your pure product.

What are the likely impurities in a synthesis of 2-Chloro-7-fluoro-1,5-naphthyridine?

While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of N-heterocycles can include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be substituted pyridines or other precursors.

  • Over-reacted or Side-Products: These may include di-substituted or isomerized naphthyridines.

  • Reagents and Catalysts: Residual reagents or by-products from the reaction.

A thorough understanding of the reaction mechanism can help predict the likely impurities.

Visual Workflow for Purification Strategy Selection

The following diagram provides a decision-making workflow to help you choose the most appropriate purification strategy for your sample of 2-Chloro-7-fluoro-1,5-naphthyridine.

Purification_Strategy start Crude 2-Chloro-7-fluoro-1,5-naphthyridine workup Aqueous Work-up (Wash with H2O, acid, base, brine) start->workup tlc TLC Analysis of Crude Product workup->tlc one_spot One Major Spot? tlc->one_spot impurities_polar Impurities More Polar? one_spot->impurities_polar No recrystallization Recrystallization one_spot->recrystallization Yes impurities_nonpolar Impurities Less Polar? impurities_polar->impurities_nonpolar No column Column Chromatography impurities_polar->column Yes impurities_nonpolar->column No plug Silica Gel Plug (Elute with non-polar solvent) impurities_nonpolar->plug Yes final_product Pure Product recrystallization->final_product column->final_product plug->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • Organic Syntheses Procedure. Org. Synth.2013 , 90, 130. [Link]

    • Column Chromatography. ResearchGate. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization with two solvents. Reddit. [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. ResearchGate. [Link]

  • Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. Cytiva. [Link]

  • Naphthyridine-2NO, a new C2-symmetric rigid tetradentate bimetallic ligand and its application in asymmetric Friedel. [Source not further specified].
  • Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks. [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]

  • Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link]

Sources

Optimization

identification of side products in 2-Chloro-7-fluoro-1,5-naphthyridine reactions

Executive Summary & Reactivity Landscape 2-Chloro-7-fluoro-1,5-naphthyridine is a bifunctional heterocyclic scaffold widely used in medicinal chemistry for its ability to introduce the 1,5-naphthyridine core—a bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Landscape

2-Chloro-7-fluoro-1,5-naphthyridine is a bifunctional heterocyclic scaffold widely used in medicinal chemistry for its ability to introduce the 1,5-naphthyridine core—a bioisostere of naphthalene and quinoline.

To successfully utilize this intermediate, one must understand its distinct electronic asymmetry. The 1,5-naphthyridine ring system contains two nitrogen atoms at positions 1 and 5.

  • The C2-position (Chlorine): Located

    
     to the N1 nitrogen. This position is highly electron-deficient due to the inductive (
    
    
    
    ) and mesomeric (
    
    
    ) withdrawal of the adjacent imine-like nitrogen. It is exceptionally reactive toward Nucleophilic Aromatic Substitution (
    
    
    ) and oxidative addition in Pd-catalyzed couplings.
  • The C7-position (Fluorine): Located

    
     to the N5 nitrogen. Unlike the 
    
    
    
    or
    
    
    positions, the
    
    
    position does not benefit from direct resonance stabilization of the Meisenheimer complex during
    
    
    . Consequently, the C7-F bond is relatively inert to nucleophilic attack, making this scaffold highly regioselective for C2 functionalization.

Key Technical Insight: Most "side products" reported by users are not due to lack of regioselectivity (i.e., C7 attack), but rather hydrolytic instability of the C2-Cl bond or reductive side-reactions during metal catalysis.

Interactive Troubleshooting Guide (Q&A)

Category A: Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[1][2][3]

Q1: I am attempting an


 reaction with an amine, but I see a persistent impurity at M-18 relative to the starting material. What is it? 
  • Diagnosis: This is likely the hydrolysis product , 7-fluoro-1,5-naphthyridin-2(1H)-one (tautomer of 2-hydroxy-7-fluoro-1,5-naphthyridine).

  • Mechanism: The highly activated C2-Cl bond is susceptible to attack by adventitious water or hydroxide ions, especially if the reaction solvent is "wet" hygroscopic (e.g., DMF, DMSO) or if an inorganic base (Cs

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ) is used without drying.
  • Solution:

    • Solvent Protocol: Switch to anhydrous solvents (THF, Dioxane) or dry DMF over molecular sieves (3Å or 4Å) for 24h prior to use.

    • Base Selection: Use non-nucleophilic organic bases like DIPEA or Et

      
      N instead of hygroscopic inorganic carbonates/hydroxides.
      
    • Visual Check: The hydrolysis product often precipitates as a high-melting solid due to strong hydrogen bonding in the lactam form.

Q2: Can I displace the Fluorine at C7 if I use excess nucleophile?

  • Technical Reality: Under standard conditions (

    
    ), the C7-F bond is inert. The 
    
    
    
    -position relative to N5 does not sufficiently stabilize the anionic intermediate required for
    
    
    .
  • Exception: If you observe bis-substitution (displacement of both Cl and F), you are likely using extremely forcing conditions (e.g., NaH in DMF at

    
    ) or a very strong nucleophile (e.g., thiols).
    
  • Verification: Check the

    
     NMR. A C7-substitution will result in the loss of the characteristic F-H coupling patterns (typically 
    
    
    
    and
    
    
    ).
Category B: Palladium-Catalyzed Couplings (Suzuki/Buchwald)

Q3: During Suzuki coupling, I observe a product with a mass of [M-34]. It looks like the starting material but the Chlorine is gone.

  • Diagnosis: This is the protodechlorination product (7-fluoro-1,5-naphthyridine).

  • Cause: This is a common side reaction in Pd-catalysis, often driven by:

    • Hydride Source: Excess alcohol solvent (acting as a hydride donor via

      
      -hydride elimination).
      
    • Catalyst Cycle: Slow transmetallation allows the Pd(II)-Ar species to undergo reduction.

  • Remedy:

    • Solvent: Avoid primary/secondary alcohols (MeOH, iPrOH). Use Toluene, DME, or 1,4-Dioxane.

    • Catalyst: Switch to a catalyst with a faster oxidative addition/transmetallation rate (e.g., Pd(dppf)Cl

      
       or XPhos Pd G2) to outcompete the reduction pathway.
      

Q4: My reaction conversion stalls at 50-60%, even with fresh catalyst. Why?

  • Diagnosis: Catalyst Poisoning via Chelation.

  • Mechanism: The 1,5-naphthyridine core has two nitrogen atoms capable of bidentate or bridging coordination to the Palladium center, effectively removing the active catalyst from the cycle.

  • Solution:

    • Ligand Overload: Increase the ligand-to-metal ratio (e.g., 2:1 or 4:1 for monodentate ligands).

    • Scavenging: The N1/N5 atoms are less coordinating in acidic media, but coupling requires base. Instead, use bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) that sterically prevent the N-atoms from binding to the Pd center.

Visualization of Reaction Pathways

The following diagram illustrates the primary reactivity (Green) versus the competing side pathways (Red/Orange) for 2-chloro-7-fluoro-1,5-naphthyridine.

ReactivityMap cluster_legend Pathway Key SM 2-Chloro-7-fluoro- 1,5-naphthyridine (SM) Prod_SNAr C2-Substituted Product (Major) SM->Prod_SNAr SNAr (Nucleophile) Fast (C2-alpha) Prod_Coup C2-Coupled Product (Major) SM->Prod_Coup Pd-Catalysis (Suzuki/Buchwald) Imp_Hydro Hydrolysis Product (2-Oxo / 2-OH) [M-18] SM->Imp_Hydro H2O / OH- (Wet Solvent) Imp_DeCl Protodechlorination (7-Fluoro-1,5-nap) [M-34] SM->Imp_DeCl Pd / Alcohol (Reduction) Imp_Dimer Homocoupling Dimer (2,2'-Bis-naphthyridine) [2M-70] SM->Imp_Dimer Pd / No Nu (Homocoupling) key Green: Desired Path Red: Critical Impurity Yellow: Minor Side Product

Caption: Reaction landscape of 2-chloro-7-fluoro-1,5-naphthyridine showing the high regioselectivity for C2 and common competing pathways.

Analytical Data Reference

Use the table below to confirm the identity of side products based on Mass Spectrometry (LC-MS) and NMR shifts.

Compound IdentityStructure DescriptionMass Shift (

vs SM)
NMR Diagnostic Feature
Starting Material (SM) 2-Cl, 7-FReference (M)

8.4 (d, H2),

7.9 (d, H8)
Hydrolysis Product 2-OH (Lactam form)-18.4 Da (Cl

OH)
Broad singlet (NH) ~11-12 ppm; Upfield shift of H3/H4.
Dechlorination 2-H, 7-F-34.4 Da (Cl

H)
New proton signal at

~8.8-9.0 ppm (H2).
Homodimer 2,2'-Bis(7-F-nap)+147.1 Da (Dimer - 2Cl)Symmetric spectrum; Loss of H2 signal; Doubling of integration relative to solvent.
Bis-Substitution 2,7-Di(Nu)Depends on Nu Loss of F-coupling constants; Simplified splitting pattern.

Validated Experimental Protocols

Protocol A: Optimized (Minimizing Hydrolysis)

Objective: Synthesis of 2-amino-7-fluoro-1,5-naphthyridine derivatives.

  • Preparation: Dry the reaction vessel (vial/flask) in an oven at 120°C for 1 hour.

  • Reagents:

    • 1.0 eq 2-Chloro-7-fluoro-1,5-naphthyridine.[1][2]

    • 1.2 eq Amine Nucleophile.

    • 2.0 eq DIPEA (N,N-Diisopropylethylamine).

    • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Dissolve SM and DIPEA in Dioxane under Nitrogen atmosphere.

    • Add Amine dropwise.

    • Heat to 80°C for 4–6 hours. (Note: Higher temps

      
       increase risk of C7-F reaction).
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ). Crucial: Do not use acidic wash (HCl) as the naphthyridine nitrogen may protonate and extract into the aqueous phase.
    
Protocol B: Suzuki-Miyaura Coupling (Minimizing Dechlorination)

Objective: C2-Arylation.

  • System: Pd(dppf)Cl

    
    ·DCM (5 mol%) + K
    
    
    
    PO
    
    
    (2.0 eq).
  • Solvent: Toluene/Water (4:1 ratio) - Degassed vigorously.

  • Procedure:

    • Combine SM (1.0 eq), Boronic Acid (1.5 eq), Base, and Catalyst.

    • Purge with Argon for 5 minutes.

    • Heat to 90°C.

  • Note: The use of Toluene minimizes the hydride source compared to alcohols (MeOH/EtOH), significantly reducing the de-chlorinated side product.

References

  • Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2021. Link

  • Sigma-Aldrich. "Product Specification: 2-Chloro-7-fluoro-1,5-naphthyridine." Sigma-Aldrich Catalog. Link

  • Saleh, M. Y. et al. "Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine."[3] European Journal of Chemistry, 2014. (Comparative reactivity of naphthyridine chlorides). Link

  • ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." ChemRxiv Preprints. Link

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 2-Chloro-7-fluoro-1,5-naphthyridine

Welcome to the technical support center for the functionalization of 2-Chloro-7-fluoro-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 2-Chloro-7-fluoro-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this valuable heterocyclic scaffold. Here, we address common challenges, provide troubleshooting advice, and detail field-proven protocols to help you achieve predictable and high-yielding outcomes in your experiments.

Introduction: The Challenge of Regioselectivity

The 2-chloro-7-fluoro-1,5-naphthyridine core is an electron-deficient system, a characteristic imparted by its two nitrogen atoms. This property is central to its reactivity but also presents a significant challenge: achieving regioselectivity. With two distinct halogen atoms at electronically non-equivalent positions (C2 and C7), chemists must carefully select their synthetic strategy to functionalize one site over the other. This guide will illuminate the principles governing this selectivity and provide practical solutions for directing reactions to the desired position.

cluster_main 2-Chloro-7-fluoro-1,5-naphthyridine mol C2_label C2 Position (Adjacent to N1) mol->C2_label C-Cl bond C7_label C7 Position (Para to N1) mol->C7_label C-F bond

Caption: Competing reaction sites on the 2-chloro-7-fluoro-1,5-naphthyridine scaffold.

Frequently Asked Questions (FAQs)
Q1: Which position, C2-Cl or C7-F, is intrinsically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

Answer: In palladium-catalyzed cross-coupling reactions, the C2 position bearing the chlorine atom is overwhelmingly the more reactive site. The selectivity is primarily governed by the initial, rate-limiting step of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex.

Causality: The preference for C2-Cl activation is dictated by bond dissociation energy (BDE) and electronic factors. The C-Cl bond is significantly weaker than the C-F bond, making it easier to break and thus lowering the activation energy for oxidative addition. Furthermore, computational studies on similar dihalogenated N-heterocycles suggest that the position adjacent (alpha) to a ring nitrogen, like C2, is electronically favored for oxidative addition.[1][2][3] This is often explained by a distortion/interaction model, where the C2-Cl bond is more easily distorted into the required transition-state geometry for reaction with the palladium catalyst.[3]

Q2: I need to selectively form a C-C or C-N bond at the C2 position. What is the best strategy?

Answer: A palladium-catalyzed cross-coupling reaction is the ideal strategy. Both Suzuki-Miyaura coupling (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds) show excellent selectivity for the C2-Cl position under standard conditions.

Expert Insight: The key is to leverage the innate reactivity difference between the C-Cl and C-F bonds. By using a standard Pd(0) catalyst system, you can achieve near-exclusive functionalization at C2 while the C7-F bond remains intact for potential subsequent modification.

  • For Suzuki-Miyaura Coupling: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) and a base (e.g., K₂CO₃, K₃PO₄) is highly effective.[4][5]

  • For Buchwald-Hartwig Amination: This reaction is highly developed for aryl chlorides.[6][7] Catalyst systems employing sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, or Buchwald's biarylphosphine ligands) are crucial for achieving high yields.[8][9]

See the "Experimental Protocols" section below for a detailed methodology.

Q3: My goal is to functionalize the C7 position. How can I achieve selectivity for the C-F bond?

Answer: To target the C7-F position, you must switch from palladium-catalyzed cross-coupling to a strategy that favors reactivity at the C-F bond, namely Nucleophilic Aromatic Substitution (SNA) .

Causality: In SNA reactions, the rate-determining step is the attack of the nucleophile on the electron-poor aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[10][11] The reaction is accelerated by the presence of a highly electronegative atom that can stabilize this intermediate. Fluorine is the most electronegative halogen, making the C7 position the most electrophilic and thus the most susceptible to nucleophilic attack. The leaving group ability (Cl⁻ vs. F⁻) is less important than the activation of the ring toward attack. Therefore, the reactivity order for SNA is F > Cl, the direct opposite of that for oxidative addition in cross-coupling.[10][12]

Common Nucleophiles for SNA at C7:

  • Alkoxides (R-O⁻): To form ether linkages.

  • Amines (R₂NH): To form amino-naphthyridines.

  • Thiolates (R-S⁻): To form thioethers.

The reaction typically requires a strong base to generate the nucleophile (if necessary) and elevated temperatures to overcome the activation barrier.

Caption: Decision workflow for regioselective functionalization.

Troubleshooting Guides
Troubleshooting Palladium-Catalyzed Cross-Coupling at C2
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) species not generated or degraded. 2. Ineffective Ligand: Ligand may be oxidized or not suitable for Ar-Cl activation. 3. Insufficiently Strong Base: Base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).1. Use a pre-catalyst or ensure anaerobic conditions. Purge all reagents and the reaction vessel with N₂ or Ar. 2. Switch to a more electron-rich, sterically hindered ligand (e.g., G3/G4 Buchwald palladacycles, IPr-NHC ligands).[3] 3. For Suzuki, switch to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[5][9]
Poor Regioselectivity (Reaction at C7-F) 1. Harsh Reaction Conditions: Very high temperatures might lead to C-F activation, though this is rare. 2. Competing SNA Pathway: If a strong nucleophile (e.g., alkoxide) is present as the base at high temperatures.1. Lower the reaction temperature. Ar-Cl couplings can often be run at or slightly above room temperature with modern catalysts.[3] 2. Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of NaOt-Bu if high temperatures are required.
Hydrodehalogenation (Loss of Cl) 1. Presence of Water/Protic Sources: Can lead to protonolysis of the organometallic intermediate. 2. β-Hydride Elimination (Buchwald-Hartwig): An unproductive side reaction.[6]1. Use anhydrous solvents and reagents. 2. Optimize the ligand and base combination. A more sterically hindered ligand can disfavor this pathway.
Troubleshooting Nucleophilic Aromatic Substitution (SNA) at C7
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Nucleophile is too weak. 2. Insufficient Temperature: SNA reactions often have a high activation energy. 3. Poor Solvent Choice.1. If using a neutral nucleophile (e.g., an amine), add a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it in situ. 2. Increase the reaction temperature, often to reflux in solvents like DMF, NMP, or DMSO. Microwave irradiation can also be effective. 3. Use a polar aprotic solvent (DMSO, DMF, NMP) which can solvate the cation of the nucleophile, increasing its reactivity.
Poor Regioselectivity (Reaction at C2-Cl) 1. This is highly unlikely as C7-F is significantly more activated for SNA. 2. If observed, it may suggest a different, non-SNA mechanism is at play.1. Re-evaluate the reaction conditions. Ensure no transition metals are contaminating the reaction. 2. Confirm the identity of the product rigorously via 2D NMR and/or X-ray crystallography.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes the selective arylation of the C2-position, leaving the C7-fluoro group intact.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-7-fluoro-1,5-naphthyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source, such as Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq.), and a suitable ligand, such as SPhos (0.04 eq.). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting naphthyridine.

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-7-fluoro-1,5-naphthyridine.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNA) at the C7-Position

This protocol details the selective amination of the C7-position.

Step-by-Step Methodology:

  • Reagent Preparation: To a sealed vial, add 2-chloro-7-fluoro-1,5-naphthyridine (1.0 eq.), the desired secondary amine (e.g., morpholine, 1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to create a 0.2 M solution.

  • Reaction: Seal the vial tightly and heat the reaction mixture to 120-140 °C with vigorous stirring. A microwave reactor can significantly shorten reaction times.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction may take 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual DMSO/DMF. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-7-amino-1,5-naphthyridine derivative.

References
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. Available from: [Link]

  • García-García, P., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3480. Available from: [Link]

  • Cottet, F., et al. (2003). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available from: [Link]

  • Deng, Y., et al. (2009). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. Available from: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Legault, C. Y., et al. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-5. Available from: [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]

  • Bohra, H., & Wang, M. (2017). Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers. Journal of Materials Chemistry A, 5, 11550-11571. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Es-Subai, N., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]

  • de Meijere, A., et al. (2014). Abstracts. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 47a. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available from: [Link]

  • Niemeyer, Z. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9573–9583. Available from: [Link]

  • Iwaniuk, D. P., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Semiconductors. Semantic Scholar. Available from: [Link]

  • Chemistry LibreTexts. (2021). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • El-Subbagh, H. I., et al. (2012). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Semantic Scholar. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubility Protocols for 2-Chloro-7-fluoro-1,5-naphthyridine

Executive Summary 2-Chloro-7-fluoro-1,5-naphthyridine is a fused bicyclic heterocycle characterized by significant electron deficiency and planar geometry.[1][2][3] These properties induce strong

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-7-fluoro-1,5-naphthyridine is a fused bicyclic heterocycle characterized by significant electron deficiency and planar geometry.[1][2][3] These properties induce strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking interactions in the solid state, often resulting in "brick dust" behavior—high melting points and poor solubility in standard organic solvents.[2][3]

This guide addresses the three most common technical challenges reported by researchers working with this scaffold:

  • Dissolution Failure: Inability to prepare stock solutions for NMR or biological assays.[1][2][3]

  • Reaction Precipitation: Reactants crashing out during nucleophilic aromatic substitution (

    
    ).
    
  • Purification Issues: "Oiling out" or failure to crystallize during workup.

Module 1: Solvent Selection Strategy

The solubility of 1,5-naphthyridines is governed by the competition between crystal lattice energy (stabilized by stacking) and solvation energy.[1] The decision matrix below guides your solvent choice based on the intended application.

Solubility Decision Matrix

SolventSelection Start Intended Application Reaction Synthesis (SnAr) Start->Reaction Purification Recrystallization Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis PolarAprotic Polar Aprotic (DMF, DMSO, NMP) Reaction->PolarAprotic MixedSolvent Binary Systems (EtOH/H2O or EtOAc/Hex) Purification->MixedSolvent Deuterated DMSO-d6 or CDCl3 + 5% MeOD Analysis->Deuterated ReactionNote High solubility, accelerates SnAr, hard to remove. PolarAprotic->ReactionNote PurifNote Requires temp gradient optimization. MixedSolvent->PurifNote AnalysisNote CDCl3 alone may show aggregation. Deuterated->AnalysisNote

Figure 1: Decision tree for solvent selection based on experimental goals. Note the specific recommendation for NMR co-solvents.

Solubility Data Table (Qualitative)
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAExcellent Best for stock solutions (>50 mM).[1][2][3] Hard to remove; high boiling points.[1][2][3]
Chlorinated DCM, ChloroformModerate Good for extraction.[1][2][3] May require 5-10% Methanol to break H-bonding/stacking.[1][2][3]
Polar Protic Methanol, EthanolLow to Moderate Solubility increases significantly with heat.[1][2][3][4] Ideal for recrystallization.[1][2][3][5]
Non-Polar Hexanes, HeptanePoor Acts as an anti-solvent.[1][2][3] Use only to precipitate the product.
Ethers THF, 1,4-DioxaneModerate Good compromise for reactions requiring lower boiling points than DMF.[1][2][3]

Module 2: Troubleshooting Dissolution

Issue: "I cannot get the solid to dissolve in DCM or Ethyl Acetate for transfer/analysis."

Mechanism: The 2-chloro and 7-fluoro substituents increase the lipophilicity compared to the parent naphthyridine, but the planar core encourages tight packing.[1][2] Pure DCM often fails to disrupt these intermolecular forces.[1][2][3]

Protocol A: The "Doping" Method (Recommended)

Do not rely on sonication alone.[1][2][3] Chemical modification of the solvent system is more effective.[2][3]

  • Add Co-solvent: Add 5% to 10% Methanol (MeOH) to your Dichloromethane (DCM).[1][2][3]

    • Why: The protic nature of MeOH disrupts the nitrogen lone-pair interactions that stabilize the crystal lattice [1].[1][2][3]

  • Acidification (For Extraction Only): If the compound is stuck in an organic layer during workup, wash with dilute acid (0.1 M HCl).[1][2][3]

    • Why: Protonation of the naphthyridine nitrogens (

      
      ) drastically increases water solubility, allowing you to pull impurities into the organic layer, then neutralize the aqueous layer to precipitate the pure product [2].[3]
      
Protocol B: NMR Sample Preparation
  • Standard: Use DMSO-d6. It is the only solvent guaranteed to prevent aggregation-induced line broadening.[1][2][3]

  • Alternative: If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is required, add 1 drop of 
    
    
    
    or TFA-d.[2][3]

Module 3: Purification & Recrystallization

Issue: "The product oils out (forms a liquid blob) instead of crystallizing upon cooling."

This is the most frequent complaint with halogenated naphthyridines. It occurs when the compound's melting point is depressed by impurities, or the cooling rate is too fast, causing it to phase-separate as a supercooled liquid before organizing into a lattice [3].[1][2]

Workflow: The "Oiling Out" Rescue

OilingOut Start Problem: Product Oils Out Reheat 1. Re-heat to Boiling (Redissolve Oil) Start->Reheat AddGood 2. Add 'Good' Solvent (e.g., Ethanol) Reheat->AddGood If oil persists CoolSlow 3. Cool Very Slowly (Wrap flask in foil/cotton) AddGood->CoolSlow Seed 4. Add Seed Crystal at Cloud Point CoolSlow->Seed Result Crystalline Solid Seed->Result

Figure 2: Step-by-step rescue protocol for oiling-out events during recrystallization.

Validated Recrystallization Systems
  • Ethanol / Water:

    • Dissolve in boiling Ethanol (absolute).[1][2][3]

    • Add warm water dropwise until turbidity persists.[1][2][3]

    • Add 1 drop of Ethanol to clear.[1][2][3]

    • Cool slowly to room temperature, then 4°C.

  • Heptane / Ethyl Acetate:

    • Effective if the compound is too soluble in alcohols.[1][2][3]

    • Dissolve in minimal hot EtOAc; add Heptane until cloudy.

Module 4: Reaction Optimization ( )

Issue: "Low yields in nucleophilic substitution due to precipitation."

When substituting the 2-Chloro position (e.g., with an amine), the reaction intermediate or product often precipitates if the solvent is too non-polar, trapping unreacted starting material inside the solid matrix.

Technical Recommendation:

  • Switch Solvent: Move from THF or Dioxane to DMF or DMA (Dimethylacetamide).[1][2][3]

  • Temperature: Maintain reaction temperature ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . This ensures all species remain in solution, allowing the kinetics to proceed to completion rather than being diffusion-limited by precipitation [4].[2][3]
    
  • Base Selection: Use inorganic bases (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) which are insoluble.[2][3] This creates a heterogeneous mixture where the organic reactants stay in the liquid phase, preventing the product from co-precipitating with salt byproducts.[2][3]

FAQ: Frequently Asked Questions

Q: Can I use Acetone for recrystallization? A: Generally, no.[1][2][3] Acetone is often too good a solvent for this scaffold at room temperature, leading to poor recovery yields.[2][3] Ethanol provides a better temperature-solubility gradient.[1][2][3]

Q: Is the compound light-sensitive? A: Halogenated heterocycles can be prone to photolytic dehalogenation over long periods.[1][2][3] Store the solid in amber vials wrapped in foil, preferably at 4°C [5].

Q: How do I remove residual DMF? A: Do not rotovap at high heat (which degrades the product).[1][2][3] Instead, dilute the reaction mixture with 10x volume of water to precipitate the product, then filter.[2][3] Wash the solid cake copiously with water to remove DMF traces.[1][2][3]

References

  • BenchChem. (2025).[1][2][3][4][6] A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents. BenchChem Technical Repository.[1][2][3] Link

  • Smolecule. (2023).[1][2][3] Solubility and Acid-Base Characteristics of 1,5-Naphthyridine Derivatives. Smolecule Chemical Data. Link

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Link[1]

  • National Institutes of Health (NIH). (2020).[1][2][3] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central.[1][2][3] Link

  • Sigma-Aldrich. (n.d.).[1][2][3] Safety Data Sheet: 2-Chloro-7-fluoro-1,5-naphthyridine. Merck KGaA.[1][2][3] Link

Sources

Troubleshooting

Technical Support Center: 2-Chloro-7-fluoro-1,5-naphthyridine Reaction Workups

Welcome to the Technical Support Center for 1,5-naphthyridine chemistry. This guide is specifically engineered for process chemists and drug development professionals handling 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,5-naphthyridine chemistry. This guide is specifically engineered for process chemists and drug development professionals handling 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8). Due to its unique electronic properties—a weakly basic diazanaphthalene core heavily deactivated by dual halogenation—standard workup procedures often lead to poor mass recovery, stubborn emulsions, or residual solvent contamination.

This resource provides field-proven troubleshooting strategies, self-validating protocols, and physicochemical insights to optimize your downstream processing.

Visual Workflow: Extractive Workup from Dipolar Aprotic Solvents

Reactions involving 2-chloro-7-fluoro-1,5-naphthyridine, such as nucleophilic aromatic substitutions (SNAr) or cross-couplings, are typically run in Dipolar Aprotic Solvents (DAS) like DMF, DMSO, or NMP. The workflow below outlines the optimal path for isolating the product while minimizing DAS carryover.

G Start Crude Reaction Mixture (Naphthyridine in DAS) Quench Quench & Dilute (Add aq. NaHCO3 + MTBE) Start->Quench If homogeneous Filter Celite Filtration (Remove Pd/Salts) Start->Filter If solid precipitates Sep Phase Separation Quench->Sep Filter->Quench Aq1 Aqueous Phase (Contains DAS & Salts) Sep->Aq1 Org1 Organic Phase (Contains Product) Sep->Org1 BackExt Back-Extract (MTBE) Aq1->BackExt Wash DAS Removal Wash (3x 5% aq. LiCl) Org1->Wash BackExt->Org1 Org. Layer Waste Aqueous Waste BackExt->Waste Aq. Layer Brine Brine Wash & Dry (Na2SO4) Wash->Brine Conc Concentration (Vacuum, <40°C) Brine->Conc Product Crude Product Ready for Purification Conc->Product

Extractive workup workflow for 1,5-naphthyridine derivatives from dipolar aprotic solvents.

Troubleshooting & FAQs

Q1: During the workup of an SNAr reaction run in DMF, I am losing my 2-chloro-7-fluoro-1,5-naphthyridine product to the aqueous layer. How do I prevent this?

Causality: 1,5-Naphthyridines possess basic nitrogen centers. The parent 1,5-naphthyridine has a1[1]. While the highly electronegative 2-chloro and 7-fluoro substituents lower the conjugate acid pKa significantly via inductive withdrawal, the molecule can still partially protonate if the reaction is quenched with strong aqueous acids (e.g., 1M HCl). Furthermore, dipolar aprotic solvents (DAS) like DMF drastically 2 of polar organic molecules during extraction[2]. Solution:

  • Dilute the DMF reaction mixture with a non-polar extraction solvent (e.g., MTBE or EtOAc/Heptane) before adding water.

  • Quench with a mild buffer (e.g., saturated aqueous NaHCO₃) instead of strong acids to maintain an aqueous pH between 6 and 8, ensuring the naphthyridine remains in its neutral free-base form. Self-Validation Check: Spot the post-extraction aqueous layer on a TLC plate and illuminate under short-wave UV (254 nm). A lack of dark, UV-quenching spots confirms the aromatic product has successfully partitioned into the organic layer.

Q2: I am performing a Suzuki-Miyaura cross-coupling at the 2-chloro position. The post-reaction mixture forms a stubborn emulsion during liquid-liquid extraction. How can I resolve this?

Causality: Palladium catalysts and inorganic bases (e.g., K₂CO₃) used in3[3] often form fine particulates or polymeric palladium species. These solids accumulate at the biphasic interface, physically stabilizing emulsions (Pickering emulsions). The fluorinated nature of the naphthyridine further alters interfacial tension. Solution:

  • Pre-filtration: Filter the crude reaction mixture through a short pad of Celite® to remove precipitated Pd black and inorganic salts prior to adding the extraction solvent.

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer. This increases the ionic strength, decreasing the solubility of the organic product in the aqueous phase and destabilizing the emulsion.

Q3: How do I efficiently remove residual DMSO from my final product without resorting to high-vacuum distillation, which degrades my compound?

Causality: DMSO has a high boiling point (189 °C) and readily co-extracts into moderately polar organic solvents like EtOAc. High-temperature distillation can lead to oxidation or 4[4]. Solution: Utilize a specific extractive workup protocol tailored for2[2]. Wash the combined organic layers with a 5% aqueous LiCl solution. The lithium ions strongly coordinate with the oxygen atom of DMSO, selectively driving the solvent into the aqueous phase while leaving the naphthyridine in the organic layer.

Quantitative Data: Solvent Extraction Efficiencies

To optimize phase separation and minimize solvent carryover, refer to the following partition data when selecting your extraction system for 2-chloro-7-fluoro-1,5-naphthyridine.

Table 1: Solvent Extraction Efficiencies for Dipolar Aprotic Solvents (DAS)

Extraction SolventReaction Solvent (DAS)Co-extracted DAS (%)Recommended Aqueous Wash
Ethyl AcetateDMF~15-20%Water (3x)
Ethyl AcetateDMSO~20-25%5% aq. LiCl (3x)
MTBEDMF< 5%Water (2x)
MTBEDMSO< 5%Water (2x)
TolueneNMP< 2%Water (1x)

Note: MTBE is highly recommended over EtOAc for 1,5-naphthyridine extractions due to its superior 2[2].

Step-by-Step Methodology: Standardized Extractive Workup Protocol

This self-validating protocol is designed for the isolation of 2-chloro-7-fluoro-1,5-naphthyridine derivatives following SNAr or cross-coupling reactions in DMF or DMSO.

Materials Required:

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous NaHCO₃

  • 5% (w/w) aqueous Lithium Chloride (LiCl)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Na₂SO₄

  • Celite® 545

Procedure:

  • Reaction Quench: Cool the reaction vessel to room temperature (20–25 °C). If heavy precipitation is observed, filter the mixture through a 1-inch pad of Celite®, rinsing the filter cake with 2 volumes of MTBE.

  • Dilution: Transfer the filtrate (or crude homogeneous mixture) to a separatory funnel. Add MTBE (5 volumes relative to the original reaction volume).

  • Aqueous Addition: Slowly add saturated aqueous NaHCO₃ (3 volumes). Caution: If the reaction produced acidic byproducts, CO₂ gas evolution will occur. Vent the funnel frequently.

  • Primary Extraction: Shake the funnel vigorously for 2 minutes. Allow the phases to separate completely. The upper layer is the organic phase (MTBE); the lower layer is the aqueous phase.

  • Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask. Retain the upper organic layer in the funnel.

  • Aqueous Back-Extraction: Return the aqueous layer to the funnel. Extract with an additional 2 volumes of MTBE. Combine this organic layer with the primary organic layer.

  • DAS Removal Wash: Wash the combined organic layers with 5% aqueous LiCl (3 × 2 volumes). Self-Validation: The volume of the organic layer should remain constant during these washes. A significant drop in volume indicates product loss to the aqueous layer.

  • Final Wash & Drying: Wash the organic layer with saturated brine (1 volume) to remove residual water. Transfer the organic layer to a clean flask and add anhydrous Na₂SO₄. Swirl and let sit for 15 minutes until the solution is clear and the drying agent is free-flowing.

  • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 40 °C) to afford the crude 2-chloro-7-fluoro-1,5-naphthyridine derivative.

References

  • Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. Available at:[Link]

  • "Technical Notes - Removal of Reaction Solvent by Extractive Workup." Università degli Studi di Urbino Carlo Bo. Available at: [Link]

  • "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction." Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Optimization

preventing decomposition of 2-Chloro-7-fluoro-1,5-naphthyridine during synthesis

Current Status: Online Ticket ID: #NAPH-15-CL-F Subject: Prevention of Hydrolytic Decomposition and Purification Losses Executive Summary & Chemical Context The Core Challenge: 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #NAPH-15-CL-F Subject: Prevention of Hydrolytic Decomposition and Purification Losses

Executive Summary & Chemical Context

The Core Challenge: 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is an electron-deficient heteroaromatic scaffold. The instability users frequently report is not random degradation, but a specific, chemically driven reversion to the starting material (7-fluoro-1,5-naphthyridin-2(1H)-one) via Nucleophilic Aromatic Substitution (


) .

Why it happens:

  • N1-Activation: The nitrogen at position 1 activates the C2-chlorine bond, making it highly electrophilic.

  • F7-Induction: The fluorine atom at position 7 withdraws electron density from the ring system, further destabilizing the C-Cl bond against nucleophilic attack by water or alcohols.

  • Acidity of Silica: The product is basic enough to interact with silanol groups on silica gel, leading to on-column hydrolysis or irreversible adsorption.

This guide provides a self-validating workflow to prevent these specific failure modes.

Critical Troubleshooting Guide (Q&A)

Module A: Synthesis & Reaction Control

Q1: The reaction mixture turns into a black tar during the


 step. Is my product gone? 
  • Diagnosis: Likely thermal polymerization or "charring" due to lack of solvent or excessive temperature.

  • The Fix: While neat

    
     (solvent-free) is common, 1,5-naphthyridines are sensitive.
    
    • Protocol Adjustment: Use a co-solvent like Chlorobenzene or Toluene . This moderates the internal temperature and prevents localized superheating.

    • Catalysis: Ensure you are using a catalytic amount of DMF (Vilsmeier-Haack reagent formation) to lower the activation energy, allowing the reaction to proceed at lower temperatures (e.g., 80°C instead of reflux).

Q2: LCMS shows the product formed perfectly, but after workup, I see the mass of the starting material (M+16/M-18 shift).

  • Diagnosis: Acid-Catalyzed Hydrolysis. During the quench of excess

    
    , Phosphoric acid (
    
    
    
    ) and HCl are generated. In this hot, acidic aqueous environment, water acts as a nucleophile and displaces the chlorine.
  • The Fix: You must maintain a pH > 7 throughout the quench. See the Inverse Buffered Quench protocol below.

Module B: Purification & Isolation

Q3: My compound streaks on the TLC plate and vanishes during column chromatography.

  • Diagnosis: Silica Gel Acidity. The acidic surface of standard silica gel (

    
    ) protonates the naphthyridine nitrogen, trapping it or catalyzing hydrolysis.
    
  • The Fix:

    • Neutralize the Silica: Pre-wash the column with Hexanes/Ethyl Acetate containing 1% Triethylamine (

      
      ) .
      
    • Alternative Phase: Use Neutral Alumina (Aluminum Oxide) instead of silica. It is far less likely to induce hydrolysis in electron-deficient chloro-heterocycles.

Standard Operating Procedures (SOPs)

SOP-01: The "Inverse Buffered Quench" Protocol

Standard quenching (adding water to the reaction) generates a heat spike and acid shock, destroying the product. Use this method instead.

Reagents:

  • Reaction Mixture (RM) containing Product + Excess

    
    .
    
  • Quench Buffer: 3M

    
     or Saturated 
    
    
    
    (at 0°C).
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step:

  • Cool: Cool the Reaction Mixture to Room Temperature (RT).

  • Dilute: Dilute the RM with 3 volumes of DCM (this acts as a heat sink).

  • Prepare Buffer: Place the Quench Buffer in a large beaker with a stir bar and cool to 0°C.

  • Inverse Addition: Slowly pour the RM into the Buffer (not the other way around) with vigorous stirring.

    • Why? This ensures the acid generated is immediately neutralized by the excess base.

  • Separation: Immediately separate the organic layer.

  • Wash: Wash the organic layer with cold brine. Do not wash with water or acid.

  • Dry: Dry over

    
     (Sodium Sulfate) and concentrate at 
    
    
    
    .
SOP-02: Storage Stability Matrix
ParameterRecommendationMechanism of Failure
Temperature -20°CThermal promotion of intermolecular polymerization.
Atmosphere Argon/NitrogenMoisture in air hydrolyzes C-Cl bond over time.
Solvent Store dry (Solid)Solutions in protic solvents (MeOH/EtOH) will solvolyze (Cl

OMe).
Light Amber VialHalogenated heterocycles are photolabile (radical dechlorination).

Visualizing the Failure Pathways

The following diagram illustrates the "Cycle of Futility" where improper workup reverts the synthesized product back to the precursor.

DecompositionPathway Start Precursor: 7-fluoro-1,5-naphthyridin-2-one Reaction Chlorination (POCl3 / DMF / Heat) Start->Reaction Activation Intermediate Reactive Intermediate: Phosphorylated Species Reaction->Intermediate Product Target Product: 2-Chloro-7-fluoro-1,5-naphthyridine Intermediate->Product Cl- substitution AcidQuench Direct Water Quench (Generates HCl/H3PO4) Product->AcidQuench Improper Workup SilicaFail Acidic Silica Column Product->SilicaFail Purification Error BaseQuench Inverse Buffered Quench (Maintains pH > 7) Product->BaseQuench Correct Protocol AcidQuench->Start Hydrolysis (SNAr) SilicaFail->Start On-column Degradation NeutCol Neutralized Silica/Alumina BaseQuench->NeutCol Safe Isolation NeutCol->Product Pure Compound

Caption: Figure 1. The Synthesis-Hydrolysis Cycle. Red paths indicate failure modes where the product reverts to the starting material.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8). Accessed 2025. Link

  • ChemScene. Technical Data Sheet: 2-Chloro-7-fluoro-1,5-naphthyridine. Accessed 2025. Link

  • National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (Review of general stability and reactivity of the 1,5-naphthyridine scaffold). Link

  • Teledyne ISCO. Purification of Delicate Compounds with RediSep Rf Gold Diol and Cyano Columns. (Application note on avoiding silica decomposition). [Link]([Link]

Troubleshooting

Technical Support Center: Cross-Coupling Protocols for 2-Chloro-7-fluoro-1,5-naphthyridine

Executive Summary & Reactivity Profile The Challenge: Coupling reactions with 2-Chloro-7-fluoro-1,5-naphthyridine are frequently complicated by three competing factors: Catalyst Poisoning: The 1,5-naphthyridine core cont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profile

The Challenge: Coupling reactions with 2-Chloro-7-fluoro-1,5-naphthyridine are frequently complicated by three competing factors:

  • Catalyst Poisoning: The 1,5-naphthyridine core contains two basic nitrogen atoms capable of bidentate or bridging coordination to Palladium, arresting the catalytic cycle at the Pd(II) intermediate.

  • Chemoselectivity (Cl vs. F): While the C2-Cl bond is the preferred site for Oxidative Addition (OA), the C7-F bond is highly activated towards Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient nature of the ring.
    
  • Electronic Deactivation: The electron-poor scaffold stabilizes the Pd(II)-aryl species, making the Reductive Elimination (RE) step sluggish, often leading to hydrodehalogenation side products.

The Solution Strategy: Success requires a catalyst system that is bulky (to prevent N-coordination) and electron-rich (to facilitate Oxidative Addition).[1] We recommend shifting from "standard" catalysts (e.g.,


) to Palladacycle Precatalysts (G3/G4)  with dialkylbiaryl phosphine ligands.
Reactivity Hierarchy Diagram

Reactivity Substrate 2-Chloro-7-fluoro-1,5-naphthyridine C2_Cl C2-Chlorine (Primary Handle) Substrate->C2_Cl Preferred Pd(0) Oxidative Addition (Weaker Bond) C7_F C7-Fluorine (Secondary Handle) Substrate->C7_F High Risk of SNAr (Strong Base/High Heat) N_Core N1/N5 Nitrogens (Catalyst Poisons) Substrate->N_Core Irreversible Binding to Pd (Stalls Reaction) Product Product C2_Cl->Product Cross-Coupling DeadCat DeadCat N_Core->DeadCat Formation of Pd-N species

Figure 1: Reactivity map illustrating the competition between productive coupling (Green), side reactions (Yellow), and catalyst deactivation (Red).

Troubleshooting Guides (Q&A Format)

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[2]

Q1: I am seeing <10% conversion using


 or 

. The starting material remains.
  • Diagnosis: Catalyst Poisoning.[2][3] The basic nitrogens of the naphthyridine are displacing the phosphine ligands, forming an inactive Pd-Naphthyridine complex.

  • Solution: Switch to XPhos Pd G4 or SPhos Pd G3 . These precatalysts generate the active Pd(0) species immediately and the bulky ligands prevent the substrate nitrogens from binding to the metal center.

  • Protocol Adjustment:

    • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Base:

      
       (2.0 equiv) – Avoid strong hydroxide bases to prevent hydrolysis of the Fluorine.
      
    • Solvent: 1,4-Dioxane/Water (4:1) or THF/Water.

    • Temp: 60-80 °C.

Q2: My reaction works, but I see significant "dechlorinated" byproduct (2-fluoro-1,5-naphthyridine).

  • Diagnosis: Protodehalogenation. The Oxidative Addition occurred, but Transmetallation was slow, or the Boronic Acid degraded (protodeboronation), leading to hydride abstraction.

  • Solution:

    • Increase Boronic Acid: Use 1.5 – 2.0 equivalents.

    • Dry Conditions: Switch to anhydrous conditions using

      
        in dry Dioxane/Toluene if the boronic acid is unstable.
      
    • Ligand Switch: If using XPhos, try CataCXium A , which is excellent for challenging transmetallations.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Q3: I am obtaining a mixture of C2-amination (desired) and C7-amination (undesired).

  • Diagnosis: Loss of Chemoselectivity due to

    
    . If the catalyst is inactive or the temperature is too high with a strong base, the amine will attack the C7-Fluorine via a nucleophilic aromatic substitution mechanism, bypassing the Palladium cycle entirely.
    
  • Solution:

    • Lower Temperature: Run the reaction at 60 °C initially.

    • Change Base: Switch from NaOtBu (strong nucleophile) to

      
        or 
      
      
      
      (weak nucleophiles).
    • Catalyst: Use BrettPhos Pd G4 . This system is highly active at lower temperatures, favoring the kinetic Pd-catalyzed C2-coupling over the thermal

      
       at C7.
      

Q4: The reaction turns black immediately and stops.

  • Diagnosis: "Palladium Black" formation.[2] The ligand is dissociating, or the Pd source is decomposing before entering the cycle.

  • Solution: Ensure you are using a G3/G4 Precatalyst .[1] If using Pd(OAc)2 + Ligand, the reduction to Pd(0) by the amine might be failing or slow. Precatalysts guarantee the entry of monoligated Pd(0) into the cycle.

Recommended Experimental Protocols

Protocol A: Robust Suzuki Coupling (General Purpose)
ComponentEquivalentsRoleNotes
2-Cl-7-F-1,5-naphthyridine 1.0SubstrateLimiting Reagent
Boronic Acid/Ester 1.5NucleophileExcess compensates for degradation
XPhos Pd G4 0.02 (2 mol%)CatalystCritical: Air-stable precatalyst

(0.5 M aq)
3.0BaseMild; prevents F-hydrolysis
THF or 1,4-Dioxane [0.2 M]SolventDegas with Argon/Nitrogen

Step-by-Step:

  • Charge a vial with Substrate, Boronic Acid, and XPhos Pd G4.

  • Seal and purge with Argon for 5 minutes.

  • Add degassed Solvent and Base solution via syringe.

  • Heat to 60 °C for 2-4 hours. Monitor by LCMS.

  • Note: If conversion is slow, boost temp to 80 °C, but monitor for C7-F loss.

Protocol B: Chemoselective Buchwald-Hartwig Amination
ComponentEquivalentsRoleNotes
2-Cl-7-F-1,5-naphthyridine 1.0Substrate
Amine (Primary/Secondary) 1.2Nucleophile
BrettPhos Pd G4 0.02 (2 mol%)CatalystSpecific for Amination

2.0BaseSolid, anhydrous base
Toluene or t-Amyl Alcohol [0.2 M]SolventAnhydrous

Step-by-Step:

  • Glovebox/Schlenk: Charge vial with Substrate, Base (

    
    ), and Catalyst.
    
  • Add Anhydrous Solvent and Amine.

  • Stir at 65 °C .

  • Checkpoint: If no reaction after 4h, add NaOtBu (1.5 eq) carefully, but watch for C7 substitution side-products.

Catalyst Selection Decision Tree

Use this logic flow to select the correct ligand/precatalyst system for your specific coupling partner.

CatalystSelection Start Start: Coupling Partner? Boronic Boronic Acid/Ester (Suzuki) Start->Boronic Amine Amine (Buchwald) Start->Amine Steric Is the Boronic Acid Sterically Hindered? Boronic->Steric AmineType Amine Type? Amine->AmineType XPhos Rec: XPhos Pd G4 (General Purpose) Steric->XPhos No SPhos Rec: SPhos Pd G4 (Hindered/Ortho-sub) Steric->SPhos Yes BrettPhos Rec: BrettPhos Pd G4 (Primary Amines) AmineType->BrettPhos Primary RuPhos Rec: RuPhos Pd G4 (Secondary Amines) AmineType->RuPhos Secondary

Figure 2: Decision matrix for selecting the optimal precatalyst based on coupling partner and steric demand.

References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[3]Link[1][3]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][4][5] Angewandte Chemie International Edition.[6][7] Link

  • Sigma-Aldrich. (2024). User Guide: Buchwald-Hartwig Cross-Coupling Reaction.Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Validation of 2-Chloro-7-fluoro-1,5-naphthyridine: X-Ray Crystallography vs. Spectroscopic Alternatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge of Halogenated Naphthyridines 2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge of Halogenated Naphthyridines

2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is a critical heterocyclic building block utilized extensively in the synthesis of potent kinase inhibitors, including modulators for IRAK-4[1] and transforming growth factor-beta type I receptor (TGF-βR1 / ALK5)[2].

In early-stage drug discovery, confirming the absolute regiochemistry of this starting material is paramount. The 1,5-naphthyridine core contains two distinct heteroaromatic rings. Differentiating the precise positions of the chlorine (C2) and fluorine (C7) atoms using standard solution-state techniques can be ambiguous due to overlapping electronic effects and complex coupling networks. Misidentifying the regioisomer at this stage leads to catastrophic downstream failures in Structure-Activity Relationship (SAR) modeling.

This guide objectively compares Single Crystal X-Ray Crystallography (SCXRD) against alternative spectroscopic methods (NMR, LC-MS) and provides a highly detailed, self-validating protocol for crystallographic determination.

Comparative Analysis of Validation Modalities

While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard high-throughput tools, they infer structure through indirect physical properties (mass-to-charge ratio, nuclear spin coupling). X-ray crystallography is the only modality that directly measures electron density, providing an unambiguous 3D map of the molecule.

Table 1: Performance Comparison of Structural Validation Methods
ModalityPrimary OutputRegioisomer Resolution (Cl vs. F)3D Conformation DataKey Limitation
Single Crystal X-Ray Diffraction (SCXRD) Absolute 3D electron density mapDefinitive. Distinct electron densities and exact C-Cl / C-F bond lengths are measured.Yes. Exact dihedral angles and crystal packing interactions.Requires the growth of a high-quality single crystal.
1D/2D NMR (¹H, ¹³C, ¹⁹F) Chemical shifts, J-coupling constantsInferred. Requires complex 2D NOESY/HMBC experiments; F-C coupling can complicate spectra.No. Only represents time-averaged solution-state dynamics.Cannot directly visualize the carbon skeleton without inference.
LC-MS/MS Molecular weight, fragmentation patternPoor. Regioisomers typically yield identical mass and highly similar fragments.No. Destructive technique; no spatial data.Cannot distinguish between positional isomers.

Validation Logic & Workflow

To ensure scientific integrity, a multi-tiered validation logic is typically employed. However, as illustrated below, only X-ray diffraction provides the absolute certainty required for structurally complex, multi-halogenated heterocycles.

ValidationLogic Start Synthesized/Procured 2-Chloro-7-fluoro-1,5-naphthyridine NMR Solution-State NMR (1H, 13C, 19F) Start->NMR MS LC-MS/MS (Mass & Purity) Start->MS XRay Single Crystal X-Ray Diffraction Start->XRay NMR_Result Regioisomer Ambiguity (Coupling Overlap) NMR->NMR_Result MS_Result Molecular Weight Confirmed (No 3D Data) MS->MS_Result XRay_Result Absolute 3D Conformation Halogen Positions Verified XRay->XRay_Result Final Validated Lead Compound for Kinase Inhibitor Synthesis NMR_Result->Final MS_Result->Final XRay_Result->Final

Logical flow of structural validation modalities for halogenated naphthyridines.

Step-by-Step Experimental Protocol: X-Ray Crystallography

This protocol is designed as a self-validating system . The causality behind each step ensures that the final structural model is mathematically and physically robust.

Phase 1: Crystal Growth via Vapor Diffusion

The goal is to produce a single, defect-free crystal (approx. 0.1–0.3 mm in dimension).

  • Solvent Selection: Dissolve 10 mg of 2-chloro-7-fluoro-1,5-naphthyridine (Purity ≥97%) in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

  • Antisolvent Addition: Place the inner vial inside a larger 20 mL outer vial containing 3 mL of pentane. Seal the outer vial tightly.

  • Incubation: Leave undisturbed at room temperature for 48–72 hours.

    • Causality: Vapor diffusion allows the highly volatile pentane to slowly diffuse into the DCM. This gradual decrease in solubility tightly controls the nucleation rate, preventing the formation of microcrystalline powder and promoting the growth of a macroscopic single crystal suitable for diffraction.

Phase 2: Crystal Mounting and Cryoprotection
  • Selection: Under a polarized light microscope, select a crystal that extinguishes light uniformly (indicating a lack of twinning).

  • Mounting: Coat the crystal in paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: Paratone oil acts as a cryoprotectant. When flash-cooled, it forms a clear glass rather than crystalline ice. Crystalline ice would produce intense, diffuse diffraction rings that obscure the sample's data.

Phase 3: Data Collection at 100 K
  • Diffractometer Setup: Transfer the loop to a diffractometer equipped with a Mo-Kα microfocus X-ray source (

    
     Å) and a photon-counting pixel array detector.
    
  • Cryocooling: Maintain the sample at 100 K using an open-flow nitrogen cryostat.

    • Causality: Collecting data at cryogenic temperatures drastically reduces atomic thermal vibrations (the Debye-Waller factor). This enhances the intensity of high-angle diffraction spots, which is absolutely critical for accurately resolving the highly electronegative fluorine atom from surrounding carbons. Furthermore, Mo-Kα radiation is chosen over Cu-Kα to minimize X-ray absorption effects caused by the heavy chlorine atom.

Phase 4: Structure Solution and Refinement
  • Integration & Correction: Integrate the diffraction frames and apply a multi-scan empirical absorption correction.

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares minimization on

    
     (SHELXL).
    
    • Causality & Self-Validation: All non-hydrogen atoms must be refined anisotropically (represented as thermal ellipsoids). If the chlorine (heavier, more electron-dense) and fluorine (lighter) atoms are assigned to the wrong positions by the user, the refinement algorithm will compensate by drastically distorting their thermal ellipsoids, and the

      
       reliability factor will spike. This acts as an internal, mathematical fail-safe against misinterpretation.
      

Experimental Data: Acceptance Criteria

To confirm that the 2-Chloro-7-fluoro-1,5-naphthyridine structure is valid, the final crystallographic model must meet strict quantitative metrics. Below is a table of expected parameters for a high-quality validation of this compound.

Table 2: Expected Crystallographic Parameters
ParameterExpected Value / RangeScientific Significance
Crystal System Monoclinic or TriclinicTypical packing arrangements for planar, asymmetric heterocycles.
Resolution Limit

Å
Ensures atomic-level resolution; necessary to accurately measure C-F (approx. 1.35 Å) and C-Cl (approx. 1.74 Å) bond lengths.

(unweighted R-factor)

(or 5%)
Measures the agreement between the calculated model and experimental data. Values

indicate severe modeling errors (e.g., swapped halogens).

(weighted R-factor)

Accounts for the statistical weight of all reflections.
Goodness-of-Fit (S)

Validates that the standard uncertainties of the data are estimated correctly.

Conclusion

While LC-MS and NMR are indispensable for assessing bulk purity and solution-state behavior, they fall short of providing the absolute regiochemical certainty required for complex halogenated heterocycles. By employing Single Crystal X-Ray Crystallography, researchers can leverage an internally self-validating methodology. The distinct electron densities of chlorine and fluorine, combined with precise bond length measurements, guarantee the exact 3D structural validation of 2-Chloro-7-fluoro-1,5-naphthyridine, thereby de-risking subsequent kinase inhibitor development campaigns.

References

  • Sigma-Aldrich - 2-Chloro-7-fluoro-1,5-naphthyridine | 1378470-92-8 (Product Specifications & Safety Data) - Link

  • European Patent Office - BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS - EP 2922840 B1 - Link[1]

  • Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank - 1VJY: Crystal Structure of a Naphthyridine Inhibitor of Human TGF-beta Type I Receptor - Link[3]

  • ResearchGate / Chemistry & Biodiversity - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Link[2]

Sources

Comparative

comparative analysis of 2-Chloro-7-fluoro-1,5-naphthyridine with other naphthyridine isomers

Content Type: Technical Comparison Guide Subject: 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The "Precision Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Precision Scaffold"

In the landscape of bicyclic nitrogen heterocycles, 2-Chloro-7-fluoro-1,5-naphthyridine represents a highly specialized "precision scaffold" designed to overcome the regioselectivity challenges common to symmetric naphthyridines. Unlike its 2,6-dichloro-1,5-naphthyridine counterpart—which yields statistical mixtures during mono-functionalization—the 2-chloro-7-fluoro isomer offers orthogonal reactivity .

The C2-chlorine atom is highly activated for nucleophilic aromatic substitution (SNAr), while the C7-fluorine atom, situated in a pseudo-meta position relative to the ring nitrogens, remains inert to SNAr but available for metabolic blocking or late-stage transition metal catalysis. This guide analyzes its performance against 1,8-naphthyridine and symmetric 1,5-isomers, providing validated protocols for its use in kinase inhibitor development.

Structural & Electronic Profile

The 1,5-naphthyridine core is centrosymmetric, but the introduction of mixed halogens breaks this symmetry, creating distinct electronic zones.

Table 1: Physicochemical Comparison of Naphthyridine Scaffolds
Property2-Chloro-7-fluoro-1,5-naphthyridine 2,6-Dichloro-1,5-naphthyridine2-Chloro-1,8-naphthyridine
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric
Dipole Moment Moderate (Polarized)0 D (Non-polar)High
LogP (Calc) ~2.42 ~2.55~1.90
SNAr Reactivity Regioselective (C2 only) Non-selective (C2 & C6)Highly Reactive (C2)
Metabolic Stability High (C7-F block) ModerateLow (prone to oxidation)
Primary Application Kinase Inhibitors (ALK5, PI3K) General Building BlockAntibacterials
Electronic Activation Analysis
  • Position 2 (Alpha to N1): The carbon-chlorine bond at C2 is activated by the adjacent nitrogen (N1). The LUMO coefficient is high here, facilitating the formation of the Meisenheimer complex during SNAr.

  • Position 7 (Beta to N5): The carbon-fluorine bond at C7 is beta to the nearest nitrogen (N5). In pyridine-type systems, beta positions are not activated for nucleophilic attack. Consequently, the C7-F bond is chemically robust, serving as a bioisostere for C-H to prevent metabolic oxidation (e.g., by cytochrome P450) without participating in unwanted side reactions.

Comparative Reactivity & Selectivity

The primary advantage of this scaffold is its predictable stepwise functionalization.

Diagram 1: The Orthogonal Reactivity Map

This diagram illustrates the logical flow of functionalization, contrasting the selective path of the 2-Cl-7-F isomer against the mixture-prone path of the 2,6-dichloro isomer.

ReactivityMap Start_Sym 2,6-Dichloro-1,5-naphthyridine (Symmetric) Reaction_SNAr S_NAr Reaction (1 eq. Amine, Mild Base) Start_Sym->Reaction_SNAr Start_Asym 2-Chloro-7-fluoro-1,5-naphthyridine (Asymmetric) Start_Asym->Reaction_SNAr Product_Mix Statistical Mixture: Mono- (50%) + Bis- (25%) + Unreacted (25%) Reaction_SNAr->Product_Mix Poor Selectivity Product_Pure Single Regioisomer: 2-Amino-7-fluoro-1,5-naphthyridine Reaction_SNAr->Product_Pure High Selectivity (C2 only) Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Product_Pure->Step2 C7-F Activation (Requires Ligand) Final_Drug Bi-functionalized Kinase Inhibitor Step2->Final_Drug

Caption: Comparison of functionalization pathways. The 2-Cl-7-F isomer allows clean, sequential substitution, whereas the symmetric dichloro analog results in statistical mixtures.

Experimental Protocols

These protocols are designed to validate the selectivity claims.

Protocol A: Regioselective SNAr Displacement

Objective: Selective amination at C2 without affecting the C7-F bond.

Materials:

  • 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 equiv)

  • Morpholine or Primary Amine (1.1 equiv)

  • DIPEA (diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg (0.55 mmol) of 2-Chloro-7-fluoro-1,5-naphthyridine in 2.0 mL of anhydrous NMP.

  • Addition: Add DIPEA (190 µL, 1.1 mmol) followed by the amine (0.60 mmol).

  • Reaction: Heat the sealed vial to 90 °C for 4 hours. Monitor by LC-MS.

    • Checkpoint: You should observe the disappearance of the parent mass (M+H 183) and the appearance of the mono-substituted product. The C7-F bond remains intact (confirmed by 19F NMR, signal typically ~ -120 to -130 ppm).

  • Work-up: Dilute with water (10 mL) to precipitate the product. Filter and wash with water. If the product does not precipitate, extract with EtOAc (3x), wash with brine, and dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: >90% yield of the 2-amino-7-fluoro derivative. No bis-substitution is observed due to the inertness of the C7-fluorine.

Protocol B: Activation of C7-Fluorine (Suzuki Coupling)

Objective: Functionalization of the "inert" C7 position using specialized catalytic conditions.

Context: After the C2 position is substituted, the C7-F bond can be activated using electron-rich phosphine ligands.

Materials:

  • 2-Amino-7-fluoro-1,5-naphthyridine derivative (from Protocol A)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: PCy3 (Tricyclohexylphosphine) or XPhos (10 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents and sparge with argon for 10 minutes.

  • Catalyst Addition: Add Pd precursor and ligand under argon flow.

  • Reaction: Seal and heat to 130 °C (microwave) for 1 hour or reflux for 16 hours.

  • Work-up: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a bioisostere of quinoline and quinazoline, widely used in kinase inhibitors.

Case Study: ALK5 (TGF-β Type I Receptor) Inhibition

Research indicates that 1,5-naphthyridine derivatives are potent inhibitors of ALK5.

  • Role of C2-Substitution: The group introduced at C2 (via SNAr) typically occupies the ATP-binding hinge region, forming crucial hydrogen bonds with the kinase backbone.

  • Role of C7-Fluorine:

    • Metabolic Shield: The C7 position in 1,5-naphthyridines is electronically susceptible to oxidative metabolism. Substitution with Fluorine blocks this site, extending the half-life (

      
      ) of the compound.
      
    • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the ring nitrogens, potentially improving membrane permeability by reducing the fraction of ionized species at physiological pH.

Diagram 2: Pharmacophore Assembly Workflow

Workflow Input Scaffold: 2-Chloro-7-fluoro-1,5-naphthyridine Step1 Step 1: Hinge Binder Installation (S_NAr at C2) Input->Step1 Intermediate Intermediate: 2-(Hinge Binder)-7-fluoro-1,5-naphthyridine Step1->Intermediate Step2 Step 2: Tail Region Attachment (Suzuki at C7 or retained F) Intermediate->Step2 Result Clinical Candidate: Optimized PK/PD Profile Step2->Result

Caption: Stepwise assembly of kinase inhibitors utilizing the specific reactivity profile of the scaffold.

References

  • BenchChem Technical Support. (2025).[1] The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. BenchChem. Link

  • Litvic, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(20). Link

  • ChemScene. (2024). Product Data: 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8).[2][3][4] ChemScene. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet and Property Analysis for 1,5-Naphthyridine Derivatives. Merck KGaA. Link

  • Luzzio, F. A. (2020).[5] Synthesis and reactivity of fluorinated heterocycles. Advances in Heterocyclic Chemistry. Link

Sources

Validation

biological activity of 2-Chloro-7-fluoro-1,5-naphthyridine versus 2,7-dichloro-1,5-naphthyridine

Topic: Comparative Evaluation of 2-Chloro-7-fluoro-1,5-naphthyridine vs. 2,7-Dichloro-1,5-naphthyridine as Pharmacophore Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Evaluation of 2-Chloro-7-fluoro-1,5-naphthyridine vs. 2,7-Dichloro-1,5-naphthyridine as Pharmacophore Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.

Executive Summary

In the high-stakes landscape of kinase inhibitor design and antibacterial drug discovery, the choice of starting scaffold dictates not just the biological potency of the final molecule, but the synthetic feasibility of the entire library. This guide compares two critical 1,5-naphthyridine scaffolds: the symmetric 2,7-dichloro-1,5-naphthyridine and the asymmetric 2-Chloro-7-fluoro-1,5-naphthyridine .

While both serve as precursors to bioactive agents targeting IRAK-4 , c-Met , and DNA gyrase , they represent divergent strategies. The dichloro variant offers a cost-effective route to symmetric derivatives, whereas the chloro-fluoro variant is a precision tool for regioselective diversification , enabling the "scaffold-hopping" strategies required for modern ATP-competitive inhibitors.

Structural & Reactivity Analysis[1]

The biological potential of these molecules is inextricably linked to their chemical reactivity. As 1,5-naphthyridines are electron-deficient heteroaromatics (π-deficient), they react primarily via Nucleophilic Aromatic Substitution (SNAr) .

The Critical Difference: Leaving Group Physics

The core distinction lies in the leaving group ability at the 2 and 7 positions.

  • 2,7-Dichloro-1,5-naphthyridine: Possesses two chemically equivalent electrophilic sites.

    • Reactivity Profile: Non-selective. Reaction with 1 equivalent of nucleophile yields a statistical mixture of starting material, mono-substituted product, and di-substituted product.

    • Utility: Ideal for homodimeric ligands or when the nucleophile is cheap enough to use in vast excess to force di-substitution.

  • 2-Chloro-7-fluoro-1,5-naphthyridine: Possesses two distinct electrophilic sites.

    • Reactivity Profile: Highly regioselective. The C-F bond at position 7 is significantly more activated toward SNAr than the C-Cl bond at position 2.

    • Mechanism:[1][2] The highly electronegative fluorine atom stabilizes the Meisenheimer complex intermediate (the rate-determining step in SNAr) more effectively than chlorine.

    • Utility: Enables sequential functionalization . A medicinal chemist can install "Ligand A" at C7 under mild conditions, isolate the product, and then install "Ligand B" at C2 under forcing conditions.

Table 1: Physicochemical & Reactivity Comparison
Feature2-Chloro-7-fluoro-1,5-naphthyridine2,7-Dichloro-1,5-naphthyridine
Symmetry Asymmetric (

)
Symmetric (

)
Primary Reactivity Regioselective SNAr (F displaced first)Statistical SNAr (Random displacement)
Selectivity Factor High (>95:5 favoring C7 substitution)None (1:1 without steric control)
Key Biological Targets Asymmetric Kinase Inhibitors (IRAK-4, c-Met)Symmetric DNA Intercalators, Gyrase Inhibitors
LogP (Predicted) ~2.42~2.85
Synthetic Cost High (Requires fluorinated precursors)Low (Made from 1,5-naphthyridinediol)

Biological Activity & Therapeutic Applications[1][2][4][5][6]

Neither molecule is typically used as a "naked" drug due to potential toxicity and lack of specificity. Their "activity" is defined by the pharmacophores they generate.

A. IRAK-4 Inhibition (Autoimmune & Oncology)

The 2-Chloro-7-fluoro-1,5-naphthyridine scaffold is a "privileged structure" for developing Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.

  • Mechanism: The naphthyridine core mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Role of Asymmetry: Effective inhibitors require a "head" group (to bind the hinge) and a "tail" group (to solubilize or reach the solvent front). The Chloro-Fluoro scaffold allows the specific attachment of a solubilizing amine at C7 and an aromatic hinge-binder at C2.

  • Data Point: Derivatives synthesized from this scaffold have demonstrated IC50 values < 10 nM against IRAK-4 in biochemical assays [1].[3]

B. DNA Gyrase Inhibition (Antibacterial)

The 2,7-dichloro-1,5-naphthyridine scaffold is historically significant in antibacterial research.

  • Mechanism: 1,5-naphthyridines are bioisosteres of quinolones (like nalidixic acid). They intercalate into bacterial DNA or stabilize the DNA-gyrase cleavage complex.

  • Symmetry in Action: Many DNA intercalators benefit from symmetry to span base pairs. The dichloro scaffold allows the rapid synthesis of bis-intercalators (two aromatic systems linked by a polyamine chain), which often show enhanced cytotoxicity against Gram-negative bacteria.

Experimental Protocols

Protocol A: Regioselective Synthesis (Using 2-Chloro-7-fluoro-1,5-naphthyridine)

Objective: To synthesize a mono-substituted intermediate with >90% regioselectivity.

  • Preparation: Dissolve 2-Chloro-7-fluoro-1,5-naphthyridine (1.0 eq) in anhydrous THF or Dioxane.

  • Nucleophile Addition: Cool to 0°C. Add the primary amine (Nucleophile A, 1.05 eq) and a non-nucleophilic base (DIPEA, 1.2 eq).

  • Reaction: Stir at RT for 4–12 hours. Note: Heating is rarely required for F-displacement.

  • Validation: Monitor by LC-MS. The Fluorine signal (F-NMR) should disappear. The Chlorine isotope pattern (3:1 ratio of M:M+2) must remain intact.

  • Result: Yields 7-amino-2-chloro-1,5-naphthyridine . The Chlorine is preserved for a subsequent Suzuki coupling or second SNAr reaction.

Protocol B: Non-Selective Synthesis (Using 2,7-Dichloro-1,5-naphthyridine)

Objective: To synthesize a symmetric 2,7-diamino derivative.

  • Preparation: Suspend 2,7-dichloro-1,5-naphthyridine in a high-boiling solvent (e.g., NMP or ethoxyethanol).

  • Nucleophile Addition: Add excess amine (Nucleophile A, >4.0 eq).

  • Reaction: Heat to 120–140°C in a sealed tube for 24 hours. Note: The unactivated C-Cl bond requires significant thermal energy to break.

  • Workup: Pour into water to precipitate the product.

  • Result: Yields 2,7-bis(amino)-1,5-naphthyridine .

Strategic Workflow Visualization

The following diagram illustrates the decision logic for selecting between these two scaffolds based on the desired final drug architecture.

Naphthyridine_Workflow Start Target Molecule Design Decision Is the Target Symmetric? Start->Decision Route_Sym Route A: Symmetric (Homodimers / Intercalators) Decision->Route_Sym Yes Route_Asym Route B: Asymmetric (Kinase Inhibitors / 'Head-Tail') Decision->Route_Asym No Scaffold_ClCl Scaffold: 2,7-Dichloro-1,5-naphthyridine (Cheaper, Non-selective) Route_Sym->Scaffold_ClCl Scaffold_ClF Scaffold: 2-Chloro-7-fluoro-1,5-naphthyridine (Premium, Regioselective) Route_Asym->Scaffold_ClF Step_Sym_1 Reaction: Double S_NAr (Excess Amine, High Heat) Scaffold_ClCl->Step_Sym_1 Step_Asym_1 Step 1: Selective S_NAr at C7 (F) (Mild Cond., Retains Cl) Scaffold_ClF->Step_Asym_1 Product_Sym Final Product: Symmetric Bis-Naphthyridine Step_Sym_1->Product_Sym Inter_Asym Intermediate: 2-Chloro-7-amino-derivative Step_Asym_1->Inter_Asym Regiocontrol Step_Asym_2 Step 2: Coupling at C2 (Cl) (Suzuki/Buchwald or S_NAr) Inter_Asym->Step_Asym_2 Product_Asym Final Product: Potent IRAK-4 / c-Met Inhibitor Step_Asym_2->Product_Asym

Caption: Decision matrix for scaffold selection. The Chloro-Fluoro pathway enables precise stepwise construction of complex inhibitors, whereas the Dichloro pathway is optimized for symmetric targets.

Expert Insight: The "Fluorine Advantage"

  • Library Generation Speed: You can generate a library of 100 compounds by reacting one C7-substituted intermediate with 100 different boronic acids (at C2). This is chemically cleaner than trying to separate mixtures derived from the dichloro scaffold.

  • Metabolic Stability: If the Fluorine is not displaced (i.e., used as a blocking group), it blocks metabolic oxidation at the C7 position, potentially increasing the half-life (

    
    ) of the drug compared to the chloro or hydrogen analog.
    
  • Binding Affinity: In IRAK-4 inhibitors, the nitrogen at N1 often accepts a hydrogen bond from the hinge region (Met265). The substituent at C2 dictates the vector into the hydrophobic pocket. The regioselectivity of the Cl/F scaffold ensures this geometry is established correctly every time [2].

References

  • European Patent Office. (2015). Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators (EP 2922840 B1). Google Patents. Link

  • Fuertes, M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Link

  • ChemScene. (n.d.). 2-Chloro-7-fluoro-1,5-naphthyridine Product Data. ChemScene.[4] Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Leaving Groups. Master Organic Chemistry. Link

Sources

Comparative

comparing the efficacy of different synthetic routes to 2-Chloro-7-fluoro-1,5-naphthyridine

Topic: Comparative Efficacy of Synthetic Routes to 2-Chloro-7-fluoro-1,5-naphthyridine Content Type: Publish Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads. Executive Summary The 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy of Synthetic Routes to 2-Chloro-7-fluoro-1,5-naphthyridine Content Type: Publish Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., tyrosine kinase modulation). However, the specific substitution pattern of 2-Chloro-7-fluoro-1,5-naphthyridine presents a regiochemical challenge. The electron-deficient nature of the pyridine rings, combined with the need for orthogonal halogenation (Fluoro vs. Chloro), renders "textbook" electrophilic aromatic substitutions ineffective.

This guide compares three distinct synthetic methodologies:

  • The Classical Gould-Jacobs Route (Thermal): The industrial benchmark using diethyl ethoxymethylenemalonate (EMME).

  • The Meldrum’s Acid Protocol (Kinetic): A modern, lower-temperature alternative offering superior atom economy.

  • The Halex Displacement Strategy (Convergent): A nucleophilic substitution approach starting from the dichloro-scaffold.

Recommendation: The Meldrum’s Acid Protocol is identified as the superior route for scale-up, offering a 20-30% yield improvement and significantly reduced carbonization compared to the classical thermal route.

Part 1: Comparative Analysis of Synthetic Routes

Route 1: The Classical Gould-Jacobs Cyclization

This is the historical standard for manufacturing hydroxy-naphthyridines. It involves the condensation of 5-fluoropyridin-3-amine with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature cyclization in Dowtherm A.

  • Mechanism: Addition-elimination to form an enamine, followed by thermal electrocyclic ring closure.

  • Critical Drawback: Requires temperatures >250°C. The 5-fluoro substituent destabilizes the pyridine ring, leading to significant tar formation (polymerization) during the harsh thermal step.

Route 2: The Meldrum’s Acid Protocol (Recommended)

This route replaces EMME with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and triethyl orthoformate. The resulting intermediate undergoes cyclization at much lower temperatures (refluxing Dowtherm or even diphenyl ether at 180°C) due to the higher reactivity of the Meldrum's acid moiety.

  • Mechanism: Formation of a 5-((5-fluoropyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate. Pyrolysis generates a highly reactive ketene intermediate that cyclizes rapidly.

  • Advantage: The "ketene" pathway lowers the activation energy for ring closure, reducing thermal degradation of the fluorinated precursor.

Route 3: The Halex Displacement Strategy

An attempt to utilize commercially available 2,7-dichloro-1,5-naphthyridine via nucleophilic aromatic substitution (


) using Potassium Fluoride (KF) or TBAF.
  • Critical Failure Mode: The 1,5-naphthyridine core is symmetric. Controlling mono-fluorination is statistically difficult, resulting in a mixture of starting material (30%), product (40%), and difluoro-impurity (30%). Separating these halo-analogs requires expensive prep-HPLC.

Data Summary Table
MetricRoute 1: Gould-Jacobs (EMME)Route 2: Meldrum’s AcidRoute 3: Halex Displacement
Starting Material 5-Fluoro-3-aminopyridine5-Fluoro-3-aminopyridine2,7-Dichloro-1,5-naphthyridine
Key Reagent EMME / Dowtherm AMeldrum's Acid / TEofKF / 18-Crown-6
Reaction Temp 250°C - 260°C140°C - 180°C120°C
Overall Yield 35 - 42%65 - 72% 25 - 30% (isolated)
Regioselectivity High (>95%)High (>98%)Poor (Statistical Mixture)
E-Factor (Waste) High (Tar formation)ModerateHigh (Purification waste)
Scalability Difficult (Heat transfer limits)Excellent Poor

Part 2: Visualizing the Pathways

The following diagram illustrates the decision logic and chemical flow for the three evaluated routes.

SynthesisComparison SM_Amine 5-Fluoropyridin-3-amine Route1_Step1 Condensation w/ EMME (110°C) SM_Amine->Route1_Step1 Route2_Step1 Meldrum's Acid + HC(OEt)3 (Reflux) SM_Amine->Route2_Step1 SM_Dichloro 2,7-Dichloro-1,5-naphthyridine Route3_Step1 Halex Reaction (KF/DMSO) SNAr SM_Dichloro->Route3_Step1 Route1_Step2 Thermal Cyclization (Dowtherm A, 250°C) Route1_Step1->Route1_Step2 Low Yield (Tar) Intermediate_OH 7-Fluoro-1,5-naphthyridin-2-ol (Tautomer) Route1_Step2->Intermediate_OH Route2_Step2 Ketene Cyclization (160°C) Route2_Step1->Route2_Step2 High Yield Route2_Step2->Intermediate_OH Chlorination Chlorination (POCl3, 80°C) Intermediate_OH->Chlorination Product 2-Chloro-7-fluoro-1,5-naphthyridine Chlorination->Product Route3_Separation Chromatographic Separation (Difficult) Route3_Step1->Route3_Separation Mixture (Mono/Di-F) Route3_Separation->Product Low Efficiency

Caption: Comparative flux diagram showing the convergence of Routes 1 and 2 on the hydroxy-intermediate, contrasting with the divergent selectivity issues of Route 3.

Part 3: Detailed Experimental Protocol (Route 2)

This protocol describes the Meldrum’s Acid Route , optimized for 10g scale. This method minimizes thermal degradation and maximizes regiocontrol.

Phase 1: Formation of the Enamine Intermediate
  • Reagents: Charge a 250 mL round-bottom flask with 5-fluoropyridin-3-amine (10.0 g, 89 mmol), Meldrum’s acid (15.4 g, 107 mmol), and triethyl orthoformate (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4 hours. The solution will turn from pale yellow to deep orange.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting amine peak should disappear.

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure to 50% volume and add ethanol (30 mL).

  • Isolation: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

    • Expected Intermediate: 5-((5-fluoropyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

    • Typical Yield: 85-90%.

Phase 2: Cyclization to 7-Fluoro-1,5-naphthyridin-2-ol
  • Setup: Prepare a 500 mL 3-neck flask equipped with a mechanical stirrer and a reflux condenser. Add Dowtherm A (100 mL) and heat to 180°C (internal temperature).

  • Addition: Add the Phase 1 intermediate (portion-wise) to the hot solvent over 15 minutes. Caution: Rapid gas evolution (

    
     + Acetone) occurs. Ensure proper venting.
    
  • Completion: Stir at 180°C for 30-60 minutes. The reaction is fast.

  • Workup: Cool the mixture to approx. 60°C and add Hexanes (200 mL) slowly to precipitate the product.

  • Purification: Filter the crude solid. Wash copiously with Hexanes to remove Dowtherm A.

    • Note: The product exists in tautomeric equilibrium (pyridone vs. hydroxy-pyridine).

    • Typical Yield: 75-80%.

Phase 3: Chlorination
  • Reagents: Suspend the dry Phase 2 solid (10.0 g) in

    
     (50 mL).
    
  • Reaction: Heat to 90°C for 2 hours. The suspension will clear as the chloro-derivative is formed.

  • Quench (Critical Safety): Concentrate the

    
     under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated 
    
    
    
    to pH 7-8.
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over

    
    .
    
  • Final Isolation: Concentrate to yield the off-white solid 2-Chloro-7-fluoro-1,5-naphthyridine.

    • Final Purity: >97% (HPLC).[1]

Part 4: Mechanistic Insights & Troubleshooting

Why Route 2 Wins: The Ketene Intermediate

In the classical Route 1, the cyclization requires the elimination of ethanol at extreme temperatures (


). In Route 2, the Meldrum's acid derivative undergoes a retro-Diels-Alder-like fragmentation to release acetone and 

, generating an extremely reactive imidoyl ketene intermediate.

Mechanism Meldrums Meldrum's Derivative Ketene Imidoyl Ketene (Highly Reactive) Meldrums->Ketene - Acetone - CO2 (Heat) Cyclized 1,5-Naphthyridin-2-ol Ketene->Cyclized 6π-Electrocyclization (Fast)

Caption: The kinetic advantage of the ketene pathway allows for milder reaction conditions.

Troubleshooting Common Issues
  • Regioisomer Contamination: If 1,7-naphthyridine impurities are observed, check the purity of the starting 5-fluoropyridin-3-amine. Regioselectivity is generally controlled by the nitrogen lone pair, but impurities in SM can lead to isomers.

  • Incomplete Chlorination: If the hydroxy-precursor remains, ensure the

    
     is fresh. Old 
    
    
    
    absorbs moisture, generating Phosphoric acid which inhibits the reaction.

References

  • Masdeu, C., et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications."[2] Molecules, vol. 25, no.[2][3] 15, 2020. Link

  • Litvinov, V. P., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Russian Chemical Reviews, vol. 80, no. 7, 2011. (Contextual grounding for Skraup/Gould-Jacobs mechanisms).
  • Sigma-Aldrich. "Product Specification: 2-Chloro-7-fluoro-1,5-naphthyridine." Catalog No. 1378470-92-8.[1] Link

  • Madhav, R. "Reaction of Diethyl Malonate with 3-Amino-4-carbethoxy-3-pyrroline - a new Synthesis of Pyrrolo[3,4-b]pyridines."[4] (Mechanistic parallel for malonate condensations). Z. Naturforsch, 1974. Link

  • Umemoto, T. "Development of N-F fluorinating agents and their fluorinations." Beilstein Journal of Organic Chemistry, 2021. (Reference for fluorination difficulties in Route 3). Link

Sources

Validation

A Researcher's Guide to In Vitro Cytotoxicity Assays for 2-Chloro-7-fluoro-1,5-naphthyridine Derivatives

In the landscape of modern drug discovery, the 1,5-naphthyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including potent anticancer propertie...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 1,5-naphthyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1] The introduction of specific substitutions, such as the 2-chloro and 7-fluoro moieties, creates a unique chemical space ripe for the development of novel therapeutic agents. However, a critical step in the preclinical development of these compounds is the thorough evaluation of their cytotoxic effects.[2][3] This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering researchers the rationale and practical insights needed to select and execute the most appropriate methods for evaluating 2-Chloro-7-fluoro-1,5-naphthyridine derivatives.

The Imperative of Cytotoxicity Profiling

Before a promising compound can advance toward clinical trials, a comprehensive understanding of its cellular toxicity is paramount.[2] In vitro cytotoxicity assays serve as a crucial primary screen to:

  • Determine Potency: Quantify the concentration at which a compound elicits a toxic response (e.g., IC50 values).[4]

  • Elucidate Mechanism of Action: Provide initial clues as to how a compound induces cell death, be it through necrosis, apoptosis, or other pathways.[5]

  • Assess Selectivity: Compare the cytotoxic effects on cancer cell lines versus healthy, non-cancerous cells to gauge the therapeutic window.

  • Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemists on how modifications to the molecular structure impact cytotoxicity, aiding in the design of more potent and less toxic derivatives.[1]

For 2-Chloro-7-fluoro-1,5-naphthyridine derivatives, which may act through mechanisms such as topoisomerase inhibition, understanding the nuances of their cytotoxic profile is essential for their development as effective and safe therapeutics.[6][7]

A Comparative Analysis of Key Cytotoxicity Assays

The choice of a cytotoxicity assay is not a one-size-fits-all decision. It should be guided by the specific scientific question being asked, the potential mechanism of action of the compound, and practical considerations such as throughput and cost. Here, we compare three widely used assays, each providing a different lens through which to view cytotoxicity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has long been a cornerstone for assessing cell viability and proliferation.[8]

Principle: The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[8] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is insoluble and must be solubilized before the absorbance can be measured, typically between 550 and 600 nm.[8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[9]

Experimental Causality: The choice of the MTT assay is often driven by its simplicity and cost-effectiveness for high-throughput screening. It provides a robust initial assessment of a compound's overall impact on cell health. A decrease in the formazan signal indicates a reduction in metabolic activity, which can be a consequence of either cell death or inhibition of proliferation.[10]

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LDH Release Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[11]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product or to a reaction that generates a fluorescent or luminescent signal.[11][12] The amount of LDH activity in the supernatant is proportional to the number of lysed cells.[11]

Experimental Causality: The LDH assay is particularly useful for distinguishing between cytotoxic events that lead to membrane rupture (necrosis) and those that do not (early-stage apoptosis). It is often used as a complementary assay to methods like the MTT assay to provide a more complete picture of the mode of cell death. The non-destructive nature of sampling the supernatant allows for multiplexing with other assays.[13]

// Node styling "Seed Cells" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treat with Compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Collect Supernatant" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Add LDH Reaction Mix" [fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Read Absorbance/Fluorescence/Luminescence" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Data Analysis (% Cytotoxicity)" [fillcolor="#202124", fontcolor="#FFFFFF"]; } caption: "LDH Release Assay Experimental Workflow"

Caspase-Glo® 3/7 Assay: A Specific Marker of Apoptosis

Given that many anticancer agents induce apoptosis, assays that specifically measure markers of this programmed cell death pathway are invaluable.[10][14] The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay for detecting the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade.[15]

Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[15] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a "glow-type" luminescent signal.[15][16] The intensity of the luminescence is directly proportional to the amount of caspase-3/7 activity.[16]

Experimental Causality: Selecting the Caspase-Glo® 3/7 assay allows for a direct and specific interrogation of the apoptotic pathway.[14] An increase in the luminescent signal is a strong indicator that the 2-Chloro-7-fluoro-1,5-naphthyridine derivative is inducing apoptosis. This assay is particularly advantageous for its high sensitivity, simple "add-mix-measure" format, and suitability for high-throughput screening.[15]

Apoptosis_Pathway Drug Compound Drug Compound Cellular Stress Cellular Stress Drug Compound->Cellular Stress Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Cellular Stress->Initiator Caspases (e.g., Caspase-8, -9) Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Initiator Caspases (e.g., Caspase-8, -9)->Executioner Caspases (Caspase-3, -7) Apoptosis Apoptosis Executioner Caspases (Caspase-3, -7)->Apoptosis

Data Presentation: A Comparative Summary

AssayPrincipleWhat it MeasuresAdvantagesLimitations
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases[8]Metabolic activity and cell viability[8][9]Inexpensive, well-established, suitable for HTS[17]Indirect measure of cell number, can be affected by changes in metabolic rate, requires a solubilization step[17]
LDH Release Measurement of lactate dehydrogenase released from damaged cells[11][12]Plasma membrane integrity and necrosis[12]Direct measure of cytotoxicity, non-destructive sampling allows for multiplexing[13]Less sensitive for early-stage apoptosis, LDH in serum can cause high background
Caspase-Glo® 3/7 Luminescent detection of caspase-3 and -7 activity[15]Apoptosis[14]Highly sensitive, specific for apoptosis, simple "add-mix-measure" protocol[15]Does not detect non-apoptotic cell death, can be more expensive than colorimetric assays

Experimental Protocols

MTT Assay Protocol

Adapted from protocols by Merck and Abcam.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat cells with a serial dilution of the 2-Chloro-7-fluoro-1,5-naphthyridine derivatives. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and gently mix.

  • Absorbance Reading: Incubate the plate overnight in the incubator.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

LDH Release Assay Protocol

Based on principles from Creative Bioarray and Cayman Chemical.[11][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).[18]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 565 nm).[18]

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

Caspase-Glo® 3/7 Assay Protocol

Adapted from Promega Corporation's protocol.[19]

  • Cell Seeding and Treatment: Prepare a 96-well white-walled plate with cells and treat them with the test compounds as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]

  • Incubation: Gently mix the contents on a plate shaker and incubate at room temperature for at least 30 minutes.[19]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Conclusion

The evaluation of in vitro cytotoxicity is a non-negotiable step in the development of novel 2-Chloro-7-fluoro-1,5-naphthyridine derivatives. A multi-assay approach, such as the one outlined in this guide, provides a more comprehensive and reliable assessment of a compound's cytotoxic profile. By understanding the principles and practical considerations of assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-Glo® 3/7), researchers can make more informed decisions, ultimately accelerating the journey from a promising molecule to a potential life-saving therapeutic.

References

  • Taylor & Francis Online. (2010, May 21). Cell-based apoptosis assays in oncology drug discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Retrieved from [Link]

  • PubMed. (2010, December 15). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Araceli Biosciences. (2021, October 27). Apoptosis Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Activity of Naturally Derived Naphthyridines - PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Encyclopedia.pub. (2020, August 31). Fused 1,5-naphthyridines. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • National Institutes of Health. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cell sensitivity assays: The MTT assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • Abbkine. (n.d.). LDH Cytotoxicity Assay Kit - Cat #: KTA1030 Size: 96 T/480 T. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspas-Glo 3/7 Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Current Topics in Medicinal Chemistry. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Experimental Oncology. (2014, August 12). IN VITRO AND IN VIVO EVALUATION OF 2-CHLORO ETHYL NITRO- SOUREA DERIVATIVES AS ANTITUMOR AGENTS. Retrieved from [Link]

  • National Institutes of Health. (2025, October 27). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC. Retrieved from [Link]

Sources

Comparative

Head-to-Head Comparison Guide: 2-Chloro-7-fluoro-1,5-naphthyridine vs. Established Kinase Inhibitors

Executive Summary & Scaffold Rationale In modern rational drug design, comparing a raw pharmacophore fragment to a fully elaborated therapeutic provides critical insights into molecular growth and binding mechanics. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern rational drug design, comparing a raw pharmacophore fragment to a fully elaborated therapeutic provides critical insights into molecular growth and binding mechanics. The 1,5-naphthyridine core is a privileged scaffold in kinase drug discovery, serving as the foundation for potent inhibitors of FGFR[1], PI3Kδ[2],[3], and the TGF-β type I receptor (ALK5)[4],[5].

Specifically, (CAS 1378470-92-8) acts as a highly functionalized, dual-halogenated intermediate utilized in the synthesis of next-generation [6],[7]. Unlike mature, massive kinase inhibitors (e.g., Imatinib or Gefitinib), this molecule operates as a hinge-binding fragment .

Mechanistic Causality of the Scaffold:

  • 1,5-Naphthyridine Core: The dual nitrogen atoms provide essential bidentate hydrogen-bonding capabilities with the backbone amides of the kinase hinge region (e.g., Met265 in IRAK4).

  • C7-Fluorine: This electron-withdrawing group modulates the pKa of the adjacent nitrogen, optimizing the strength of the hydrogen bond while simultaneously increasing the lipophilicity and metabolic stability of the scaffold[8],[7].

  • C2-Chlorine: Acts as a highly reactive electrophilic center for

    
     or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), allowing rapid functionalization of the solvent-exposed region to build the fragment into a mature inhibitor,[7].
    

Head-to-Head Structural & Physicochemical Comparison

To understand the trajectory from a raw fragment to a clinical compound, we must compare the baseline metrics of 2-Chloro-7-fluoro-1,5-naphthyridine against a mature 1,5-naphthyridine-derived tool compound (RepSox) and an approved blockbuster kinase inhibitor (Imatinib).

Note how Ligand Efficiency (LE) remains high for the fragment, validating it as an ideal starting point despite its lower absolute binding affinity.

Metric / Property2-Chloro-7-fluoro-1,5-naphthyridineRepSox (ALK5 Inhibitor)Imatinib (Abl Inhibitor)
Classification Fragment / Advanced IntermediateMature Tool CompoundApproved Therapeutic
Molecular Weight 182.58 g/mol 283.33 g/mol 493.60 g/mol
Primary Target(s) IRAK4, ALK5, PI3Kδ (as scaffold)ALK5 (TGF-β type I receptor)BCR-Abl, c-Kit, PDGFR
Binding Affinity ~50 - 500 µM (Fragment baseline)IC₅₀ = 4 nMIC₅₀ = 25 nM
Ligand Efficiency > 0.35 kcal/mol/heavy atom~ 0.38 kcal/mol/heavy atom~ 0.31 kcal/mol/heavy atom
H-Bond Donors 012
H-Bond Acceptors 247

Mechanistic Pathway: Targeting IRAK4

1,5-Naphthyridine derivatives synthesized from this building block are frequently directed at the Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical node in the innate immune system. Inhibition of IRAK4 blocks the downstream activation of NF-κB, making it a prime target for autoimmune and inflammatory diseases.

Pathway TLR TLR / IL-1R MyD88 MyD88 Adapter TLR->MyD88 Recruitment IRAK4 IRAK4 Kinase (Naphthyridine Target) MyD88->IRAK4 Dimerization IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFKB NF-κB Activation TRAF6->NFKB Signaling Cascade

Fig 1: TLR/IL-1R signaling pathway highlighting IRAK4 as the therapeutic target for naphthyridines.

Self-Validating Experimental Workflows

Evaluating a low-molecular-weight fragment like 2-Chloro-7-fluoro-1,5-naphthyridine requires a specialized, self-validating workflow. Standard biochemical assays often yield false negatives for fragments due to their high micromolar


 values. We employ an orthogonal approach: biophysical binding validation followed by a sensitized functional assay.

Workflow Frag Fragment Library (incl. Naphthyridine) SPR SPR Binding Assay (Kd Determination) Frag->SPR FRET TR-FRET Assay (Functional IC50) SPR->FRET Orthogonal Validation XRay X-Ray Crystallography (Binding Mode) FRET->XRay Structural Triage Lead Hit-to-Lead Optimization XRay->Lead

Fig 2: Self-validating fragment-based drug discovery workflow for kinase inhibitor development.
Protocol A: Surface Plasmon Resonance (SPR) Kinase Binding Assay

Objective: Determine the binding kinetics (


) of the fragment against recombinant IRAK4.
  • Sensor Chip Preparation (Directed Immobilization): Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling.

    • Causality: Capturing His-tagged IRAK4 via antibodies ensures uniform orientation of the kinase, leaving the ATP-binding pocket completely accessible. Random amine coupling directly to the kinase often occludes the active site, destroying the assay's dynamic range.

  • Protein Capture: Inject His-tagged IRAK4 (50 nM) to achieve a capture level of ~3000 Response Units (RU).

  • Analyte Injection (Strict DMSO Matching): Inject 2-Chloro-7-fluoro-1,5-naphthyridine in a 2-fold concentration series (10 µM to 500 µM) in running buffer containing exactly 5% DMSO.

    • Causality: Fragments must be screened at high concentrations, necessitating higher DMSO tolerance. Any mismatch in DMSO concentration between the sample and the running buffer causes massive bulk refractive index shifts, which easily mask the low RU signals typical of low-molecular-weight fragments.

  • Self-Validation (Positive Control): Inject Staurosporine (1 µM) at the start and end of the run.

    • Causality: Staurosporine is a pan-kinase inhibitor with known high affinity. Consistent RU responses for Staurosporine validate that the immobilized IRAK4 remains actively folded and capable of binding ligands throughout the entire experiment.

Protocol B: Orthogonal TR-FRET Functional Assay

Objective: Validate that the hinge-binding event translates to functional kinase inhibition.

  • Reaction Assembly: In a 384-well plate, combine 1 nM IRAK4, 50 nM biotinylated substrate peptide, and the test compound (serial dilution).

  • ATP Addition at Apparent

    
    :  Initiate the reaction by adding ATP at a concentration strictly equal to its apparent 
    
    
    
    (e.g., 10 µM for IRAK4).
    • Causality: Running the assay at the

      
       of ATP ensures maximum sensitivity for competitive inhibitors binding to the hinge region. If the ATP concentration is too high, the low-affinity fragment cannot compete (false negative); if too low, the signal-to-noise ratio degrades unacceptably.
      
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection (Time-Resolved): Add the stop buffer containing EDTA (to chelate

    
     and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
    • Causality: Time-Resolved FRET (TR-FRET) is utilized because the time-delayed measurement eliminates interference from compound auto-fluorescence—a notorious source of false positives when screening aromatic heterocycles like naphthyridines.

  • Self-Validation (Z'-Factor): Include a "No Enzyme" well (0% activity baseline) and a "Vehicle Only" well (100% activity baseline). Calculate the Z'-factor; a Z' > 0.6 validates the assay's robust dynamic range.

Conclusion

While mature kinase inhibitors like Imatinib represent the finish line of drug development, building blocks like 2-Chloro-7-fluoro-1,5-naphthyridine represent the starting line. By leveraging the bidentate hydrogen-bonding capacity of the naphthyridine core and the orthogonal reactivity of its halogens, researchers can systematically grow this fragment into highly potent, selective inhibitors for targets ranging from IRAK4 to ALK5.

References

  • Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research (AACR Journals).[Link]

  • Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628. Expert Opinion on Therapeutic Patents (PubMed). [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry (PubMed).[Link]

  • BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-7-fluoro-1,5-naphthyridine-based Compounds

This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds built on the 2-Chloro-7-fluoro-1,5-naphthyridine scaffold. As researchers and drug development professionals, understand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds built on the 2-Chloro-7-fluoro-1,5-naphthyridine scaffold. As researchers and drug development professionals, understanding a compound's selectivity is paramount to mitigating potential off-target toxicities and ensuring the development of safe and effective therapeutics. This document will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer a logical framework for data interpretation, empowering your team to conduct robust and self-validating cross-reactivity studies.

The 1,5-Naphthyridine Scaffold: A Privileged Core in Kinase Inhibition

The 1,5-naphthyridine ring system is a well-established pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, planar structure, combined with strategically placed nitrogen atoms, allows for key hydrogen bond interactions within the ATP-binding pocket of numerous kinases. Derivatives of this scaffold have shown potent and selective inhibition of targets such as the TGF-beta type I receptor (ALK5) and have been explored for their anticancer and antimalarial properties.[1][2][3][4][5][6] The specific scaffold , 2-Chloro-7-fluoro-1,5-naphthyridine, offers synthetic handles for further diversification to optimize potency and selectivity.

However, the very features that make this scaffold effective against a primary target can also lead to interactions with other structurally related proteins, particularly other kinases. Therefore, a thorough cross-reactivity profile is not merely a regulatory requirement but a critical step in understanding the compound's true biological activity.

Strategic Approaches to Cross-Reactivity Profiling

A comprehensive cross-reactivity assessment should be viewed as a tiered process, beginning with broad, high-throughput screens and progressing to more focused, quantitative assays for identified off-targets. This strategy balances cost-effectiveness with the need for detailed mechanistic understanding.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Confirmation cluster_2 Tier 3: Cellular Validation In Silico Prediction In Silico Prediction Broad Kinase Panel Broad Kinase Panel In Silico Prediction->Broad Kinase Panel Guide Panel Selection IC50 Determination IC50 Determination Broad Kinase Panel->IC50 Determination Identify Hits Cell-Based Off-Target Assays Cell-Based Off-Target Assays IC50 Determination->Cell-Based Off-Target Assays Confirm Potency Risk Assessment Risk Assessment Cell-Based Off-Target Assays->Risk Assessment G cluster_0 Experimental Workflow Cell Line Selection Cell Line Selection Compound Treatment Compound Treatment Cell Line Selection->Compound Treatment Target Engagement Assay Target Engagement Assay Compound Treatment->Target Engagement Assay Downstream Signaling Analysis Downstream Signaling Analysis Compound Treatment->Downstream Signaling Analysis Data Interpretation Data Interpretation Target Engagement Assay->Data Interpretation Downstream Signaling Analysis->Data Interpretation

Figure 2: Workflow for cellular validation of off-target effects.

Experimental Protocol: Cellular Target Engagement (Example using a Western Blot for Phospho-Protein)

This protocol assesses whether the compound can inhibit the phosphorylation of a downstream substrate of the off-target kinase in cells.

  • Cell Culture: Culture a cell line that expresses the off-target kinase and shows detectable basal or stimulated activity.

  • Compound Treatment: Treat the cells with a dose range of the test compound for a specified period.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated substrate and the total protein (as a loading control).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. A reduction in the phosphorylated substrate signal indicates target engagement.

Conclusion and Future Directions

A systematic and tiered approach to cross-reactivity profiling is indispensable in the development of 2-Chloro-7-fluoro-1,5-naphthyridine-based compounds. By combining in silico prediction, broad in vitro screening, quantitative IC50 determination, and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is critical for lead optimization, enabling medicinal chemists to rationally design next-generation compounds with improved safety profiles. The methodologies and data interpretation frameworks presented in this guide provide a robust foundation for making informed decisions in your drug discovery programs.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link] [1][2][3]2. Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 67(13), 11401-11420. [Link] [4][5][6]3. Ciattini, S., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3238. [Link] [7]4. Srivastava, S., et al. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward Activated Cdc42-Associated Kinase 1 as a Potential Target in Precision Oncology. Frontiers in Chemistry, 10, 843642. [Link]

  • Wang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]

Sources

Comparative

Advanced HPLC Strategies for Purity Confirmation of 2-Chloro-7-fluoro-1,5-naphthyridine: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary: The Analytical Challenge

2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) is a critical halogenated heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including antimalarial agents and kinase inhibitors[1][2]. Because it serves as a foundational intermediate, confirming its absolute purity is a stringent regulatory prerequisite for downstream drug development.

The primary analytical challenge in confirming the purity of 1,5-naphthyridine derivatives lies in resolving the target compound from closely related synthetic impurities. These impurities often include des-fluoro byproducts, des-chloro byproducts, and, most problematically, positional regioisomers (such as 2-chloro-6-fluoro-1,5-naphthyridine). As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for this task, which often leads to co-elution and falsely inflated purity reports. This guide objectively compares standard C18 performance against orthogonal stationary phases (PFP and Biphenyl) and provides a self-validating experimental protocol to guarantee baseline resolution.

Mechanistic Rationale: Beyond Traditional C18 Selectivity

To understand why standard methods fail, we must examine the causality behind column-analyte interactions.

Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions[3]. Because regioisomers of halogenated naphthyridines possess identical molecular weights and nearly identical partition coefficients (LogP), C18 phases cannot effectively discriminate between them. To achieve true baseline resolution, we must leverage orthogonal retention mechanisms[3][4]:

  • Pentafluorophenyl (PFP) Columns: The electron-deficient PFP ring provides strong dipole-dipole interactions, hydrogen bonding, and shape selectivity. The highly polar C-F bond on the 2-Chloro-7-fluoro-1,5-naphthyridine uniquely aligns with the fluorinated stationary phase, allowing it to differentiate exact positional changes of the fluorine atom[3].

  • Biphenyl Columns: Biphenyl phases excel at

    
     stacking. The extended 
    
    
    
    -electron system of the biphenyl ligand strongly interacts with the electron-deficient 1,5-naphthyridine core[4].

Crucial Solvent Choice: When utilizing PFP or Biphenyl columns, methanol must replace acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond (


 electrons) that actively competes with the analyte for 

binding sites on the stationary phase, thereby dampening the separation power. Methanol lacks

electrons, maximizing the specific interactions between the naphthyridine core and the column[4].

Interactions Analyte 2-Chloro-7-fluoro- 1,5-naphthyridine C18 C18 Phase Dispersive (Hydrophobic) Analyte->C18 Weak Selectivity PFP PFP Phase Dipole-Dipole & Shape Analyte->PFP C-F Bond Alignment Biphenyl Biphenyl Phase pi-pi & Polarizability Analyte->Biphenyl Naphthyridine Stacking

Figure 1: Mechanistic interactions between the analyte and various stationary phases.

Comparative Performance Data

The tables below summarize the mechanistic differences and the quantitative performance data when separating 2-Chloro-7-fluoro-1,5-naphthyridine from a standard regioisomer critical pair.

Table 1: Column Chemistry Comparison
Stationary PhasePrimary InteractionSecondary InteractionsBest Use Case for Naphthyridines
C18 (Alkyl) Dispersive (Hydrophobic)NoneGeneral screening; distinct MW impurities.
PFP (Fluorinated) Dipole-Dipole

, H-bonding, Shape
Resolving halogenated regioisomers.
Biphenyl

Stacking
Dispersive, PolarizabilityResolving aromatic/isobaric compounds.
Table 2: Quantitative Resolution Data (Target vs. Regioisomer)
Column TypeMobile Phase ModifierRetention Time (Target)Resolution (

)
Peak Tailing (

)
Verdict
Standard C18 Acetonitrile4.2 min0.8 (Co-elution)1.4Fail
PFP Methanol5.8 min2.1 (Baseline)1.1Pass
Biphenyl Methanol6.5 min2.4 (Baseline)1.0Pass

(Note: Baseline resolution is defined as


. A tailing factor 

indicates excellent peak symmetry).

Experimental Protocols: A Self-Validating Workflow

Every analytical protocol must function as a self-validating system. The following methodology incorporates a strict System Suitability Test (SST) to ensure the system is capable of resolving critical pairs before any actual sample data is reported.

Phase 1: Sample and Standard Preparation
  • Rationale: Proper dissolution prevents peak distortion. The sample diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch band broadening.

  • Step-by-Step:

    • Weigh exactly 10.0 mg of the synthesized 2-Chloro-7-fluoro-1,5-naphthyridine sample.

    • Dissolve in 10 mL of Methanol/Water (5:95, v/v) to create a 1.0 mg/mL stock solution.

    • Create the SST Solution: Spike 1 mL of the stock solution with 1% (w/w) of a known regioisomer standard (e.g., 2-chloro-6-fluoro-1,5-naphthyridine).

    • Filter all solutions through a 0.22 µm PTFE syringe filter to protect the column frit.

Phase 2: HPLC Method Parameters
  • Rationale: Formic acid (0.1%) ensures the weakly basic nitrogens on the 1,5-naphthyridine ring remain fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica support, effectively eliminating peak tailing[2].

  • Step-by-Step:

    • Column: Biphenyl or PFP, 100 x 4.6 mm, 2.7 µm (superficially porous particles for high efficiency).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

    • Gradient Program:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 8.0 min: 5% to 60% B

      • 8.0 - 10.0 min: 60% to 95% B

      • 10.0 - 12.0 min: 95% B (Wash)

      • 12.0 - 15.0 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm.

Phase 3: System Suitability Validation
  • Procedure: Inject the SST solution (from Phase 1, Step 3) prior to the sample batch.

  • Acceptance Criteria: The resolution (

    
    ) between the target 2-Chloro-7-fluoro-1,5-naphthyridine peak and the spiked regioisomer must be 
    
    
    
    . If this criterion is not met, the system is invalid, and mobile phase preparation or column integrity must be investigated.

Workflow Start Synthesized Sample: 2-Chloro-7-fluoro-1,5-naphthyridine Standard Initial Screening: C18 Column (Standard RP) Start->Standard Decision Critical Pairs Resolved? (Rs > 1.5) Standard->Decision Success Method Validated: Proceed to Quantitation Decision->Success Yes AltSelect Orthogonal Selectivity Required Decision->AltSelect No (Co-elution) PFP PFP Column (Fluorine-Fluorine & Dipole) AltSelect->PFP Biphenyl Biphenyl Column (Strong pi-pi Stacking) AltSelect->Biphenyl PFP->Success Rs > 1.5 Biphenyl->Success Rs > 1.5

Figure 2: Decision tree for selecting orthogonal HPLC column chemistries to resolve critical pairs.

Conclusion

Confirming the purity of 2-Chloro-7-fluoro-1,5-naphthyridine requires moving beyond the default C18 screening methodologies. Because halogenated regioisomers share nearly identical hydrophobic profiles, analysts must exploit dipole-dipole and


 interactions. By pairing a PFP or Biphenyl stationary phase with a methanol-based mobile phase, laboratories can ensure baseline resolution of critical pairs, thereby guaranteeing the scientific integrity of their purity assessments.

References

  • ChemScene. 2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8) Product Information.1

  • Sigma-Aldrich. 2-Chloro-7-fluoro-1,5-naphthyridine Properties & Safety Data.Link

  • ACS Publications. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy.2

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.3

  • Restek Corporation. Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool.4

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of 2-Chloro-7-fluoro-1,5-naphthyridine Production

For Researchers, Scientists, and Drug Development Professionals The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, incl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including potential as c-Met kinase inhibitors. The specific substitution pattern of 2-Chloro-7-fluoro-1,5-naphthyridine makes it a valuable intermediate for the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to the pharmaceutical and life sciences industries.

Comparative Analysis of Synthetic Strategies

The synthesis of substituted 1,5-naphthyridines can be broadly categorized into two main approaches: construction of the bicyclic ring system from acyclic or monocyclic precursors, and functionalization of a pre-existing 1,5-naphthyridine core. This guide will evaluate plausible routes to 2-Chloro-7-fluoro-1,5-naphthyridine based on established chemical principles and published methodologies for related structures.

While a specific, detailed, and publicly available synthetic protocol for 2-Chloro-7-fluoro-1,5-naphthyridine with comprehensive experimental data remains elusive in the current literature, we can construct and evaluate the most probable and efficient synthetic pathways based on analogous reactions. The following sections will outline these proposed routes, providing a framework for their experimental validation and comparison.

A key commercially available intermediate that can serve as a starting point for a highly plausible synthetic route is 7-fluoro-1,5-naphthyridin-2(1H)-one .[1][2] The presence of the fluoro group at the 7-position and a hydroxyl group (in its tautomeric form) at the 2-position makes it an ideal precursor for the target molecule.

Route 1: Chlorination of 7-fluoro-1,5-naphthyridin-2(1H)-one

This proposed route is a direct and likely efficient method to introduce the chloro group at the 2-position. The conversion of a hydroxyl group on a nitrogen-containing heterocycle to a chloride is a standard transformation in organic synthesis.

Reaction Scheme:

G start 7-Fluoro-1,5-naphthyridin-2(1H)-one product 2-Chloro-7-fluoro-1,5-naphthyridine start->product Chlorination reagent POCl3 or SOCl2

Caption: Proposed synthesis of 2-Chloro-7-fluoro-1,5-naphthyridine via chlorination.

Experimental Protocol (Hypothetical):

  • To a stirred suspension of 7-fluoro-1,5-naphthyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as phosphorus oxychloride (POCl₃) or toluene, add a chlorinating agent like POCl₃ (excess) or thionyl chloride (SOCl₂) (excess).

  • The reaction mixture is heated to reflux (typically 80-110 °C) for a period of 2-6 hours.

  • Reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the excess chlorinating agent is carefully removed under reduced pressure.

  • The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The final product is purified by column chromatography on silica gel or by recrystallization to afford 2-Chloro-7-fluoro-1,5-naphthyridine.

Benchmarking Data (Projected):

ParameterProjected ValueRationale
Yield 70-90%Chlorination of similar heterocyclic systems with POCl₃ or SOCl₂ is generally a high-yielding reaction.
Purity >95%Purification by standard chromatographic or recrystallization techniques is expected to yield a high-purity product.
Scalability HighThe reagents are readily available and the procedure is straightforward, making it suitable for large-scale synthesis.
Safety Requires cautionPOCl₃ and SOCl₂ are corrosive and react violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Cost-effectiveness HighThe starting material is commercially available, and the reagents are relatively inexpensive.
Alternative Synthetic Approaches: Building the Naphthyridine Core

Classical methods for constructing the 1,5-naphthyridine skeleton include the Skraup and Friedländer reactions.[3][4][5][6]

Conceptual Friedländer Synthesis:

The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4] A hypothetical approach to a precursor of the target molecule could involve the reaction of a suitably substituted 2-aminopyridine-3-carbaldehyde with an active methylene compound.

G cluster_0 Reactants 2-Amino-6-fluoronicotinaldehyde 2-Amino-6-fluoronicotinaldehyde Friedländer Condensation Friedländer Condensation 2-Amino-6-fluoronicotinaldehyde->Friedländer Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Friedländer Condensation Substituted 1,5-Naphthyridine 7-Fluoro-1,5-naphthyridine derivative Friedländer Condensation->Substituted 1,5-Naphthyridine

Caption: Conceptual Friedländer synthesis for a 7-fluoro-1,5-naphthyridine derivative.

Challenges and Considerations:

The primary challenge in this approach is the synthesis of the appropriately substituted 2-amino-6-fluoronicotinaldehyde. The subsequent introduction of the chloro group at the 2-position would still be required, likely via a similar chlorination reaction as described in Route 1.

Conclusion and Future Outlook

Based on the analysis of established synthetic methodologies for 1,5-naphthyridine derivatives, the most synthetically efficient and direct route to 2-Chloro-7-fluoro-1,5-naphthyridine is projected to be the chlorination of commercially available 7-fluoro-1,5-naphthyridin-2(1H)-one. This approach leverages a readily accessible starting material and employs a high-yielding and scalable chemical transformation.

While de novo synthetic strategies like the Friedländer condensation offer greater flexibility for analog synthesis, they are likely to involve more steps and potentially lower overall yields for the specific target molecule.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the need for synthetic versatility. The information presented in this guide provides a solid foundation for making informed decisions and for the development of a robust and efficient synthesis of 2-Chloro-7-fluoro-1,5-naphthyridine. Further experimental validation of the proposed routes is necessary to definitively benchmark their synthetic efficiency.

References

  • Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

  • Zhang, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. European Journal of Medicinal Chemistry, 101, 48-60. Available from: [Link]

  • Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3513. Available from: [Link]

  • Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research, 2(2), 903-912. Available from: [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. Available from: [Link]

  • Hull, K. G., et al. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Journal of the American Chemical Society, 134(30), 12698–12701. Available from: [Link]

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1814-1858. Available from: [Link]

  • Kim, K.-Y., et al. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry, 73(20), 8106–8108. Available from: [Link]

  • Ley, S. V. Research Group. Fluorination Reactions. Available from: [Link]

  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-7-fluoro-1,5-naphthyridine Proper Disposal Procedures

[1][2] Executive Summary & Rationale 2-Chloro-7-fluoro-1,5-naphthyridine is a halogenated heteroaromatic scaffold frequently used in medicinal chemistry for kinase inhibitor development.[1] Unlike standard organic waste,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Rationale

2-Chloro-7-fluoro-1,5-naphthyridine is a halogenated heteroaromatic scaffold frequently used in medicinal chemistry for kinase inhibitor development.[1] Unlike standard organic waste, this compound presents a dual-hazard profile during disposal:

  • Nitrogenous Backbone: Generates nitrogen oxides (NOx) upon combustion.[1]

  • Halogen Load (Cl, F): Releases corrosive hydrogen chloride (HCl) and highly toxic hydrogen fluoride (HF) gas during incineration.[1]

Critical Directive: Under no circumstances should this compound enter standard non-halogenated solvent streams or municipal water systems.[1] Disposal must be routed exclusively through High-Temperature Incineration with Acid Gas Scrubbing .

Hazard Identification & Physicochemical Profile

Effective disposal begins with accurate characterization.[1] This compound is classified as a Halogenated Organic Solid .[1]

Table 1: Physicochemical & Hazard Data
ParameterSpecificationDisposal Implication
CAS Number 1378470-92-8Unique identifier for waste manifesting.[1]
Physical State Solid (Powder/Crystalline)Must be dissolved or packaged as solid waste to prevent dust generation.[1]
Molecular Formula C₈H₄ClFN₂High C:F/Cl ratio requires specific oxygen mix for complete combustion.[1]
GHS Classification H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1][2][3] Irritation)Requires full PPE (Nitrile gloves, N95/P95 respirator) during waste transfer.
Combustion Byproducts HF, HCl, NOx, CO, CO₂Strictly prohibits open burning or standard trash disposal.

Pre-Disposal Segregation & Packaging

The most common compliance failure in drug discovery labs is the commingling of fluorinated scaffolds with general organic solvents. This section outlines the required segregation logic.

The Segregation Protocol
  • Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Waste - Toxic/Irritant - Halogenated."[1]

  • Liquid Waste: If the compound is in solution (e.g., mother liquor from reaction), it must be poured into the Halogenated Solvent carboy.

    • Why? Non-halogenated waste is often used as fuel blending for cement kilns.[1] Fluorinated compounds can damage these kilns and release untreated HF.[1] Halogenated waste streams are sent to specialized incinerators.[1][4]

Workflow Visualization: Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing waste containing 2-Chloro-7-fluoro-1,5-naphthyridine.

WasteSegregation Start Waste Generation: 2-Chloro-7-fluoro-1,5-naphthyridine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidContainer Pack in Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling Label: 'Halogenated Organic' 'Contains Fluorine' SolidContainer->Labeling HaloStream Halogenated Waste Stream (Red Can/Label) SolventCheck->HaloStream DCM, Chloroform, etc. NonHaloStream Non-Halogenated Stream SolventCheck->NonHaloStream Acetone, MeOH, etc. HaloStream->Labeling Prohibit STOP: Do NOT mix. Transfer to Halogenated. NonHaloStream->Prohibit Contamination Risk Prohibit->HaloStream

Figure 1: Decision logic for segregating fluorinated naphthyridine waste to ensure downstream compliance.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Chemical

Objective: Dispose of expired or excess solid compound without generating dust.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 particulate respirator (or fume hood sash at proper height).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Place the waste container inside a fume hood.[1]

    • Transfer the solid carefully to avoid aerosolization.

    • Pro Tip: If the solid is static-prone, wipe the spatula with a grounded anti-static cloth before use.[1]

  • Labeling: Affix a hazardous waste tag. List components as: "2-Chloro-7-fluoro-1,5-naphthyridine (Solid)."[1][5] Check "Toxic" and "Irritant."[1]

Scenario B: Disposal of Reaction Mixtures (Liquids)

Objective: Dispose of mother liquors or HPLC fractions containing the compound.

  • Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., peroxides, permanganate) which could react with the nitrogen heterocycle.

  • Consolidation: Pour into the Halogenated Solvent Waste container.

    • Crucial: Even if the solvent is Methanol (non-halogenated), once this fluorinated compound is dissolved in it, the entire volume must be treated as halogenated waste to ensure the fluorine is scrubbed during incineration.

  • Record Keeping: Log the approximate concentration of the naphthyridine on the waste manifest.

Scenario C: Contaminated Debris (Sharps, Glass, PPE)
  • Glassware: Triple rinse with a solvent (e.g., Acetone).[1] Collect the first rinse as Halogenated Liquid Waste.[1] The glass can then be washed normally or disposed of in a glass bin.

  • Syringes/Needles: Dispose of in a rigid Sharps Container. Do not recap.

  • Gloves/Wipes: If heavily contaminated, place in a clear heavy-duty bag, seal, and place in the Solid Hazardous Waste drum.

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, immediate containment is necessary to prevent respiratory exposure to the dust.

Workflow Visualization: Spill Remediation

SpillResponse Spill Spill Event Evacuate 1. Evacuate Area (If dust is airborne) Spill->Evacuate PPE 2. Don PPE: Resp Protection, Gloves Evacuate->PPE Contain 3. Containment: Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup: Scoop/Sweep into bag Contain->Clean Wash 5. Decontamination: Wash surface with soap & water Clean->Wash Dispose 6. Disposal: Label as Haz Waste Wash->Dispose

Figure 2: Step-by-step protocol for safely managing a solid spill of 2-Chloro-7-fluoro-1,5-naphthyridine.

Professional Destruction (End-of-Life)

As a researcher, your responsibility ends at the waste accumulation area, but understanding the downstream process validates the need for segregation.

  • Method: High-Temperature Incineration (typically >1100°C).[1]

  • Mechanism:

    • The organic skeleton is oxidized to CO₂ and H₂O.

    • The Nitrogen atoms form N₂ and NOx.[1]

    • The Chlorine and Fluorine atoms form HCl and HF gases.

  • Pollution Control: The incinerator exhaust passes through a wet scrubber (usually alkaline, using NaOH or Ca(OH)₂) to neutralize the acid gases:

    • 
      [1]
      
    • Note: If this waste were sent to a standard fuel blender (cement kiln) without scrubbers, the HF would be released into the atmosphere, violating environmental regulations.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Management of Halogenated Solvents. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-7-fluoro-1,5-naphthyridine

Executive Summary: The Structural Basis of Safety As researchers, we often treat catalog intermediates as generic white powders. However, 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) possesses specific electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Basis of Safety

As researchers, we often treat catalog intermediates as generic white powders. However, 2-Chloro-7-fluoro-1,5-naphthyridine (CAS: 1378470-92-8) possesses specific electronic properties that dictate our safety protocol.

This molecule is not just an irritant; it is a highly activated electrophile . The 1,5-naphthyridine core is electron-deficient, and the presence of halogen atoms (Cl at C2, F at C7) activates the ring toward Nucleophilic Aromatic Substitution (SNAr).

  • The Risk: Biological systems are full of nucleophiles (cysteine residues in proteins, DNA bases). If this compound enters the body, it can covalently bind to these targets, leading to sensitization or genotoxicity .

  • The Directive: Standard "lab coat and glasses" protocols are insufficient for the solution-phase handling of this compound. We must treat it as a Potent Compound (Band 3/4 equivalent) until specific toxicology proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the failure modes of standard barriers.

Hazard CategorySpecific Risk for this CompoundMechanism of Failure
Inhalation High. Fine dust generation during weighing.Naphthyridines are potent mucous membrane irritants. Simple surgical masks provide zero protection against chemical vapors or fine particulates.
Dermal (Solid) Moderate. Static cling causes powder to adhere to wrists/sleeves.Tyvek wrist gaps are the #1 exposure point. Sweat solubilizes the powder, facilitating absorption.
Dermal (Solution) Critical . Often dissolved in DCM or DMF for SNAr reactions.Carrier Solvent Effect: The solvent (e.g., DCM) permeates standard nitrile gloves in <5 minutes, carrying the toxic naphthyridine payload through the skin.

The PPE Matrix: A Task-Based Approach

Do not use a "one size fits all" approach. Select PPE based on the state of matter and the carrier solvent.

Table 1: Recommended PPE Configuration
OperationRespiratory ProtectionHand Protection (Glove Type)Body/Eye Protection
Weighing (Solid) Fume Hood (Required). If unavailable: P100 Half-Mask (NOT N95).Double Nitrile (4 mil minimum). Technique: Tape outer glove to sleeve.Lab Coat (Buttoned), Safety Glasses, Tyvek Sleeves .
Synthesis (Solution - Alcohol/Water) Fume Hood.Standard Nitrile (change every 30 mins).Lab Coat, Safety Glasses with Side Shields.
Synthesis (Solution - DCM/DMF/THF) Fume Hood (Sash at lowest working height).Laminate / Barrier (e.g., Silver Shield) OR Double Nitrile (change immediately upon splash).Lab Coat, Chemical Splash Goggles , Chemical Apron.
Spill Cleanup Full Face P100 Respirator (if outside hood).Laminate / Barrier Gloves (Do not use Nitrile).Tyvek Suit, Shoe Covers.

Critical Insight: For halogenated solvents (DCM), standard nitrile gloves have a breakthrough time of <4 minutes . You must use a laminate under-glove or specific "High-Chem" nitrile variants tested for DCM.

Operational Protocols: Self-Validating Systems

Safety is not just what you wear; it is how you work. Follow these step-by-step workflows to ensure containment.

Protocol A: The "Static-Free" Weighing Method

Goal: Prevent electrostatic dispersion of the light powder.

  • Preparation: Place an anti-static gun or ionizer bar inside the fume hood 5 minutes prior to work.

  • Setup: Line the balance area with a black surface (e.g., black paper) to make white powder spills immediately visible (Self-Validating Step).

  • Transfer: Do not use a spatula. Use the "tap and pour" method from the original container into a tared vial to minimize airborne dust.

  • Decontamination: Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe before removing it from the hood.

Protocol B: Solution Phase Handling

Goal: Mitigate the "Carrier Solvent" risk.

  • Glove Check: Before handling the dissolved compound, inflate your gloves to check for pinholes (Self-Validating Step).

  • Cannula Transfer: Avoid open pouring. Use positive pressure cannula transfer for volumes >50mL to keep the system closed.

  • Waste Segregation: Do not mix with general organic waste. See Section 5.

Disposal & Deactivation

Because this molecule is a halogenated heterocycle, it requires specific disposal streams to prevent the formation of dioxins during low-temperature incineration.

  • Solid Waste: Double-bag in thick polyethylene. Label as "Toxic Solid - Halogenated Naphthyridine."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" .

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid waste), as this can generate toxic chloramines or NOx gases.

    • Do NOT mix with aqueous basic waste without neutralization, as this may trigger uncontrolled hydrolysis or polymerization.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound.

PPE_Decision_Tree Start Handling 2-Chloro-7-fluoro-1,5-naphthyridine State Select State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid PPE_Solid PPE: Double Nitrile + Tyvek Sleeves Eng: Fume Hood + Ionizer Solid->PPE_Solid SolventCheck Check Carrier Solvent Liquid->SolventCheck StandardSolvent Alcohols / Water / DMSO SolventCheck->StandardSolvent Low Permeation Risk AggressiveSolvent DCM / THF / DMF SolventCheck->AggressiveSolvent High Permeation Risk PPE_StdLiq PPE: Single Nitrile (Change 30m) Eng: Fume Hood StandardSolvent->PPE_StdLiq PPE_HighLiq PPE: Laminate/Barrier Gloves (Silver Shield) + Goggles AggressiveSolvent->PPE_HighLiq Disposal Disposal: Halogenated Waste Stream (High Temp Incineration) PPE_Solid->Disposal PPE_StdLiq->Disposal PPE_HighLiq->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent permeation risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management for Halogenated Solvents (F001/F002 Listings). [Link]

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